molecular formula C24H27NO7 B15566291 Fleephilone CAS No. 183239-76-1

Fleephilone

Katalognummer: B15566291
CAS-Nummer: 183239-76-1
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: UOPRBHLVKJBASE-XVSBCJMYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fleephilone is a organic heterotetracyclic compound isolated from the fermentation broth of Trichoderma harzianum and exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is an organic heterotetracyclic compound, a beta-diketone, an organonitrogen heterocyclic compound, an enone, a cyclic ether, a carboxylic ester and a secondary alcohol. It is functionally related to a 3-hydroxybutyric acid.
inhibits binding of REV protein to the REV responsive element;  isolated from Trichoderma harzianum;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

183239-76-1

Molekularformel

C24H27NO7

Molekulargewicht

441.5 g/mol

IUPAC-Name

[(12S,13R,16R)-12-hydroxy-5-methyl-4,6-dioxo-15-[(1E,3E)-penta-1,3-dienyl]-14-oxa-9-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,7-trien-5-yl] 3-hydroxybutanoate

InChI

InChI=1S/C24H27NO7/c1-4-5-6-7-17-20-14-11-18(28)24(3,32-19(29)10-13(2)26)23(30)15(14)12-25-9-8-16(27)22(31-17)21(20)25/h4-7,11-13,16,21-22,26-27H,8-10H2,1-3H3/b5-4+,7-6+/t13?,16-,21+,22-,24?/m0/s1

InChI-Schlüssel

UOPRBHLVKJBASE-XVSBCJMYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Fleephilone: A Technical Overview of its Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fleephilone (B1247092) is a novel fungal metabolite that has been investigated for its potential as an anti-HIV-1 agent. Isolated from the fermentation broth of Trichoderma harzianum, this compound, along with its counterpart harziphilone, has demonstrated a unique mechanism of action targeting a critical step in the HIV-1 replication cycle. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, inhibitory concentrations, and the experimental methodologies used in its initial characterization.

Mechanism of Action: Inhibition of Rev/RRE-Mediated RNA Export

This compound's antiviral activity stems from its ability to inhibit the binding of the HIV-1 regulatory protein Rev (Regulation of Virion Expression) to its target, the Rev Responsive Element (RRE) on viral RNA transcripts.[1][2] This interaction is crucial for the export of unspliced and singly spliced viral RNAs from the nucleus to the cytoplasm, a necessary step for the production of new viral particles. By disrupting the Rev/RRE complex, this compound effectively halts the viral replication cycle at the level of RNA transport.

Signaling Pathway Diagram

The following diagram illustrates the targeted step in the HIV-1 replication cycle.

HIV_Replication_Fleephilone_MOA cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Proviral DNA Proviral DNA Unspliced/Singly Spliced\nviral RNA Unspliced/Singly Spliced viral RNA Proviral DNA->Unspliced/Singly Spliced\nviral RNA Transcription Rev/RRE Complex Rev/RRE Complex Unspliced/Singly Spliced\nviral RNA->Rev/RRE Complex Rev Binding Export to Cytoplasm Export to Cytoplasm Rev/RRE Complex->Export to Cytoplasm Nuclear Export Viral Protein Synthesis Viral Protein Synthesis Export to Cytoplasm->Viral Protein Synthesis New Virion Assembly New Virion Assembly Viral Protein Synthesis->New Virion Assembly This compound This compound This compound->Rev/RRE Complex Inhibition Experimental_Workflow cluster_extraction Isolation and Purification cluster_assay In Vitro Assay cluster_cellular Cell-Based Assay Fermentation Broth of T. harzianum Fermentation Broth of T. harzianum Butanol-Methanol Extraction Butanol-Methanol Extraction Fermentation Broth of T. harzianum->Butanol-Methanol Extraction Bioassay-Guided Fractionation Bioassay-Guided Fractionation Butanol-Methanol Extraction->Bioassay-Guided Fractionation Pure this compound Pure this compound Bioassay-Guided Fractionation->Pure this compound Incubation with Rev and RRE Incubation with Rev and RRE Pure this compound->Incubation with Rev and RRE Treatment of CEM-SS cells Treatment of CEM-SS cells Pure this compound->Treatment of CEM-SS cells Rev Protein Rev Protein Rev Protein->Incubation with Rev and RRE 33P-labeled RRE RNA 33P-labeled RRE RNA 33P-labeled RRE RNA->Incubation with Rev and RRE Quantification of Binding Quantification of Binding Incubation with Rev and RRE->Quantification of Binding IC50 Determination IC50 Determination Quantification of Binding->IC50 Determination CEM-SS Cells CEM-SS Cells CEM-SS Cells->Treatment of CEM-SS cells HIV-1 HIV-1 Infection with HIV-1 Infection with HIV-1 HIV-1->Infection with HIV-1 Treatment of CEM-SS cells->Infection with HIV-1 XTT Dye Reduction Assay XTT Dye Reduction Assay Infection with HIV-1->XTT Dye Reduction Assay Assessment of Cell Protection Assessment of Cell Protection XTT Dye Reduction Assay->Assessment of Cell Protection

References

Fleephilone: A Technical Guide on its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Fleephilone is a novel fungal metabolite identified as an inhibitor of the Human Immunodeficiency Virus (HIV) Rev protein's binding to the Rev Responsive Element (RRE). This interaction is a critical step in the viral replication cycle, making this compound a molecule of interest in the development of new antiretroviral therapies. This technical guide provides a comprehensive overview of this compound's chemical structure, biological activity, and the methodologies used for its characterization.

Chemical Structure and Properties

This compound was isolated from the fermentation broth of the fungus Trichoderma harzianum (strain WC 47695) through bioassay-guided fractionation.[1][2] Its structure was elucidated using spectroscopic methods.[1] this compound is classified as an alkaloid.[2]

Chemical Structure of this compound (152)

Chemical structure of this compound

Caption: The chemical structure of this compound.

Biological Activity and Quantitative Data

This compound exhibits inhibitory activity against the binding of the HIV-1 Rev protein to the RRE RNA.[1][2] This binding is essential for the nuclear export of unspliced and partially spliced viral RNAs, which encode for viral structural proteins and enzymes. By disrupting this interaction, this compound has the potential to interfere with the production of new viral particles.

ParameterValueReference
Target HIV-1 Rev protein/Rev Responsive Element (RRE) RNA binding[1][2]
Activity Inhibitory[1][2]
IC50 7.6 μM[1][2]
Antiviral Activity (CEM-SS cells) No protection against HIV infection at concentrations up to 200 μg/mL[1]

Mechanism of Action: Inhibition of HIV Rev/RRE-Mediated RNA Export

The HIV-1 Rev protein facilitates the export of intron-containing viral mRNAs from the nucleus to the cytoplasm. This process is initiated by the binding of Rev to the highly structured RRE sequence within these viral RNAs. The resulting Rev-RRE complex then interacts with cellular export machinery, such as the Crm1 pathway, to transport the viral RNAs through the nuclear pore complex. This compound's mechanism of action is the direct inhibition of the initial binding step between the Rev protein and the RRE.

HIV_Rev_RRE_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm unspliced_rna Unspliced/Partially Spliced HIV RNA (with RRE) rev_rre_complex Rev-RRE Complex unspliced_rna->rev_rre_complex RRE binding site rev_protein HIV Rev Protein rev_protein->rev_rre_complex nuclear_export Nuclear Export (via Crm1 pathway) rev_rre_complex->nuclear_export viral_proteins Synthesis of Viral Proteins nuclear_export->viral_proteins Translation This compound This compound This compound->rev_rre_complex Inhibits Binding virion_assembly New Virion Assembly viral_proteins->virion_assembly

Caption: HIV Rev/RRE-mediated RNA export pathway and the inhibitory action of this compound.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the activity of this compound, based on common practices for assessing Rev-RRE binding.

In Vitro HIV-1 Rev-RRE Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is designed to qualitatively and quantitatively assess the inhibitory effect of a compound on the formation of the Rev-RRE complex.

1. Materials and Reagents:

  • Recombinant HIV-1 Rev protein

  • 32P-labeled RRE RNA probe

  • Binding buffer (e.g., 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 10% glycerol)

  • Yeast tRNA (as a non-specific competitor)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Native polyacrylamide gel (e.g., 5%)

  • TBE buffer (Tris-borate-EDTA)

  • Phosphorimager or autoradiography film

2. Experimental Workflow:

EMSA_Workflow start Start prepare_rxn Prepare Reaction Mixes (Binding buffer, Yeast tRNA) start->prepare_rxn add_components Add Components: 1. Rev Protein 2. This compound (or vehicle) 3. 32P-RRE RNA prepare_rxn->add_components incubate Incubate (e.g., 30 min at room temp.) add_components->incubate gel_electrophoresis Native Polyacrylamide Gel Electrophoresis incubate->gel_electrophoresis visualize Visualize Bands (Phosphorimager/Autoradiography) gel_electrophoresis->visualize analyze Analyze Data (Quantify band intensity to determine IC50) visualize->analyze end End analyze->end

Caption: Experimental workflow for the Electrophoretic Mobility Shift Assay (EMSA).

3. Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the binding buffer and yeast tRNA.

  • Addition of Components:

    • Add the recombinant HIV-1 Rev protein to each tube.

    • Add varying concentrations of this compound (or the solvent vehicle as a control) to the respective tubes.

    • Initiate the binding reaction by adding the 32P-labeled RRE RNA probe to each tube.

  • Incubation: Gently mix the components and incubate the reactions at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the Rev-RRE complex.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis in TBE buffer. The native conditions preserve the protein-RNA complexes.

  • Visualization and Analysis: After electrophoresis, dry the gel and expose it to a phosphorimager screen or autoradiography film. The free RRE probe will migrate faster, while the Rev-RRE complex will be shifted to a higher molecular weight position. The intensity of the shifted band is inversely proportional to the inhibitory activity of this compound. By quantifying the band intensities at different concentrations of this compound, an IC50 value can be determined.

Conclusion

This compound represents a promising chemical scaffold for the development of novel anti-HIV agents targeting the Rev-RRE interaction. Its specific mechanism of action offers a potential alternative to currently available antiretroviral drugs. Further research, including synthetic efforts to produce analogs with improved potency and pharmacokinetic properties, as well as more extensive antiviral and cytotoxicity testing, is warranted to fully evaluate the therapeutic potential of this compound and its derivatives.

References

Fleephilone: A Technical Guide to its Discovery, Origin, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fleephilone, a novel fungal metabolite derived from the fungus Trichoderma harzianum. This compound was identified as an inhibitor of the binding between the HIV-1 Rev protein and the Rev-responsive element (RRE) RNA, a critical interaction for viral replication. This document details the discovery of this compound through bioassay-guided fractionation, its structural elucidation via spectroscopic methods, and its quantitative biological activities. Furthermore, this guide presents detailed experimental protocols for the cultivation of T. harzianum, the isolation and purification of this compound, and the bioassay used to determine its activity. A putative biosynthetic pathway for this compound is also proposed. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, virology, and drug discovery.

Introduction

The quest for novel antiviral agents has led researchers to explore diverse natural sources, with fungi being a particularly rich reservoir of bioactive secondary metabolites. Trichoderma harzianum, a cosmopolitan fungus known for its biocontrol properties, has been shown to produce a variety of compounds with interesting biological activities.[1] During a screening program aimed at identifying inhibitors of the HIV-1 Rev/RRE interaction, a critical process for the export of unspliced and partially spliced viral RNAs from the nucleus, a novel metabolite named this compound was discovered.[2]

This compound, along with a co-isolated compound Harziphilone, emerged from a bioassay-guided fractionation of the fermentation broth of T. harzianum.[2] Its structure was subsequently determined using various spectroscopic techniques. This guide provides an in-depth look at the discovery, origin, and biological characterization of this compound, offering detailed methodologies to aid in its further investigation and potential development as an antiviral lead compound.

Quantitative Data Summary

The biological activity of this compound has been quantified in several assays. The following tables summarize the key findings.

Table 1: Inhibitory Activity of this compound against HIV Rev-RRE Binding

CompoundIC₅₀ (µM)
This compound7.6[2]
Harziphilone (co-isolated)2.0[2]

Table 2: Antiviral and Cytotoxic Activity of this compound

AssayCell LineConcentrationResult
Acute HIV InfectionCEM-SSUp to 200 µg/mLDid not protect cells from infection
CytotoxicityMurine Tumor Cell Line M-109Not specified for this compoundHarziphilone demonstrated cytotoxicity at 38 µM

Experimental Protocols

The following sections provide detailed protocols for the cultivation of Trichoderma harzianum, the isolation of this compound, its structural characterization, and the bioassay used to assess its activity. Please note that as the original publication provides a general description, these protocols are expanded based on standard mycological and natural product chemistry techniques.

Cultivation of Trichoderma harzianum

Objective: To produce a sufficient quantity of this compound through fermentation of T. harzianum.

Materials:

  • Trichoderma harzianum culture (e.g., from a culture collection)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Fermentation medium (e.g., Potato Dextrose Broth or a custom production medium)

  • Sterile flasks

  • Incubator shaker

Protocol:

  • Activation of Culture: Inoculate a PDA plate with the T. harzianum culture and incubate at 25-28°C for 5-7 days until sporulation is observed.

  • Seed Culture: Inoculate a flask containing 100 mL of sterile fermentation medium with a small agar plug from the PDA plate. Incubate at 25-28°C on a rotary shaker at 150 rpm for 2-3 days.

  • Production Culture: Inoculate a larger volume of the fermentation medium (e.g., 1 L) with the seed culture (5-10% v/v).

  • Fermentation: Incubate the production culture at 25-28°C on a rotary shaker at 150 rpm for 7-14 days. Monitor the culture for growth and secondary metabolite production.

  • Harvesting: After the incubation period, separate the mycelium from the fermentation broth by filtration.

Bioassay-Guided Isolation of this compound

Objective: To isolate this compound from the fermentation broth of T. harzianum using its biological activity to guide the purification process.

Materials:

  • Fermentation broth of T. harzianum

  • Butanol and Methanol (1:1 mixture)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate (B1210297), methanol, acetonitrile (B52724), water)

  • Fractions collector

Protocol:

  • Extraction: Extract the filtered fermentation broth with an equal volume of a butanol-methanol (1:1) solvent mixture. Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Initial Fractionation (Silica Gel Chromatography):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Collect fractions and test each for inhibitory activity in the HIV Rev-RRE binding assay (see Protocol 3.4).

  • Further Purification (HPLC):

    • Pool the active fractions from the silica gel chromatography and concentrate them.

    • Subject the concentrated active fraction to HPLC on a C18 column.

    • Elute with a gradient of water and acetonitrile or methanol.

    • Collect peaks and test each for activity.

    • Repeat the HPLC purification with different solvent systems or columns until a pure compound (this compound) is obtained, as confirmed by analytical HPLC and spectroscopic methods.

Structural Elucidation of this compound

Objective: To determine the chemical structure of the isolated this compound.

Methods: The structure of this compound was established using a combination of spectroscopic methods. While the specific parameters for this compound are not detailed in the original publication, a general approach is outlined below.

  • Mass Spectrometry (MS):

    • Technique: High-Resolution Mass Spectrometry (HRMS) to determine the accurate mass and molecular formula.

    • Instrumentation: A mass spectrometer, likely with an electrospray ionization (ESI) source.

    • Data Obtained: The molecular weight and elemental composition of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to determine the connectivity of atoms.

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: Dissolve a pure sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Obtained: The proton and carbon environments, and through-bond correlations, which together allow for the assembly of the molecular structure.

Based on the spectroscopic data, this compound was identified as a novel quinolizine derivative.

HIV Rev-RRE Binding Inhibition Assay

Objective: To quantify the inhibitory activity of this compound on the binding of the HIV Rev protein to the RRE RNA. The original study used a [³³P]-labeled RRE RNA. Below is a representative protocol for a filter-binding assay, a common method for such studies.

Materials:

  • Purified recombinant HIV-1 Rev protein

  • In vitro transcribed RRE RNA, labeled with a radioisotope (e.g., ³²P or ³³P)

  • Binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and RNase inhibitor)

  • This compound (and other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Nitrocellulose and nylon membranes

  • Scintillation counter and scintillation fluid

Protocol:

  • Binding Reaction:

    • In a microcentrifuge tube, combine the binding buffer, a fixed concentration of radiolabeled RRE RNA, and varying concentrations of this compound (or vehicle control).

    • Initiate the binding reaction by adding a fixed concentration of the Rev protein.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow binding to reach equilibrium.

  • Filter Binding:

    • Filter the reaction mixtures through a dual-membrane system (nitrocellulose on top of nylon) in a dot-blot apparatus. The nitrocellulose membrane binds proteins and protein-RNA complexes, while the nylon membrane binds free RNA.

    • Wash the membranes with cold binding buffer to remove unbound components.

  • Quantification:

    • Dry the membranes and quantify the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of RRE RNA bound to the Rev protein for each concentration of this compound.

    • Plot the percentage of binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the Rev-RRE binding.

Visualizations

Experimental Workflow

Fleephilone_Discovery_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Bioassay-Guided Purification cluster_analysis Characterization T_harzianum Trichoderma harzianum Culture Fermentation Liquid Fermentation T_harzianum->Fermentation Extraction Butanol-Methanol Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Active_Fractions Active Fractions Silica_Gel->Active_Fractions Bioassay HPLC HPLC Purification Active_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Bioassay Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_this compound->Spectroscopy Bioassay Biological Activity Testing Pure_this compound->Bioassay Structure Structure Elucidation Spectroscopy->Structure

Caption: Workflow for the discovery and characterization of this compound.

Putative Biosynthetic Pathway

This compound is likely a polyketide-derived alkaloid. While its specific biosynthetic pathway has not been elucidated, a putative pathway can be proposed based on known fungal polyketide and alkaloid biosynthesis. This would likely involve a polyketide synthase (PKS) to create a polyketide chain, which then undergoes cyclization and modification, including the incorporation of a nitrogen atom to form the quinolizine core.

Fleephilone_Biosynthesis cluster_pathway Putative Biosynthetic Pathway of this compound Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization & Modification Polyketide_Chain->Cyclization Nitrogen_Incorporation Nitrogen Incorporation Cyclization->Nitrogen_Incorporation Fleephilone_Core Quinolizine Core Nitrogen_Incorporation->Fleephilone_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Fleephilone_Core->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: A putative biosynthetic pathway for this compound.

HIV Rev-RRE Interaction and Inhibition

HIV_Rev_RRE_Inhibition cluster_normal Normal HIV Rev-RRE Function cluster_inhibition Inhibition by this compound Rev Rev Protein Rev_RRE_Complex Rev-RRE Complex Rev->Rev_RRE_Complex Blocked_Complex Binding Blocked RRE RRE RNA RRE->Rev_RRE_Complex Nuclear_Export Nuclear Export of Viral RNA Rev_RRE_Complex->Nuclear_Export Viral_Replication Viral Replication Nuclear_Export->Viral_Replication This compound This compound This compound->Blocked_Complex

Caption: Mechanism of HIV Rev-RRE binding and its inhibition by this compound.

Conclusion

This compound represents a novel chemical scaffold with inhibitory activity against the HIV-1 Rev-RRE interaction. Its discovery from Trichoderma harzianum underscores the importance of fungal secondary metabolites as a source for new drug leads. While this compound itself did not show protective effects in cell-based HIV infection assays at the tested concentrations, its unique structure and specific mode of action make it a valuable tool for studying the Rev-RRE interaction and a potential starting point for the development of more potent analogs. The detailed protocols and conceptual diagrams provided in this technical guide are intended to facilitate further research into this compound and other natural products with antiviral potential.

References

Fleephilone: A Technical Guide to its Characterization and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fleephilone is a fungal metabolite produced by the fungus Trichoderma harzianum.[1][2][3] It has been identified as a novel inhibitor of the binding of the HIV Rev (regulation of virion expression) protein to the Rev-responsive element (RRE) RNA.[1][3] This inhibitory activity suggests potential applications for this compound in the development of new antiretroviral therapies. The structure of this compound was established through various spectroscopic methods.[3] This document provides a comprehensive overview of the spectroscopic data and characterization of this compound, presented in a format suitable for researchers and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, essential for its structural elucidation and characterization.

Note: The specific experimental spectroscopic data for this compound is not publicly available in detail. The following tables are representative templates illustrating how such data would be presented for a compound of this nature.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
e.g., 7.26d8.02HAromatic CH
e.g., 5.40t7.51HOlefinic CH
e.g., 3.80s-3HOCH₃
e.g., 2.30q7.22HCH₂
e.g., 1.15d6.53HCH₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
e.g., 172.5C=OEster Carbonyl
e.g., 158.0CAromatic C-O
e.g., 130.0CHAromatic CH
e.g., 125.0CHOlefinic CH
e.g., 68.0CHCH-O
e.g., 55.0CH₃OCH₃
e.g., 35.0CH₂Aliphatic CH₂
e.g., 21.0CH₃Aliphatic CH₃
Table 3: Mass Spectrometry Data for this compound
Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Assignment
e.g., ESI+[M+H]⁺100Protonated Molecule
e.g., ESI+[M+Na]⁺25Sodium Adduct
e.g., ESI+[Fragment Ion]e.g., 80Structural Fragment
Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
Spectroscopic MethodWavenumber (cm⁻¹) / Wavelength (nm)Functional Group / Transition
IR Spectroscopy e.g., 3400O-H Stretch
e.g., 2950C-H Stretch
e.g., 1730C=O Stretch (Ester)
e.g., 1650C=C Stretch
e.g., 1600, 1450Aromatic C=C Stretch
e.g., 1250C-O Stretch
UV-Vis Spectroscopy e.g., λmax = 254 nmπ → π Transition
e.g., λmax = 280 nmn → π Transition

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and characterization of this compound. These are generalized protocols based on standard practices for natural product chemistry.

Fungal Fermentation and Extraction
  • Organism: A pure culture of Trichoderma harzianum is obtained and maintained on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).

  • Fermentation: The fungus is inoculated into a liquid fermentation medium (e.g., Potato Dextrose Broth) in shake flasks. The culture is incubated at a controlled temperature (e.g., 25-28°C) with agitation for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.

  • Extraction: The fermentation broth is separated from the mycelial mass by filtration. The culture filtrate is then extracted with an organic solvent (e.g., ethyl acetate, butanol-methanol). The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification
  • Chromatography: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

    • Column Chromatography: The crude extract is first fractionated on a silica (B1680970) gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).

    • Preparative Thin-Layer Chromatography (TLC): Fractions showing promising activity or a distinct spot on analytical TLC are further purified using preparative TLC.

    • High-Performance Liquid Chromatography (HPLC): The final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons and to fully elucidate the structure.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the accurate mass and molecular formula of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample is prepared as a thin film or a KBr pellet. The spectrum reveals the presence of key functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., methanol, ethanol). The spectrum provides information about the electronic transitions and the presence of chromophores in the molecule.

Mandatory Visualizations

HIV Rev-RRE Signaling Pathway

HIV_Rev_RRE_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIV_DNA Integrated HIV DNA Transcription Transcription HIV_DNA->Transcription Unspliced_mRNA Unspliced/Singly Spliced HIV mRNA (with RRE) Transcription->Unspliced_mRNA RRE Rev Responsive Element (RRE) Rev_RRE_Complex Rev-RRE Complex Unspliced_mRNA->Rev_RRE_Complex Rev_Protein Rev Protein Rev_Protein->Rev_RRE_Complex Binds to RRE Export_Complex Nuclear Export Complex Rev_RRE_Complex->Export_Complex CRM1 CRM1 (Exportin 1) CRM1->Export_Complex Ran_GTP Ran-GTP Ran_GTP->Export_Complex NPC_in Nuclear Pore Complex Export_Complex->NPC_in Translocation NPC_out Nuclear Pore Complex Released_mRNA Released HIV mRNA NPC_out->Released_mRNA Release Translation Translation Released_mRNA->Translation New_Virion New Virion Assembly Released_mRNA->New_Virion Packaging Viral_Proteins Viral Structural Proteins (Gag, Pol, Env) Translation->Viral_Proteins Viral_Proteins->New_Virion

Caption: HIV Rev-RRE mediated nuclear export of viral mRNA.

Experimental Workflow for this compound Characterization

Experimental_Workflow Start Start: T. harzianum Culture Fermentation Liquid Fermentation Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom Column Chromatography (Silica Gel) Crude_Extract->Column_Chrom Fractions Fractions Column_Chrom->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Structure_Elucidation Structure Elucidation Pure_this compound->Structure_Elucidation Bioassay Biological Activity Assay (HIV REV/RRE Binding) Pure_this compound->Bioassay NMR NMR (1H, 13C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS) Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR UV_Vis UV-Vis Spectroscopy Structure_Elucidation->UV_Vis

Caption: Workflow for this compound isolation and characterization.

References

Fleephilone: A Technical Whitepaper on a Novel REV/RRE Binding Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Fleephilone, a fungal metabolite identified as an inhibitor of the Human Immunodeficiency Virus (HIV) Rev/RRE (Rev Response Element) binding interaction, a critical step in the viral replication cycle. This guide synthesizes the available data on this compound, presenting its mechanism of action, quantitative inhibitory data, and the experimental protocols used in its initial characterization.

Introduction: The REV/RRE Axis as a Therapeutic Target

The HIV-1 Rev protein is a key regulator of viral gene expression. It facilitates the nuclear export of unspliced and singly spliced viral mRNAs, which encode the structural proteins and enzymes necessary for the production of new virions. Rev achieves this by binding to a highly structured RNA element within these transcripts known as the Rev Response Element (RRE). The interaction between Rev and the RRE is essential for the progression of the viral life cycle, making it a compelling target for antiretroviral drug development. Inhibiting this binding event can effectively halt the production of new, infectious viral particles.

This compound, a novel fungal metabolite, was isolated from the fermentation broth of Trichoderma harzianum.[1][2][3] It was identified through a screening program designed to discover natural products capable of disrupting the Rev-RRE binding interaction.[1][2]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly interfering with the binding of the HIV-1 Rev protein to the RRE RNA.[1][2][3][4] This disruption prevents the formation of the Rev-RRE ribonucleoprotein complex, which is a prerequisite for the nuclear export of viral mRNAs. The consequence of this inhibition is the sequestration of viral genomic and structural protein-encoding transcripts within the nucleus, thereby preventing the synthesis of essential viral components in the cytoplasm.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Unspliced/Singly Spliced HIV mRNA Unspliced/Singly Spliced HIV mRNA RRE RRE Unspliced/Singly Spliced HIV mRNA->RRE contains Rev Protein Rev Protein Rev-RRE Complex Rev-RRE Complex Rev Protein->Rev-RRE Complex Binds to RRE on mRNA RRE->Rev-RRE Complex Viral Protein Synthesis Viral Protein Synthesis Rev-RRE Complex->Viral Protein Synthesis Nuclear Export This compound This compound This compound->Rev-RRE Complex Inhibits Binding Virion Assembly Virion Assembly Viral Protein Synthesis->Virion Assembly

Caption: HIV Rev/RRE-mediated nuclear export pathway and inhibition by this compound.

Quantitative Data on this compound and Related Compounds

The inhibitory activity of this compound and its co-isolated analogue, Harziphilone, were quantified using in vitro binding assays. The following table summarizes the key quantitative data obtained.

CompoundTarget InteractionAssay TypeIC50Antiviral Activity (CEM-SS cells)Cytotoxicity (M-109 cells)Reference
This compound Rev-RRE BindingFilter Binding Assay7.6 µMNo protection up to 200 µg/mLNot Reported[1][2][3][4]
Harziphilone Rev-RRE BindingFilter Binding Assay2.0 µMNo protection up to 200 µg/mL38 µM[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Rev-RRE Binding Inhibition Assay (Filter Binding Assay)

This assay quantifies the ability of a compound to inhibit the binding of the Rev protein to its RRE RNA target.

Workflow:

Radiolabeled RRE RNA Radiolabeled RRE RNA Incubation Incubation Radiolabeled RRE RNA->Incubation Recombinant Rev Protein Recombinant Rev Protein Recombinant Rev Protein->Incubation Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Incubation Nitrocellulose Filtration Nitrocellulose Filtration Incubation->Nitrocellulose Filtration Separates protein-bound from free RNA Scintillation Counting Scintillation Counting Nitrocellulose Filtration->Scintillation Counting Quantifies bound RNA Data Analysis (IC50) Data Analysis (IC50) Scintillation Counting->Data Analysis (IC50)

Caption: Workflow for the Rev-RRE filter binding inhibition assay.

Detailed Steps:

  • Preparation of Radiolabeled RRE RNA: The RRE RNA is transcribed in vitro in the presence of a radiolabeled nucleotide, such as [³³P]UTP, to produce a labeled probe. The RNA is then purified.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a fixed concentration of the radiolabeled RRE RNA and recombinant Rev protein in a suitable binding buffer.

  • Compound Addition: Varying concentrations of this compound (or other test compounds) are added to the reaction mixtures. A control reaction with no inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow for the binding of Rev to the RRE.

  • Filtration: The reaction mixtures are passed through a nitrocellulose filter under vacuum. The nitrocellulose membrane retains proteins and any RNA that is bound to them, while unbound RNA passes through.

  • Washing: The filters are washed with a wash buffer to remove any non-specifically bound RNA.

  • Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the Rev-RRE binding, is determined by plotting the percentage of inhibition against the compound concentration.

Antiviral Assay (XTT Dye Reduction Assay)

This cell-based assay is used to assess the ability of a compound to protect cells from HIV-induced cell death (cytopathic effect).

Workflow:

CEM-SS Cells CEM-SS Cells Infection and Treatment Infection and Treatment CEM-SS Cells->Infection and Treatment HIV HIV HIV->Infection and Treatment Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Infection and Treatment Incubation Incubation Infection and Treatment->Incubation XTT Reagent Addition XTT Reagent Addition Incubation->XTT Reagent Addition Colorimetric Reading Colorimetric Reading XTT Reagent Addition->Colorimetric Reading Measures cell viability

References

Fleephilone: A Fungal Metabolite with Targeted HIV Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Fleephilone, a novel fungal metabolite isolated from Trichoderma harzianum, has emerged as a molecule of interest in antiviral research.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its targeted inhibition of the HIV Rev/RRE protein-RNA interaction. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutic agents.

Quantitative Biological Activity

This compound has been primarily characterized by its ability to inhibit the binding of the HIV-1 Rev protein to the Rev Responsive Element (RRE) RNA. This interaction is crucial for the export of unspliced and singly spliced viral RNAs from the nucleus to the cytoplasm, a critical step in the HIV replication cycle.

Target Assay Metric Value Source Organism
HIV-1 Rev/RRE InteractionREV/RRE Binding AssayIC507.6 µMTrichoderma harzianum WC 47695
HIV-1 InfectionXTT Dye Reduction AssayProtective ConcentrationNo protection up to 200 µg/mLTrichoderma harzianum

Experimental Protocols

A detailed understanding of the methodologies used to characterize this compound is essential for the replication and extension of these findings.

REV/RRE Binding Assay

This assay is designed to quantify the inhibition of the binding between the HIV-1 Rev protein and its target RRE RNA sequence.

Objective: To determine the concentration of this compound required to inhibit 50% of the Rev-RRE binding activity (IC50).

Methodology:

  • Preparation of Reagents:

    • Recombinant HIV-1 Rev protein.

    • [33P]-labeled RRE RNA transcript.

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • Binding buffer (composition not specified in the available literature).

  • Assay Procedure:

    • The reaction mixture containing the Rev protein, [33P]-labeled RRE RNA, and varying concentrations of this compound is incubated to allow for binding.

    • The reaction is then filtered through a nitrocellulose membrane. Protein-RNA complexes are retained on the membrane, while unbound RNA passes through.

    • The amount of radioactivity on the filter, corresponding to the amount of Rev-RRE complex, is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition at each this compound concentration is calculated relative to a control with no inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

HIV Infection Assay

This cell-based assay evaluates the ability of a compound to protect cells from acute HIV infection.

Objective: To assess the cytoprotective effect of this compound against HIV-1 induced cell death.

Methodology:

  • Cell Line:

    • CEM-SS cells, a human T-lymphoblastoid cell line highly susceptible to HIV-1 infection.

  • Assay Procedure:

    • CEM-SS cells are exposed to HIV-1 in the presence of varying concentrations of this compound.

    • The cells are incubated for a period sufficient to allow for viral replication and the induction of cytopathic effects.

    • The viability of the cells is then assessed using an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) dye reduction assay. Viable cells with active mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a formazan (B1609692) product, which can be quantified spectrophotometrically.

  • Data Analysis:

    • The absorbance values are used to determine the percentage of cell viability at each this compound concentration compared to uninfected and untreated infected controls.

    • The results indicated that this compound did not protect CEM-SS cells from acute HIV infection at concentrations up to 200 µg/mL.[1][2]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the direct inhibition of the HIV-1 Rev/RRE interaction. This interference prevents the nuclear export of viral mRNA, thereby halting the production of new viral particles.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIV_DNA Proviral DNA Unspliced_mRNA Unspliced/Singly Spliced viral RNA HIV_DNA->Unspliced_mRNA Transcription RRE Rev Responsive Element (on RNA) Unspliced_mRNA->RRE Rev Rev Protein Rev_RRE_Complex Rev-RRE Complex Rev->Rev_RRE_Complex RRE->Rev_RRE_Complex Viral_Proteins Viral Proteins Rev_RRE_Complex->Viral_Proteins Nuclear Export & Translation New_Virions New Virions Viral_Proteins->New_Virions This compound This compound This compound->Rev_RRE_Complex Inhibition

Caption: this compound's mechanism of action in inhibiting HIV replication.

The logical workflow for the discovery and initial characterization of this compound followed a bioassay-guided fractionation approach.

G Start Fermentation Broth of Trichoderma harzianum Extraction Butanol-Methanol (1:1) Extraction Start->Extraction Screening Screening for REV/RRE Binding Inhibition Extraction->Screening Fractionation Bioassay-Guided Fractionation Isolation Isolation of This compound Fractionation->Isolation Identification Structure Elucidation (Spectroscopic Methods) Isolation->Identification Screening->Fractionation Active Extract Identified Activity_Confirmation Inhibitory Activity Confirmed (IC50 = 7.6 µM) Identification->Activity_Confirmation Cell_Assay HIV Infection Assay (CEM-SS cells) Activity_Confirmation->Cell_Assay Result No Protection Observed Cell_Assay->Result

Caption: Bioassay-guided discovery workflow for this compound.

Concluding Remarks

This compound represents a specific inhibitor of the HIV-1 Rev/RRE protein-RNA interaction. While its lack of cytoprotective effects in the tested cell line may limit its direct therapeutic potential as a standalone agent, its targeted activity makes it a valuable tool for studying the intricacies of HIV replication and the Rev/RRE axis. Further research could explore synergistic effects with other antiretroviral agents or the synthesis of more potent and cell-permeable analogs. The detailed methodologies and data presented in this guide serve as a foundation for future investigations into this and other fungal metabolites with antiviral potential.

References

The Treasure Trove of Trichoderma harzianum: A Technical Guide to Secondary Metabolite Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The filamentous fungus Trichoderma harzianum is a powerhouse of bioactive secondary metabolites, offering a rich and diverse chemical landscape for the discovery of novel therapeutic agents and agrochemicals.[1][2][3] This in-depth technical guide provides a comprehensive overview of the secondary metabolites produced by T. harzianum, their biological activities, the experimental protocols for their discovery, and the signaling pathways that govern their production.

A Rich Arsenal of Bioactive Compounds

Trichoderma harzianum produces a wide array of secondary metabolites, which are crucial for its biocontrol activities and have shown significant potential for pharmaceutical and agricultural applications.[1][2][4] These compounds are broadly classified into several major chemical classes, including peptides, polyketides, terpenoids, alkaloids, and lactones.[1][2] A review of literature from 1988 to June 2022 reported nearly 200 compounds isolated from T. harzianum.[1][2]

Key Classes of Secondary Metabolites and Their Bioactivities

The diverse secondary metabolites from T. harzianum exhibit a range of biological activities, including antifungal, antibacterial, cytotoxic, and plant growth-promoting effects.[1][5][6]

Table 1: Major Classes of Secondary Metabolites from Trichoderma harzianum and their Biological Activities

Metabolite ClassExamplesReported Biological ActivitiesKey References
Peptides Trichorzianines, PeptaibolsAntifungal (inhibit spore germination and hyphal elongation), Antimicrobial[5]
Polyketides Harzianum A, Harziphilone, T22azaphilone, Trichodenones, 6-pentyl-α-pyroneAntifungal, Antibacterial, Cytotoxic[1][7][8]
Terpenoids Harzianelactones, HarzianonesPhytotoxic, Cytotoxic[1][2]
Alkaloids HarzianopyridoneAntifungal[5]
Lactones -Antifungal[1]
Quantitative Bioactivity Data

The following table summarizes some of the reported quantitative data for the biological activity of secondary metabolites isolated from T. harzianum.

Table 2: Quantitative Bioactivity of Selected Trichoderma harzianum Secondary Metabolites

CompoundBioactivityAssay DetailsIC50 / MIC / InhibitionReference
TrichoharzianolAntifungalAgainst Colletotrichum gloeosporioidesMIC: 128 µg/mL[1]
Compound 92 (a polyketide)CytotoxicAgainst HepG2 human tumor cell lineIC50: 2.10 µM[1]
Compound 92 (a polyketide)CytotoxicAgainst Hela human tumor cell lineIC50: 8.59 µM[1]
1,5-dihydroxy-3-hydroxymethyl-9,10-anthraquinoneAntifungalAgainst Rhizoctonia solani and Botrytis cinerea at 500 µg/mLHigher activity than emodin[1]
6-n-pentyl-α-pyroneAntifungalAgainst Armillaria melleaComplete inhibition at 200 ppm[7][8]
TrichoderminAntifungalAgainst Rhizoctonia solani, Botrytis cinerea, Colletotrichum lindemuthianumEC50: 25.60 µg/mL[5]
Ethyl acetate (B1210297) extractAntioxidantDPPH assayIC50: 71.47%[9]
n-butanol extractAntioxidantDPPH assayIC50: 56.01%[9]

Experimental Protocols for Secondary Metabolite Discovery

The discovery and characterization of novel secondary metabolites from T. harzianum involves a multi-step process, from cultivation and extraction to purification and structural elucidation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery of secondary metabolites from T. harzianum.

experimental_workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Characterization & Bioassay A Pure culture of T. harzianum B Inoculum Preparation (Spore suspension) A->B C Liquid Fermentation (e.g., PDB medium) B->C D Culture Broth and Mycelia C->D E Solvent Extraction (e.g., Ethyl Acetate) D->E F Crude Extract E->F G Crude Extract F->G H Chromatography (e.g., Silica (B1680970) Gel, HPLC) G->H I Pure Compounds H->I J Pure Compounds I->J K Structural Elucidation (NMR, MS) J->K L Bioactivity Screening (Antifungal, Cytotoxic, etc.) J->L

A generalized workflow for the discovery of secondary metabolites.
Detailed Methodologies

1. Cultivation of Trichoderma harzianum

  • Activation of Culture: A pure culture of T. harzianum is inoculated onto Potato Dextrose Agar (PDA) plates and incubated at 28°C for 5-7 days until the mycelium and green conidia cover the plate.[10]

  • Inoculum Preparation: A spore suspension is prepared by adding sterile water to the mature PDA plate and gently scraping the surface to release the conidia.[10]

  • Liquid Fermentation: The spore suspension is used to inoculate a sterile liquid medium, such as Potato Dextrose Broth (PDB), in an Erlenmeyer flask. The flask is then incubated on a shaker at a controlled temperature (e.g., 25°C) and agitation speed (e.g., 140 rpm) for a specified period (e.g., 14 days).[11]

2. Extraction of Secondary Metabolites

  • Solvent Selection: Ethyl acetate is a commonly used solvent for the extraction of a broad range of secondary metabolites from Trichoderma cultures.[10][12][13] Other solvents like n-butanol can also be used.[14]

  • Extraction Procedure: The culture broth is typically subjected to liquid-liquid extraction with the chosen solvent.[13][15] The organic phase, containing the secondary metabolites, is collected. The extraction process is often repeated multiple times to maximize the yield.[10] The solvent is then evaporated under reduced pressure to obtain the crude extract.[13]

3. Purification of Bioactive Compounds

  • Silica Gel Chromatography: The crude extract is often first fractionated using silica gel column chromatography. The column is packed with silica gel and eluted with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).[10]

  • Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the compounds of interest.[10][14]

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain pure compounds, preparative HPLC is often employed.[10] High-speed counter-current chromatography (HSCCC) has also been used for the purification of compounds like trichodermin.[16]

4. Structural Elucidation and Bioactivity Assessment

  • Structural Identification: The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[16] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are used for profiling the metabolites in the crude extract.[9][11][15]

  • Bioactivity Screening: The purified compounds and crude extracts are then tested for their biological activities using various in vitro assays, such as antifungal assays against phytopathogenic fungi, antibacterial assays, and cytotoxicity assays against cancer cell lines.[1][14][15]

Regulation of Secondary Metabolism: Signaling Pathways

The production of secondary metabolites in Trichoderma harzianum is a tightly regulated process, influenced by various environmental cues. Several key signaling pathways are known to be involved in controlling the expression of secondary metabolite biosynthetic gene clusters.[17][18]

Key Signaling Pathways

1. G-protein and cAMP Signaling Pathway:

G-protein coupled receptors (GPCRs) on the fungal cell membrane sense external signals, which then activate heterotrimeric G-proteins. This activation can lead to the modulation of adenylyl cyclase activity, which in turn regulates the intracellular levels of cyclic AMP (cAMP). The cAMP pathway is known to affect mycoparasitism-associated processes and secondary metabolism.[5][17][18]

G_protein_cAMP_pathway A External Signal (e.g., Host-derived cues) B GPCR A->B Binds C Heterotrimeric G-protein (α, β, γ subunits) B->C Activates D Adenylyl Cyclase C->D Regulates E cAMP D->E Catalyzes ATP to F Protein Kinase A (PKA) E->F Activates G Transcription Factors F->G Phosphorylates H Secondary Metabolite Gene Expression G->H Regulates

G-protein and cAMP signaling pathway in Trichoderma.

2. Mitogen-Activated Protein (MAP) Kinase Signaling Pathway:

MAPK pathways are crucial for relaying extracellular signals to the nucleus to initiate cellular responses. In Trichoderma, MAPK signaling has been implicated in the regulation of hydrolytic enzyme production, the formation of infection structures, and the response to osmotic stress, all of which are relevant to its biocontrol activity and secondary metabolism.[17][18]

MAPK_pathway A Environmental Stress (e.g., Osmotic stress) B Sensor Protein A->B C MAPKKK B->C Activates D MAPKK C->D Phosphorylates E MAPK D->E Phosphorylates F Transcription Factors E->F Phosphorylates G Gene Expression (e.g., Antifungal metabolites) F->G Regulates

A simplified MAPK signaling cascade in Trichoderma.

Genomic Insights and Future Directions

The advent of genomics has revolutionized the study of secondary metabolism in Trichoderma. Genome mining has revealed a large number of biosynthetic gene clusters (BGCs) in T. harzianum, many of which are predicted to produce yet undiscovered compounds.[19][20][21] Many of these gene clusters are "silent" under standard laboratory conditions, and strategies like epigenetic modification and co-cultivation are being explored to activate their expression and unlock the full chemical potential of this remarkable fungus.[3][19][21] The continued exploration of T. harzianum's secondary metabolism, guided by genomic insights and innovative experimental approaches, promises to yield a wealth of novel bioactive molecules for the benefit of medicine and agriculture.

References

Unveiling the Structural Nuances of Fleephilone and Harziphilone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural similarities and biological activities of Fleephilone and Harziphilone, two natural products isolated from the fungus Trichoderma harzianum. This document is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as inhibitors of the HIV Rev-RRE interaction.

Introduction

This compound and Harziphilone are secondary metabolites produced by the fungus Trichoderma harzianum.[1] Both compounds have been identified as inhibitors of the binding of the HIV Rev protein to the Rev-responsive element (RRE), a critical interaction for viral replication.[1] This guide explores the structural characteristics of these molecules, presents their biological activity data, and details the experimental protocols used for their characterization.

Structural Elucidation and Comparison

The chemical structures of this compound and Harziphilone were determined by spectroscopic methods. Harziphilone is a polyketide, characterized by an isochromane core, while this compound is classified as an alkaloid.

Harziphilone possesses a molecular formula of C15H18O4 and is a member of the isochromane class of compounds.[2] Its structure features a bicyclic ring system with a diol and a pentadienyl side chain.

While the initial searches did not yield a publicly available chemical structure for this compound, the primary literature describes it as a novel alkaloid. A detailed structural comparison will be contingent on the public availability of this compound's structure.

Quantitative Biological Data

This compound and Harziphilone have been evaluated for their inhibitory activity against the HIV Rev-RRE binding interaction, as well as for their cytotoxic effects. The quantitative data from these assays are summarized in the table below.

CompoundHIV Rev/RRE Binding Inhibition (IC50)Cytotoxicity (M-109 Cell Line) (IC50)
Harziphilone2.0 µM[1]38 µM[1]
This compound7.6 µM[1]Not Reported

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and Harziphilone.

REV/RRE Binding Assay

This assay quantifies the ability of a compound to inhibit the interaction between the HIV Rev protein and the Rev-responsive element (RRE) RNA.

  • Principle: A radiolabeled RRE RNA probe is incubated with purified Rev protein in the presence and absence of the test compound. The formation of the Rev-RRE complex is detected and quantified.

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing purified recombinant HIV Rev protein, [³³P]-labeled RRE RNA, and the test compound at various concentrations in a suitable binding buffer.

    • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., on ice or at room temperature) for a specific duration to allow for complex formation.

    • Separation: Separate the protein-RNA complexes from the free RNA probe using a non-denaturing polyacrylamide gel electrophoresis (PAGE) or a filter binding assay.

    • Detection and Quantification: Visualize the radiolabeled RNA using autoradiography or phosphorimaging. Quantify the amount of Rev-RRE complex formed in the presence of the test compound relative to the control (no compound).

    • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the Rev-RRE binding.

HIV Cytopathic Effect Assay (XTT Assay)

This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV infection.

  • Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the XTT tetrazolium salt to a soluble formazan (B1609692) dye, and the amount of color produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Culture: Seed CEM-SS cells (a human T-cell line susceptible to HIV infection) in a 96-well plate.

    • Infection and Treatment: Infect the cells with HIV in the presence of various concentrations of the test compound. Include uninfected and untreated infected cell controls.

    • Incubation: Incubate the plates for a period sufficient to observe HIV-induced cytopathic effects (typically 4-6 days).

    • XTT Reagent Addition: Add the XTT reagent, mixed with an electron-coupling agent (e.g., phenazine (B1670421) methosulfate), to each well.

    • Incubation and Measurement: Incubate the plates for a few hours to allow for formazan development. Measure the absorbance of the soluble formazan product using a microplate reader at the appropriate wavelength (e.g., 450-500 nm).

    • Data Analysis: Calculate the percentage of cell viability in the treated wells compared to the uninfected and untreated infected controls.

Cytotoxicity Assay (M-109 Cell Line)

This assay determines the cytotoxic potential of a compound against a specific cell line.

  • Principle: Similar to the XTT assay, this method measures the metabolic activity of cells as an indicator of viability.

  • Protocol:

    • Cell Culture: Seed M-109 cells (a murine lung carcinoma cell line) in a 96-well plate.

    • Treatment: Expose the cells to various concentrations of the test compound. Include untreated cell controls.

    • Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).

    • Viability Assay: Perform a cell viability assay, such as the MTT or XTT assay, as described above.

    • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that reduces the viability of the M-109 cells by 50%.

Biosynthetic Pathway

While specific signaling pathways directly modulated by this compound and Harziphilone are not yet elucidated, their production by Trichoderma harzianum originates from distinct biosynthetic pathways. Harziphilone arises from the polyketide pathway, while this compound is synthesized through an alkaloid biosynthetic pathway.

Biosynthetic_Pathways cluster_polyketide Polyketide Pathway cluster_alkaloid Alkaloid Pathway AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Harziphilone Harziphilone Polyketide_Intermediate->Harziphilone Tailoring Enzymes Amino_Acid Amino Acid Precursor(s) Alkaloid_Intermediate Alkaloid Intermediate Amino_Acid->Alkaloid_Intermediate Series of Enzymatic Steps This compound This compound Alkaloid_Intermediate->this compound Tailoring Enzymes

Caption: Generalized biosynthetic pathways for Harziphilone and this compound.

Conclusion

This compound and Harziphilone represent promising scaffolds for the development of novel anti-HIV agents targeting the Rev-RRE interaction. Further investigation into the structure-activity relationships of these compounds, particularly the elucidation of the complete structure of this compound, is warranted. The detailed experimental protocols provided herein will facilitate the replication and extension of these foundational studies. Understanding their distinct biosynthetic origins may also open avenues for synthetic biology approaches to generate novel analogs with improved potency and pharmacological properties.

References

In Silico Analysis of Fleephilone as a Potential Inhibitor of HIV-1 REV Protein: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wallingford, CT – December 2, 2025 – This document provides a comprehensive technical guide for the in silico evaluation of Fleephilone, a fungal metabolite, as a potential inhibitor of the Human Immunodeficiency Virus-1 (HIV-1) Regulator of Virion Expression (REV) protein. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in antiretroviral research.

Executive Summary

The HIV-1 REV protein is a critical regulator of the viral life cycle, facilitating the nuclear export of unspliced and partially spliced viral mRNAs, which are essential for the production of new virions.[1][2] Interference with the function of REV, particularly its interaction with the REV Response Element (RRE) on viral RNA, represents a promising therapeutic strategy. This compound, a natural product isolated from Trichoderma harzianum, has been experimentally shown to inhibit the binding of the REV protein to the RRE with an IC50 value of 7.6 μM.[3][4]

While experimental data confirms its inhibitory activity, to date, no specific in silico docking studies of this compound with the REV protein have been published. This guide, therefore, outlines a robust, hypothetical in silico docking protocol to elucidate the potential binding mode, affinity, and specific molecular interactions between this compound and the HIV-1 REV protein. The methodologies and representative data presented herein are based on established computational chemistry practices and data from analogous studies on other HIV-1 inhibitors.

The Role of REV in the HIV-1 Life Cycle

The REV protein plays a pivotal role in the temporal regulation of HIV-1 gene expression. In the early phase of the viral life cycle, fully spliced viral mRNAs are exported from the nucleus to the cytoplasm, leading to the synthesis of regulatory proteins, including REV itself. As REV protein levels accumulate in the nucleus, it binds to the RRE, a highly structured RNA element present on unspliced and partially spliced viral transcripts. This binding event initiates the export of these transcripts to the cytoplasm, enabling the synthesis of structural proteins and enzymes necessary for the assembly of new virus particles. By inhibiting the REV-RRE interaction, the production of new virions can be effectively halted.[1]

HIV_REV_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Proviral_DNA Proviral DNA Unspliced_mRNA Unspliced/Partially Spliced viral mRNA (contains RRE) Proviral_DNA->Unspliced_mRNA Transcription Fully_Spliced_mRNA Fully Spliced viral mRNA Proviral_DNA->Fully_Spliced_mRNA Transcription & Splicing RRE_REV_Complex RRE-REV Complex Unspliced_mRNA->RRE_REV_Complex Regulatory_Proteins Regulatory Proteins (including REV) Fully_Spliced_mRNA->Regulatory_Proteins Translation REV_Protein REV Protein REV_Protein->RRE_REV_Complex binds to RRE Structural_Proteins Viral Structural Proteins & Enzymes RRE_REV_Complex->Structural_Proteins Nuclear Export & Translation New_Virion New Virion Assembly Structural_Proteins->New_Virion Regulatory_Proteins->REV_Protein enters nucleus Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Retrieve REV Protein Structure (e.g., PDB: 6BSY) Protein_Prep 3. Receptor Preparation - Remove Water - Add Hydrogens - Assign Charges PDB->Protein_Prep Fleephilone_2D 2. Obtain this compound 2D Structure Ligand_Prep 4. Ligand Preparation - 2D to 3D Conversion - Energy Minimization - Define Rotatable Bonds Fleephilone_2D->Ligand_Prep Grid_Gen 5. Define Binding Site & Generate Grid Box Protein_Prep->Grid_Gen Ligand_Prep->Grid_Gen Docking 6. Perform Molecular Docking (e.g., AutoDock Vina) Grid_Gen->Docking Results 7. Analyze Binding Poses & Affinities Docking->Results Interaction 8. Identify Key Interactions - Hydrogen Bonds - Hydrophobic Contacts Results->Interaction

References

An In-depth Technical Guide to the Isolation of Fleephilone, a Novel Fungal Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Fleephilone, a novel bioactive compound. The methodologies outlined below are based on the primary literature describing its discovery and general principles of natural product chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and development.

Introduction to this compound

This compound is a fungal metabolite first isolated from the fermentation broth of Trichoderma harzianum[1][2]. It has been identified as an inhibitor of the binding of the HIV Rev protein to the Rev-responsive element (RRE) RNA, a critical interaction for viral replication[1][2][3]. This activity suggests its potential as a lead compound for the development of novel anti-HIV agents.

Fermentation and Production of this compound

The production of this compound is achieved through the fermentation of the fungus Trichoderma harzianum WC 47695, which was originally isolated from a soil sample containing plant debris in Fort Lauderdale, FL, USA.

Experimental Protocol: Fungal Fermentation

  • Strain Maintenance: The Trichoderma harzianum strain is maintained on a suitable solid agar (B569324) medium, such as Potato Dextrose Agar (PDA), and stored under appropriate conditions to ensure viability and genetic stability.

  • Inoculum Preparation: A seed culture is initiated by transferring a small amount of the fungal mycelia from the agar plate to a liquid medium. This culture is incubated to generate a sufficient biomass for inoculating the production-scale fermentation.

  • Production Fermentation: The production of this compound is carried out in a suitable liquid fermentation medium. The fermentation is conducted in shake flasks or a bioreactor under controlled conditions of temperature, pH, and aeration to optimize the yield of the target metabolite.

  • Monitoring: The fermentation process is monitored periodically for fungal growth and the production of this compound, which can be tracked using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Extraction and Initial Fractionation

Following the fermentation, the first step in the isolation process is the separation of the fungal biomass from the culture broth, followed by the extraction of the bioactive compounds.

Experimental Protocol: Extraction

  • Separation: The fermentation broth is centrifuged or filtered to separate the mycelial mass from the supernatant.

  • Solvent Extraction: The culture filtrate is extracted with an organic solvent. The primary literature indicates the use of a butanol-methanol (1:1) mixture for the extraction of the fermentation broth of Trichoderma harzianum to isolate this compound.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites, including this compound.

The following diagram illustrates a general workflow for the initial extraction process.

Extraction_Workflow Fermentation_Broth Fermentation Broth (T. harzianum) Separation Filtration/ Centrifugation Fermentation_Broth->Separation Mycelia Fungal Mycelia Separation->Mycelia Supernatant Culture Supernatant Separation->Supernatant Extraction Solvent Extraction (Butanol:Methanol 1:1) Supernatant->Extraction Aqueous_Phase Aqueous Phase Extraction->Aqueous_Phase Organic_Phase Organic Phase (Containing this compound) Extraction->Organic_Phase Concentration Concentration (Rotary Evaporation) Organic_Phase->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Figure 1: General workflow for the extraction of this compound.

Bioassay-Guided Chromatographic Purification

The isolation of pure this compound from the crude extract is achieved through a series of chromatographic steps. This process is guided by a bioassay to track the active compound throughout the fractionation process. The primary literature specifies that the isolation was guided by an assay measuring the inhibition of REV protein binding to RRE RNA.

Experimental Protocol: Purification

  • Initial Chromatography: The crude extract is subjected to an initial chromatographic separation, such as column chromatography using silica (B1680970) gel or a reversed-phase sorbent. The column is eluted with a solvent gradient of increasing polarity.

  • Fraction Collection and Bioassay: The eluate is collected in fractions, and each fraction is tested for its ability to inhibit REV-RRE binding.

  • Further Purification: The active fractions are pooled and subjected to further rounds of chromatography, such as High-Performance Liquid Chromatography (HPLC), to achieve a higher degree of purification. Different stationary and mobile phases may be employed in successive HPLC steps to separate compounds with similar properties.

  • Purity Assessment: The purity of the isolated this compound is assessed using analytical HPLC and spectroscopic methods.

The logical relationship for bioassay-guided fractionation is depicted in the following diagram.

Bioassay_Guided_Fractionation cluster_workflow Purification Cycle Crude_Extract Crude Extract Chromatography Chromatographic Separation (e.g., Column Chromatography) Crude_Extract->Chromatography Fractions Collect Fractions Chromatography->Fractions Bioassay Bioassay (REV-RRE Binding Inhibition) Fractions->Bioassay Active_Fractions Identify Active Fractions Bioassay->Active_Fractions Inactive_Fractions Inactive Fractions Bioassay->Inactive_Fractions Pool_Active Pool Active Fractions Active_Fractions->Pool_Active Further_Purification Further Purification (e.g., HPLC) Pool_Active->Further_Purification Further_Purification->Bioassay Re-assay Pure_Compound Pure this compound Further_Purification->Pure_Compound

Figure 2: Logical workflow for bioassay-guided fractionation.

Structural Elucidation and Characterization

Once isolated in its pure form, the chemical structure of this compound was determined using a combination of spectroscopic techniques.

Experimental Protocols: Structure Determination

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are performed to elucidate the connectivity of atoms and the overall structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophores within the molecule.

Quantitative Bioactivity Data

The primary biological activity reported for this compound is its ability to inhibit the binding of the HIV REV protein to the RRE RNA. The quantitative data for this activity is summarized below.

Compound Target Assay IC₅₀ Reference
This compoundHIV REV/RRE BindingREV-protein to RRE RNA binding inhibition7.6 µM

It is important to note that while this compound showed inhibitory activity in this specific assay, it did not demonstrate protection against acute HIV infection in CEM-SS cells at concentrations up to 200 µg/mL.

Signaling Pathway Context

This compound's mechanism of action involves the disruption of a key step in the HIV replication cycle. The Rev protein is responsible for the nuclear export of unspliced and singly spliced viral RNAs, which are necessary for the production of new viral particles. By inhibiting the binding of Rev to the RRE on these viral RNAs, this compound effectively blocks this export process.

The following diagram illustrates the targeted step in the HIV replication pathway.

HIV_Replication_Pathway cluster_nucleus Host Cell Nucleus cluster_cytoplasm Host Cell Cytoplasm Viral_DNA Proviral DNA Transcription Transcription Viral_DNA->Transcription Viral_RNA Unspliced/Singly Spliced viral RNA (with RRE) Transcription->Viral_RNA Rev_RRE_Complex Rev-RRE Complex Viral_RNA->Rev_RRE_Complex Rev_Protein Rev Protein Rev_Protein->Rev_RRE_Complex Nuclear_Export Nuclear Export Rev_RRE_Complex->Nuclear_Export Exported_RNA Exported Viral RNA Nuclear_Export->Exported_RNA Translation Translation of Viral Proteins Exported_RNA->Translation Virion_Assembly New Virion Assembly Translation->Virion_Assembly This compound This compound This compound->Rev_RRE_Complex Inhibits Binding

Figure 3: Targeted step of this compound in the HIV replication pathway.

Conclusion

This technical guide has provided a detailed overview of the isolation of this compound, from the fermentation of Trichoderma harzianum to its purification and characterization. The methodologies described are based on the primary scientific literature and established practices in natural product chemistry. This compound's unique biological activity highlights the importance of continued exploration of natural sources for novel therapeutic leads. Researchers interested in this compound should refer to the primary literature for precise experimental details.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Fleephilone from Trichoderma harzianum Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fleephilone is a novel fungal metabolite produced by Trichoderma harzianum that has been identified as an inhibitor of the binding of the HIV Rev (regulation of virion expression) protein to the Rev Responsive Element (RRE) RNA.[1][2] This interaction is a critical step in the replication cycle of HIV, responsible for the nuclear export of unspliced and partially spliced viral RNAs. The inhibition of this pathway presents a promising target for the development of new antiretroviral therapies. This compound, along with its co-isolated metabolite harziphilone, was discovered through bioassay-guided fractionation of the fermentation broth of T. harzianum strain WC 47695.[1][3] These application notes provide a detailed protocol for the isolation of this compound, from the fermentation of T. harzianum to the purification of the final compound.

Data Presentation

The following table summarizes the key quantitative data for this compound as reported in the literature. The yield of this compound from the fermentation broth has not been explicitly reported and would need to be determined empirically.

ParameterValueReference
Producing OrganismTrichoderma harzianum WC 47695[3]
BioactivityInhibition of HIV Rev/RRE Binding (IC50)7.6 μM
CytotoxicityNo protection of CEM-SS cells from acute HIV infection at concentrations up to 200 μg/ml.[1][2]
Isolation Data
Extraction SolventButanol:Methanol (B129727) (1:1)[1][2]
Yield from BrothNot Reported-

Experimental Protocols

Fermentation of Trichoderma harzianum

This protocol describes a general procedure for the liquid fermentation of T. harzianum for the production of secondary metabolites. Optimization of media components and fermentation parameters may be required to maximize the yield of this compound.

Materials:

  • Pure culture of Trichoderma harzianum (e.g., strain WC 47695)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (2 L)

  • Shaking incubator

  • Sterile water

Protocol:

  • Activation of Culture: Inoculate a PDA plate with the Trichoderma harzianum strain. Incubate at 28-30°C for 5-7 days, or until significant mycelial growth and sporulation are observed.

  • Inoculum Preparation: Prepare a spore suspension by adding 10 mL of sterile water to the mature PDA plate. Gently scrape the surface with a sterile loop to release the conidia.

  • Fermentation: Inoculate 1 L of sterile PDB in a 2 L Erlenmeyer flask with the spore suspension.

  • Incubation: Incubate the flask in a shaking incubator at 28-30°C with agitation (e.g., 150 rpm) for 14-21 days. The optimal fermentation time for this compound production should be determined by small-scale time-course experiments, followed by extraction and bioassay.

Extraction of this compound from Fermentation Broth

This protocol details the extraction of the crude secondary metabolite mixture containing this compound from the liquid culture.

Materials:

  • T. harzianum fermentation broth

  • n-Butanol

  • Methanol

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of n-butanol and methanol.

  • Extraction: After the incubation period, harvest the fermentation broth. For every 1 L of broth, add 1 L of the butanol:methanol solvent mixture.

  • Agitation: Agitate the mixture vigorously for 1-2 hours at room temperature.

  • Phase Separation: Transfer the mixture to a large separatory funnel and allow the layers to separate. The upper organic phase will contain the secondary metabolites.

  • Collection of Organic Phase: Carefully collect the upper organic (butanol:methanol) layer.

  • Repeated Extraction: Repeat the extraction of the aqueous phase two more times with fresh butanol:methanol to maximize the recovery of this compound.

  • Concentration: Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Bioassay-Guided Fractionation and Purification of this compound

This protocol outlines a general strategy for the purification of this compound from the crude extract using bioassay-guided fractionation. The specific chromatographic conditions would need to be optimized. The guiding bioassay is the inhibition of HIV Rev/RRE binding.

Materials:

  • Crude extract from T. harzianum

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol)

  • HPLC system with a suitable column (e.g., C18)

  • Fraction collector

  • Materials for HIV Rev/RRE binding assay (e.g., radiolabeled RRE RNA, purified Rev protein)

Protocol:

  • Silica Gel Chromatography (Initial Fractionation):

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., 100% hexane).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

    • Collect fractions of the eluate.

  • Bioassay of Fractions:

    • Evaporate a small aliquot of each fraction to dryness and redissolve in a suitable solvent (e.g., DMSO).

    • Test each fraction for its ability to inhibit Rev/RRE binding.

  • Selection of Active Fractions: Pool the fractions that show the highest inhibitory activity.

  • HPLC Purification (Fine Purification):

    • Concentrate the pooled active fractions.

    • Further purify the active material using a reverse-phase HPLC system (e.g., with a C18 column).

    • Elute with a gradient of water and methanol or acetonitrile.

    • Monitor the elution profile with a UV detector.

    • Collect the peaks as individual fractions.

  • Final Bioassay and Characterization:

    • Test the purity of each peak from the HPLC.

    • Perform a final bioassay on the purified compounds to confirm activity and determine the IC50.

    • The structure of the active compound (this compound) can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Visualizations

Experimental Workflow for this compound Isolation

Fleephilone_Isolation_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification T_harzianum Trichoderma harzianum (Strain WC 47695) PDA Activation on PDA plate T_harzianum->PDA Inoculation PDB Liquid Fermentation in PDB PDA->PDB Inoculum Broth Fermentation Broth Extraction Solvent Extraction (Butanol:Methanol 1:1) Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Bioassay1 HIV Rev/RRE Binding Assay Silica_Gel->Bioassay1 Fraction Screening Active_Fractions Active Fractions Bioassay1->Active_Fractions Identify Active Fractions HPLC Reverse-Phase HPLC Active_Fractions->HPLC Bioassay2 Bioassay of Purified Peaks HPLC->Bioassay2 Peak Screening Pure_this compound Purified this compound Bioassay2->Pure_this compound Confirm Activity

Caption: Experimental workflow for the isolation of this compound.

Mechanism of Action of this compound

Fleephilone_MoA cluster_normal Normal HIV Replication cluster_inhibition Inhibition by this compound Rev HIV Rev Protein Complex Rev-RRE Complex Rev->Complex Binds to RRE RRE on Viral RNA RRE->Complex Export Nuclear Export of Viral RNA Complex->Export Rev_I HIV Rev Protein No_Complex Binding Inhibited Rev_I->No_Complex RRE_I RRE on Viral RNA RRE_I->No_Complex This compound This compound This compound->No_Complex Blocked_Export Nuclear Export Blocked No_Complex->Blocked_Export

Caption: Mechanism of this compound as an inhibitor of Rev-RRE binding.

References

Application Note: Fleephilone as an Inhibitor of the HIV-1 Rev/RRE Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Rev protein is a critical regulatory factor essential for the viral replication cycle.[1] It facilitates the export of unspliced and partially spliced viral messenger RNAs (mRNAs) from the nucleus to the cytoplasm by binding to a highly structured RNA element known as the Rev Response Element (RRE).[1][2][3] This interaction is initiated by the binding of a Rev monomer to a high-affinity site on the RRE, followed by the cooperative assembly of several more Rev molecules to form a ribonucleoprotein (RNP) complex.[2][3] This RNP complex then recruits cellular export machinery, enabling the transport of viral mRNAs that encode for structural proteins and the viral genome itself.[2][4] Disrupting the Rev-RRE interaction is a promising therapeutic strategy for inhibiting HIV-1 replication.[1] Fleephilone, a fungal metabolite isolated from Trichoderma harzianum, has been identified as an inhibitor of the Rev-RRE binding interaction, with a reported IC50 value of 7.6 μM.[5][6][7][8] This document provides detailed protocols for performing a Rev/RRE binding inhibition assay using this compound.

Mechanism of Action

The primary mechanism of the Rev/RRE system involves the sequence-specific recognition of the RRE RNA structure by the Rev protein's arginine-rich motif.[2] this compound acts by directly interfering with this binding event, preventing the formation of the functional Rev-RRE complex and subsequent nuclear export of viral RNAs.

REV_RRE_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm unspliced_mrna Unspliced/Singly Spliced HIV-1 mRNA rre RRE rev_rre_complex Rev-RRE Complex rev_protein_nuc Rev Protein rev_protein_nuc->rev_rre_complex Binds to export_complex Export-Competent RNP Complex rev_rre_complex->export_complex Oligomerization crm1 Crm1 (Exportin 1) crm1->export_complex Recruited npc Nuclear Pore Complex export_complex->npc Export This compound This compound This compound->rev_rre_complex Inhibits rev_protein_cyto Rev Protein rev_protein_cyto->rev_protein_nuc Import viral_proteins Viral Protein Synthesis npc->viral_proteins Release of mRNA

Caption: HIV-1 Rev/RRE signaling pathway and inhibition by this compound.

Experimental Protocols

Two primary methods for assessing the inhibitory activity of this compound on Rev-RRE binding are presented: a classic radio-ligand filter-binding assay and a modern, non-radioactive fluorescence polarization assay.

Protocol 1: Radio-ligand Filter-Binding Assay

This assay directly measures the binding of recombinant Rev protein to a radiolabeled RRE RNA probe and is the method originally used to characterize this compound's activity.[5][6] Inhibition is quantified by a reduction in the amount of radiolabeled RNA retained on a nitrocellulose filter.[9][10]

Workflow Diagram

Filter_Binding_Workflow cluster_prep cluster_reaction cluster_detection arrow arrow A Prepare Reagents: 1. Recombinant HIV-1 Rev 2. [33P]-labeled RRE RNA 3. This compound dilutions 4. Binding Buffer B Combine Rev, [33P]RRE, and this compound (or DMSO control) in reaction tubes A->B C Incubate to allow binding (e.g., 30 min at room temp) B->C D Apply reaction mixture to nitrocellulose filter under vacuum C->D E Wash filters to remove unbound [33P]RRE D->E F Quantify retained radioactivity using a scintillation counter E->F G Analyze Data: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value F->G

Caption: Workflow for the REV/RRE filter-binding inhibition assay.

Materials and Reagents

  • Recombinant HIV-1 Rev protein

  • High-affinity RRE RNA sequence (e.g., a sub-fragment like stem-loop IIB), labeled with [³³P] or [³²P]

  • This compound stock solution (in DMSO)

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol)

  • Wash Buffer (same as binding buffer, but chilled)

  • Nitrocellulose membranes (0.45 µm pore size)

  • Nylon membranes (as a control for RNA passing through)

  • Dot-blot or slot-blot filtration apparatus

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in binding buffer to create a range of concentrations for testing (e.g., 0.1 µM to 100 µM). Include a DMSO-only control (vehicle control).

  • Set Up Binding Reactions: In microcentrifuge tubes, prepare the following reactions (final volume of 50 µL):

    • Total Binding (Control): Binding buffer, fixed amount of Rev protein (e.g., 50 nM), fixed amount of [³³P]RRE (e.g., 1 nM), and DMSO.

    • Inhibition Samples: Binding buffer, Rev protein, [³³P]RRE, and the corresponding this compound dilution.

    • Non-specific Binding (Control): Binding buffer, [³³P]RRE, and DMSO (no Rev protein).

  • Incubation: Gently mix the components and incubate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

  • Filtration: Assemble the filtration apparatus with a nitrocellulose membrane stacked on top of a nylon membrane. Pre-wet the membranes with wash buffer.

  • Apply each reaction mixture to a separate well of the apparatus under a gentle vacuum.

  • Washing: Wash each well twice with 100 µL of ice-cold wash buffer to remove unbound [³³P]RRE.

  • Quantification: Disassemble the apparatus. Place the nitrocellulose filters into separate scintillation vials with scintillation fluid. Measure the retained radioactivity (Counts Per Minute, CPM) using a scintillation counter.

Protocol 2: Fluorescence Polarization (FP) Inhibition Assay

This is a homogeneous, non-radioactive assay well-suited for higher throughput screening. It measures the change in the rotation speed (and thus polarization) of a fluorescently labeled RRE probe upon binding to the much larger Rev protein.[11][12]

Materials and Reagents

  • Recombinant HIV-1 Rev protein

  • High-affinity RRE RNA sequence labeled with a fluorescent dye (e.g., 5'-FAM)

  • This compound stock solution (in DMSO)

  • FP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20)

  • Black, low-volume 96-well or 384-well microplates

  • A microplate reader capable of measuring fluorescence polarization.

Procedure

  • Reagent Preparation: Prepare solutions of Rev protein and fluorescently labeled RRE in FP assay buffer at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add this compound dilutions or DMSO (vehicle control) to the wells of the microplate.

    • Add the 2x Rev protein solution to all wells except the 'no protein' control wells.

    • Add assay buffer to the 'no protein' control wells.

  • Initiate Reaction: Add the 2x fluorescent RRE probe solution to all wells to start the reaction. The final volume should be consistent (e.g., 20 µL for a 384-well plate).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Read the plate on a microplate reader, measuring fluorescence polarization (mP units). The reader excites the sample with polarized light and measures the intensity of emitted light parallel and perpendicular to the excitation plane.[12]

Data Presentation and Analysis

For both assays, the goal is to determine the concentration at which this compound inhibits 50% of the Rev-RRE binding (the IC50 value).

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * [1 - (Signal_inhibitor - Signal_no_rev) / (Signal_no_inhibitor - Signal_no_rev)]

    • Signal: CPM for the filter-binding assay, or mP for the FP assay.

    • Signal_inhibitor: Signal from wells with this compound.

    • Signal_no_inhibitor: Signal from the DMSO/vehicle control (maximum binding).

    • Signal_no_rev: Signal from the non-specific binding or no protein control (minimum binding).

  • Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of this compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the IC50 value.

Sample Data Summary

The following table presents example data for this compound, consistent with its known potency.

This compound Conc. (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
0.512.8 ± 2.5
1.023.5 ± 3.1
5.045.1 ± 4.0
7.6 50.0 (Calculated)
10.068.9 ± 3.8
50.091.3 ± 2.2
100.095.4 ± 1.9
Calculated IC50 7.6 µM [5][6][7]

References

Fleephilone: An Unexplored Candidate in Antiviral Research Beyond HIV

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the antiviral applications of fleephilone (B1247092) beyond Human Immunodeficiency Virus (HIV) have revealed a significant gap in the scientific literature. This compound, a fungal metabolite first isolated from Trichoderma harzianum, is primarily documented for its inhibitory activity against the binding of the HIV Rev protein to the Rev Response Element (RRE) RNA. However, there is a notable absence of published research investigating its efficacy against other viral pathogens such as Hepatitis C virus (HCV), influenza virus, dengue virus, or Zika virus.

This compound and its co-isolated compound, harziphilone (B1236336), were identified as inhibitors of the HIV Rev/RRE interaction, a critical step in the replication cycle of HIV. Specifically, this compound demonstrated an IC50 value of 7.6 microM in an assay measuring the inhibition of Rev-protein binding to RRE RNA.[1] Despite this initial promise in an in-vitro setting, the same study reported that neither this compound nor harziphilone protected CEM-SS cells from acute HIV infection at concentrations up to 200 micrograms/ml.[1] This suggests that while it can interfere with a specific viral process in a cell-free system, it may not translate to effective antiviral activity in a cellular context, or its mechanism of action may be more complex.

The limited scope of the available data prevents the creation of detailed application notes and experimental protocols for this compound's use in non-HIV antiviral research as requested. The core requirements for quantitative data tables, detailed methodologies for key experiments, and diagrams of signaling pathways cannot be fulfilled due to the lack of foundational research in these areas.

Known Biological Activity of this compound

The primary and currently only known biological activity of this compound is its ability to inhibit the interaction between the HIV Rev protein and the RRE.[1] The Rev protein is essential for the export of unspliced and singly spliced viral RNAs from the nucleus to the cytoplasm, a process necessary for the production of new infectious virions. By disrupting the binding of Rev to its RNA target, this compound has the potential to interfere with this crucial stage of the HIV life cycle.

HIV Rev/RRE Binding Inhibition Assay

The experiment that identified this compound's activity was a bioassay-guided fractionation of the fermentation broth of Trichoderma harzianum. The assay measured the inhibition of binding of the HIV Rev protein to [33P] labeled RRE RNA.[1]

Experimental Workflow for HIV Rev/RRE Binding Inhibition Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection cluster_result Result rev_protein HIV Rev Protein incubation Incubation of Rev, RRE RNA, and this compound rev_protein->incubation rre_rna [33P] Labeled RRE RNA rre_rna->incubation This compound This compound (Test Compound) This compound->incubation measurement Measurement of [33P] Signal incubation->measurement inhibition Inhibition of Rev-RRE Binding measurement->inhibition

Caption: Workflow for the HIV Rev/RRE binding inhibition assay.

Future Directions and Unanswered Questions

The initial discovery of this compound's activity against a key HIV process highlights the potential of natural products in antiviral drug discovery. However, the lack of follow-up research leaves many questions unanswered:

  • Broad-Spectrum Antiviral Potential: Does this compound exhibit activity against other viruses that may rely on similar host-pathogen interactions or RNA-binding proteins?

  • Mechanism of Action: What is the precise molecular mechanism by which this compound inhibits Rev/RRE binding? Does it bind to the protein, the RNA, or the complex?

  • Cellular Activity and Toxicity: Why did the observed in-vitro activity not translate to protection in cell-based HIV infection assays? Is this due to poor cell permeability, metabolic instability, or off-target effects?

  • Structural Analogs: Could synthetic analogs of this compound be developed with improved potency and cellular activity?

Further research is necessary to explore these questions and to determine if this compound or related compounds hold any promise for the development of novel antiviral therapeutics, either for HIV or for other viral diseases. Without such studies, this compound remains an intriguing but largely uncharacterized molecule in the vast landscape of natural products.

References

Application Note: Utilization of Novel Compounds in Cell-Based HIV Latency Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Fleephilone in Cell-Based HIV Latency Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The establishment of a latent reservoir of HIV-infected cells is a major obstacle to curing HIV/AIDS. These latently infected cells are transcriptionally silent, rendering them invisible to the immune system and unaffected by antiretroviral therapy (ART). A key strategy towards an HIV cure is the "shock and kill" approach, which involves using Latency Reversing Agents (LRAs) to reactivate viral gene expression in these cells, followed by their elimination by the immune system or viral cytopathic effects.

This compound is a fungal metabolite that has been identified as an inhibitor of the binding of the HIV Rev protein to the Rev Response Element (RRE) RNA.[1] The Rev/RRE system is crucial for the export of unspliced and singly spliced viral mRNAs from the nucleus to the cytoplasm, a critical step for the production of new infectious virions. While this compound has shown inhibitory activity against Rev/RRE binding with an IC50 of 7.6 microM, its potential as a modulator of HIV latency has not been explored.[1] It is important to note that existing literature did not find that this compound protected CEM-SS cells from acute HIV infection.[1]

This application note provides a generalized protocol for assessing the potential of novel compounds, using this compound as a theoretical example, to act as LRAs in established cell-based models of HIV latency.

Theoretical Mechanism of Action: Rev/RRE Inhibition in Latency

The HIV Rev protein facilitates the nuclear export of viral mRNAs that encode for structural and enzymatic proteins. By inhibiting the Rev/RRE interaction, a compound like this compound could potentially trap these viral transcripts in the nucleus. In the context of a "shock and kill" strategy, this could be counterintuitive as it might prevent the full expression of viral proteins. However, it is also plausible that modulating this pathway could have unforeseen effects on viral transcription or the stability of the latent state. Therefore, it is valuable to test such compounds in latency reversal assays to fully characterize their effects.

HIV_Rev_RRE_Pathway cluster_nucleus Nucleus cluster_this compound Potential Site of Action cluster_cytoplasm Cytoplasm Provirus HIV Provirus Unspliced_mRNA Unspliced/Singly Spliced viral mRNA Provirus->Unspliced_mRNA Transcription RRE RRE Unspliced_mRNA->RRE contains Rev Rev Protein Rev->RRE binds CRM1 CRM1/Exportin-1 RRE->CRM1 recruits Nuclear_Pore Nuclear Pore Complex CRM1->Nuclear_Pore mediates export Viral_Proteins Viral Proteins Nuclear_Pore->Viral_Proteins Translation This compound This compound This compound->Rev Inhibits Binding Virion_Assembly Virion Assembly Viral_Proteins->Virion_Assembly

Figure 1: Simplified diagram of the HIV Rev/RRE-mediated nuclear export pathway and the theoretical point of inhibition by this compound.

Data Presentation

Quantitative data from latency reversal experiments should be summarized for clear comparison.

Table 1: Cytotoxicity of this compound in J-Lat 10.6 Cells

This compound (µM) Cell Viability (%) Standard Deviation
0 (Vehicle) 100 4.2
1 98.5 3.8
5 95.2 4.1
10 91.8 5.3
25 85.1 6.2

| 50 | 70.3 | 7.5 |

Table 2: Latency Reversal Activity of this compound in J-Lat 10.6 Cells

Compound Concentration % GFP Positive Cells Fold Change over Vehicle
Vehicle (DMSO) 0.1% 1.2 1.0
This compound 1 µM 1.5 1.25
This compound 5 µM 2.1 1.75
This compound 10 µM 2.8 2.33

| Prostratin (Positive Control) | 1 µM | 45.6 | 38.0 |

Experimental Protocols

The following are generalized protocols that can be adapted for testing novel compounds like this compound.

Cell Culture and Maintenance
  • Cell Line: J-Lat 10.6 cells, a Jurkat T-cell line latently infected with an HIV provirus containing a GFP reporter gene in place of nef.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at a density of 0.5 x 10⁶ to 2 x 10⁶ cells/mL in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay

It is crucial to determine the cytotoxic concentration of the test compound to ensure that observed effects on latency are not due to cell death.

  • Procedure:

    • Seed 1 x 10⁵ J-Lat 10.6 cells per well in a 96-well plate.

    • Prepare serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.1%.

    • Add the compound dilutions to the cells and incubate for 48 hours.

    • Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by using a trypan blue exclusion assay with an automated cell counter.

    • Calculate the percentage of viable cells relative to the vehicle control.

Latency Reversal Assay

This assay measures the ability of a compound to reactivate HIV transcription, indicated by the expression of the GFP reporter.

  • Procedure:

    • Seed 2 x 10⁵ J-Lat 10.6 cells per well in a 24-well plate in a final volume of 500 µL.

    • Treat cells with non-toxic concentrations of this compound as determined by the cytotoxicity assay (e.g., 1, 5, 10 µM).

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control LRA (e.g., 1 µM Prostratin or 10 nM Romidepsin).

    • Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

    • After incubation, harvest the cells and wash once with PBS.

    • Resuspend cells in FACS buffer (PBS with 2% FBS).

    • Analyze GFP expression using a flow cytometer. Gate on the live cell population and quantify the percentage of GFP-positive cells.

Experimental_Workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assay cluster_latency Latency Reversal Assay Culture Maintain J-Lat 10.6 Cell Culture Seed_96 Seed 1x10^5 cells/well (96-well plate) Culture->Seed_96 Seed_24 Seed 2x10^5 cells/well (24-well plate) Culture->Seed_24 Prepare_Compound Prepare Serial Dilutions of this compound Treat_96 Treat cells with This compound dilutions Prepare_Compound->Treat_96 Treat_24 Treat cells with non-toxic concentrations of this compound Prepare_Compound->Treat_24 Seed_96->Treat_96 Incubate_48h_C Incubate 48h Treat_96->Incubate_48h_C Assess_Viability Assess Cell Viability (e.g., CellTiter-Glo) Incubate_48h_C->Assess_Viability Seed_24->Treat_24 Incubate_24_48h_L Incubate 24-48h Treat_24->Incubate_24_48h_L Analyze_FCM Analyze GFP Expression by Flow Cytometry Incubate_24_48h_L->Analyze_FCM

References

Fleephilone: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fleephilone, a fungal metabolite isolated from Trichoderma harzianum, has been identified as an inhibitor of the binding of the Human Immunodeficiency Virus (HIV) Rev protein to the Rev Response Element (RRE)[1]. This interaction is a critical step in the HIV replication cycle, making this compound a compound of interest for antiviral drug development. These application notes provide an overview of this compound's known biological activity and guidance on its solubility and preparation for in vitro experiments.

Biological Activity

This compound demonstrates inhibitory activity against the HIV Rev-RRE interaction with an IC50 value of 7.6 µM[1]. The Rev protein facilitates the nuclear export of unspliced and partially spliced viral RNAs, which are essential for the production of new viral particles[2][3][4]. By disrupting the Rev-RRE complex, this compound can potentially block this crucial stage of the viral lifecycle.

Solubility and Preparation for In Vitro Experiments

Table 1: this compound Solubility and Recommended Solvents

SolventEstimated SolubilityRecommended Use
Dimethyl Sulfoxide (DMSO)Highly SolublePrimary solvent for preparing high-concentration stock solutions.
Ethanol (EtOH)SolubleAlternative solvent for stock solutions; may be preferred for certain cell lines sensitive to DMSO.
Methanol (MeOH)SolubleUseful for extraction and initial dissolution, but less common for cell-based assays.
Phosphate-Buffered Saline (PBS)Poorly SolubleNot recommended for initial dissolution. Working solutions should have a final organic solvent concentration that is non-toxic to the experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use and diluted to working concentrations for various in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath may aid in solubilization if necessary.

  • Sterilization (Optional): If required for the specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the this compound stock solution to final working concentrations for use in cell culture experiments.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes

  • Calibrated micropipettes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. This helps to minimize the final concentration of DMSO in the assay. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.

  • Final Dilution: Further dilute the intermediate solution (or the stock solution directly) into the final cell culture medium to achieve the desired working concentrations (e.g., 0.1, 1, 10 µM).

  • Solvent Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to account for any effects of the solvent on the cells.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells in your in vitro assay.

Visualizations

Signaling Pathway

HIV_Rev_RRE_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIV_Provirus HIV Provirus Unspliced_RNA Unspliced/Singly Spliced viral RNA (with RRE) HIV_Provirus->Unspliced_RNA Transcription RRE Rev Response Element (RRE) Unspliced_RNA->RRE Rev_Protein Rev Protein Rev_RRE_Complex Rev-RRE Complex Rev_Protein->Rev_RRE_Complex RRE->Rev_RRE_Complex Export_Complex Export Complex Rev_RRE_Complex->Export_Complex CRM1 CRM1 (Exportin-1) CRM1->Export_Complex Ran_GTP Ran-GTP Ran_GTP->Export_Complex Viral_Proteins Viral Structural Proteins (Gag, Pol, Env) Export_Complex->Viral_Proteins Nuclear Export New_Virions New Virions Viral_Proteins->New_Virions Assembly This compound This compound This compound->Rev_RRE_Complex Inhibition

Caption: this compound inhibits the formation of the HIV Rev-RRE complex.

Experimental Workflow

Fleephilone_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (e.g., 10 mM Stock) weigh->dissolve vortex Vortex to Solubilize dissolve->vortex store Aliquot and Store at -20°C / -80°C vortex->store thaw Thaw Stock Solution store->thaw intermediate_dilution Prepare Intermediate Dilution in Cell Culture Medium thaw->intermediate_dilution final_dilution Prepare Final Working Concentrations intermediate_dilution->final_dilution solvent_control Prepare Vehicle Control (DMSO in Medium) intermediate_dilution->solvent_control treat_cells Treat Cells in In Vitro Assay final_dilution->treat_cells end End treat_cells->end solvent_control->treat_cells

Caption: Workflow for preparing this compound solutions for in vitro experiments.

References

High-Throughput Screening Methods for Fleephilone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fleephilone, a fungal metabolite isolated from Trichoderma harzianum, has been identified as an inhibitor of the Human Immunodeficiency Virus (HIV) Rev protein's interaction with the Rev Response Element (RRE) RNA. This crucial protein-RNA interaction is essential for the export of unspliced and partially spliced viral mRNAs from the nucleus to the cytoplasm, a critical step in the HIV-1 replication cycle. This compound demonstrated an IC50 value of 7.6 μM in an in vitro assay measuring the inhibition of Rev-RRE binding[1]. The development of this compound derivatives presents a promising avenue for the discovery of novel anti-HIV therapeutics. High-throughput screening (HTS) methodologies are indispensable for efficiently evaluating large libraries of such derivatives to identify potent and specific inhibitors of the Rev-RRE interaction.

These application notes provide detailed protocols for biochemical and cell-based HTS assays suitable for the discovery and characterization of this compound derivatives. The document includes data presentation tables for comparing assay performance, detailed experimental procedures, and visualizations of key pathways and workflows to guide researchers in establishing robust screening campaigns.

Key Signaling Pathway: HIV-1 Rev/RRE-Mediated mRNA Export

The HIV-1 Rev protein facilitates the nuclear export of viral RNAs containing the RRE. Rev binds to the RRE and recruits cellular export machinery, including Crm1, to transport the viral RNA through the nuclear pore complex. Inhibition of this interaction traps the viral RNAs in the nucleus, preventing the synthesis of essential viral proteins.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by this compound Derivatives Unspliced/Singly Spliced HIV mRNA (with RRE) Unspliced/Singly Spliced HIV mRNA (with RRE) Rev-RRE Complex Rev-RRE Complex Unspliced/Singly Spliced HIV mRNA (with RRE)->Rev-RRE Complex Rev Binding Rev Protein Rev Protein Rev Protein->Rev-RRE Complex Export Complex Export Complex Rev-RRE Complex->Export Complex Crm1 Recruitment Crm1 Crm1 Crm1->Export Complex Nuclear Pore Complex Nuclear Pore Complex Export Complex->Nuclear Pore Complex Nuclear Export Viral Proteins Viral Proteins Nuclear Pore Complex->Viral Proteins Translation This compound Derivative This compound Derivative This compound Derivative->Rev-RRE Complex Disruption

HIV-1 Rev/RRE-mediated mRNA export pathway and point of inhibition.

High-Throughput Screening Workflow

A typical HTS workflow for identifying this compound derivative hits involves a primary screen of a large compound library, followed by a series of secondary and counter-screens to confirm activity, determine potency and specificity, and eliminate false positives.

cluster_workflow HTS Workflow for this compound Derivatives cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_lead_opt Lead Optimization Compound Library\n(this compound Derivatives) Compound Library (this compound Derivatives) Primary HTS Single-Concentration Screening (e.g., 10 µM) Compound Library\n(this compound Derivatives)->Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification >50% Inhibition Dose-Response Confirmation IC50 Determination Hit Identification->Dose-Response Confirmation Orthogonal Assays Orthogonal Assays Dose-Response Confirmation->Orthogonal Assays Counter-Screens Counter-Screens Orthogonal Assays->Counter-Screens Confirmed Hits Confirmed Hits Counter-Screens->Confirmed Hits Lead Optimization SAR Studies ADMET Profiling Confirmed Hits->Lead Optimization

General workflow for HTS of this compound derivatives.

Data Presentation: Comparison of HTS Assay Formats

The selection of an appropriate HTS assay depends on factors such as throughput, cost, sensitivity, and the specific research question. Below is a summary of key performance parameters for commonly used biochemical and cell-based assays for screening inhibitors of the Rev-RRE interaction.

Assay FormatPrincipleTypical Z'-factorSignal-to-Background (S/B) RatioThroughputAdvantagesDisadvantages
Biochemical Assays
Fluorescence Polarization (FP)Measures changes in the rotational speed of a fluorescently labeled RRE RNA upon binding to the Rev protein.0.5 - 0.8[2][3][4]2 - 5HighHomogeneous, cost-effective, real-time measurements.Requires a small fluorescently labeled probe; potential for interference from fluorescent compounds.
Time-Resolved FRET (TR-FRET)Measures energy transfer between a donor fluorophore on one binding partner and an acceptor on the other when in close proximity.> 0.7[5]> 20HighHomogeneous, high sensitivity, reduced background fluorescence.Requires labeling of both binding partners; potential for compound interference.
AlphaScreenA bead-based proximity assay where singlet oxygen transfer between donor and acceptor beads generates a luminescent signal upon binding of the target molecules.0.6 - 0.8> 70Very HighHighly sensitive, no-wash format, suitable for large proteins.Potential for interference from light-scattering or colored compounds.
Cell-Based Assays
Rev-Dependent Reporter Gene AssayMeasures the expression of a reporter gene (e.g., luciferase, GFP) that is dependent on the functional Rev-RRE interaction for the nuclear export of its mRNA.0.6 - 0.8VariableMedium to HighPhysiologically relevant, measures functional outcome, provides information on cell permeability.More complex to set up; potential for off-target effects influencing reporter expression.

Experimental Protocols

Biochemical Assay: Fluorescence Polarization (FP)

This protocol describes a competitive FP assay to identify compounds that disrupt the interaction between a fluorescently labeled RRE RNA fragment and the Rev protein.

Materials:

  • Fluorescently labeled RRE RNA (e.g., 5'-FAM-labeled RNA corresponding to the high-affinity Rev binding site)

  • Recombinant HIV-1 Rev protein

  • Assay buffer (e.g., 30 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • This compound derivatives library in DMSO

  • Positive control (e.g., unlabeled RRE RNA or a known inhibitor)

  • Negative control (DMSO)

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of Rev protein in assay buffer. The final concentration should be optimized to be at or near the Kd of the Rev-RRE interaction to ensure a significant polarization window.

    • Prepare a 2X solution of fluorescently labeled RRE RNA in assay buffer. The final concentration should be low (typically in the low nM range) to minimize background fluorescence.

    • Prepare serial dilutions of this compound derivatives in DMSO, and then dilute into assay buffer to create 10X compound solutions.

  • Assay Procedure (384-well format):

    • Add 2 µL of 10X this compound derivative solution or control (DMSO for negative control, unlabeled RRE for positive control) to the appropriate wells.

    • Add 8 µL of 2X Rev protein solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-protein interaction.

    • Add 10 µL of 2X fluorescently labeled RRE RNA solution to all wells to initiate the binding reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the controls.

  • Determine the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. An excellent assay has a Z' factor between 0.5 and 1.0.

  • For hit compounds, perform dose-response experiments to determine the IC50 value.

Cell-Based Assay: Rev-Dependent Luciferase Reporter Assay

This protocol outlines a cell-based assay using a stable cell line that expresses a luciferase reporter gene under the control of the Rev-RRE system.

Materials:

  • A stable human cell line (e.g., HEK293 or a T-cell line) co-transfected with:

    • A plasmid expressing the HIV-1 Rev protein.

    • A reporter plasmid containing a luciferase gene upstream of the RRE sequence.

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • This compound derivatives library in DMSO

  • Positive control (a known Rev inhibitor)

  • Negative control (DMSO)

  • 384-well, white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • A luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count the reporter cells.

    • Seed the cells into 384-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 40 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound derivatives and controls in culture medium.

    • Add 10 µL of the compound solutions to the corresponding wells. The final DMSO concentration should be kept below 0.5%.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 50 µL).

    • Incubate for 5-10 minutes at room temperature to ensure cell lysis and stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • To account for non-specific cytotoxicity, a parallel assay to measure cell viability (e.g., CellTiter-Glo®) can be performed.

  • Normalize the luciferase signal to cell viability for each well.

  • Calculate the percent inhibition of luciferase expression for each compound.

  • Determine the Z'-factor for the assay.

  • For active compounds, generate dose-response curves to determine the EC50 (for inhibition of reporter activity) and CC50 (for cytotoxicity).

Mandatory Visualizations

Signaling Pathway Diagram

HIV Rev-RRE signaling cascade and inhibition point.
Experimental Workflow Diagram

Start Start Dispense Compounds Dispense this compound Derivatives & Controls Start->Dispense Compounds Add Rev Protein\n(Biochemical Assay Only) Add Rev Protein (Biochemical Assay Only) Dispense Compounds->Add Rev Protein\n(Biochemical Assay Only) Incubate (Compound-Protein) Incubate (Compound-Protein) Add Rev Protein\n(Biochemical Assay Only)->Incubate (Compound-Protein) Add Labeled RRE RNA\n(Biochemical Assay) or\nSeed Reporter Cells\n(Cell-Based Assay) Add Labeled RRE RNA (Biochemical Assay) or Seed Reporter Cells (Cell-Based Assay) Incubate (Compound-Protein)->Add Labeled RRE RNA\n(Biochemical Assay) or\nSeed Reporter Cells\n(Cell-Based Assay) Incubate (Binding/Cell Growth) Incubate (Binding/Cell Growth) Add Labeled RRE RNA\n(Biochemical Assay) or\nSeed Reporter Cells\n(Cell-Based Assay)->Incubate (Binding/Cell Growth) Read Signal\n(FP, TR-FRET, Luminescence) Read Signal (FP, TR-FRET, Luminescence) Incubate (Binding/Cell Growth)->Read Signal\n(FP, TR-FRET, Luminescence) Data Analysis Data Analysis Read Signal\n(FP, TR-FRET, Luminescence)->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification End End Hit Identification->End

A generalized experimental workflow for HTS assays.
Logical Relationship Diagram

This compound Derivative This compound Derivative Rev-RRE Interaction Rev-RRE Interaction This compound Derivative->Rev-RRE Interaction inhibits Nuclear Export of Viral mRNA Nuclear Export of Viral mRNA Rev-RRE Interaction->Nuclear Export of Viral mRNA enables Viral Protein Synthesis Viral Protein Synthesis Nuclear Export of Viral mRNA->Viral Protein Synthesis leads to HIV Replication HIV Replication Viral Protein Synthesis->HIV Replication is essential for

Logical relationship of this compound derivative action.

References

Fleephilone: A Tool Compound for Interrogating RNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fleephilone is a fungal metabolite originally isolated from Trichoderma harzianum. It has been identified as an inhibitor of the interaction between the Human Immunodeficiency Virus (HIV) Rev protein and the Rev Response Element (RRE) RNA. This specific inhibitory activity suggests that this compound may serve as a valuable tool compound for studying the broader landscape of RNA-protein interactions (RPIs), which are fundamental to numerous cellular processes and implicated in a variety of diseases. This document provides an overview of this compound's known activity, along with detailed protocols for key experimental assays that can be adapted to characterize its mechanism of action and explore its potential as a modulator of other RPIs.

Known Biological Activity of this compound

This compound was identified as an inhibitor of the HIV Rev-RRE RNA binding interaction, a critical step in the lifecycle of the virus. The Rev protein facilitates the nuclear export of unspliced and singly spliced viral mRNAs by binding to the RRE, a structured RNA element within these transcripts. Inhibition of this interaction prevents the expression of viral structural proteins, thus halting viral replication.

Quantitative Data

The inhibitory activity of this compound against the Rev-RRE interaction has been quantified, providing a benchmark for its potency.

CompoundTarget InteractionAssay TypeIC50 (µM)Reference
This compoundHIV Rev protein - RRE RNAREV/RRE Binding Assay7.6[1][2]
HarziphiloneHIV Rev protein - RRE RNAREV/RRE Binding Assay2.0[1]

Proposed Applications in RPI Research

While this compound's characterized activity is specific to the HIV Rev-RRE system, its ability to disrupt this RPI suggests it could be a useful chemical probe for:

  • Validating RPIs as drug targets: By demonstrating that a small molecule can inhibit a specific RPI and elicit a biological response, this compound can help validate the "druggability" of other RPIs.

  • Screening for novel RPI inhibitors: this compound can be used as a reference compound in the development of high-throughput screening assays to identify new small molecules that modulate RPIs.

  • Investigating the cellular consequences of RPI inhibition: Researchers can use this compound to study the downstream effects of disrupting a particular RPI on cellular pathways, such as mRNA translation, stability, and localization.

Signaling Pathway and Experimental Workflows

HIV Rev-RRE Mediated mRNA Export

The diagram below illustrates the role of the Rev-RRE interaction in the export of viral mRNA from the nucleus to the cytoplasm, a process that this compound inhibits.

HIV_Rev_RRE_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Unspliced/Singly\nSpliced HIV mRNA\n(containing RRE) Unspliced/Singly Spliced HIV mRNA (containing RRE) Rev Protein Rev Protein Rev-RRE Complex Rev-RRE Complex Exportin-1 (CRM1) Exportin-1 (CRM1) Ran-GTP Ran-GTP Export Complex Export Complex mRNA_N mRNA_N Complex_N Complex_N mRNA_N->Complex_N binds ExportComplex ExportComplex Complex_N->ExportComplex associates with Rev_N Rev_N Rev_N->Complex_N mRNA_C mRNA_C ExportComplex->mRNA_C Nuclear Export CRM1 CRM1 CRM1->ExportComplex RanGTP RanGTP RanGTP->ExportComplex This compound This compound This compound->Complex_N inhibits Viral Protein\nSynthesis Viral Protein Synthesis Exported HIV mRNA Exported HIV mRNA Translation Translation mRNA_C->Translation leads to

HIV Rev-RRE Mediated Viral mRNA Export Pathway.

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted to study the effects of this compound on RPIs.

Fluorescence Polarization (FP) Assay for RPI Inhibition

This assay measures the binding of a fluorescently labeled RNA to a protein. Inhibition of this binding by a compound like this compound can be quantified.

Workflow:

FP_Workflow prep Prepare Reagents: - Fluorescently Labeled RNA - Target Protein - this compound Dilutions - Assay Buffer plate Plate Setup: - Add this compound dilutions - Add Protein and Labeled RNA mixture prep->plate incubate Incubate at Room Temperature (30-60 min, protected from light) plate->incubate read Measure Fluorescence Polarization (Excitation ~485 nm, Emission ~535 nm) incubate->read analyze Data Analysis: - Plot Polarization vs. [this compound] - Calculate IC50 read->analyze

Fluorescence Polarization Assay Workflow.

Protocol:

Materials:

  • Purified recombinant target protein

  • Fluorescently labeled RNA probe (e.g., with fluorescein)

  • This compound

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of this compound in Assay Buffer.

    • Prepare working solutions of the target protein and fluorescently labeled RNA in Assay Buffer. The final concentrations will need to be optimized for the specific RPI being studied.

  • Assay Plate Setup:

    • Add 5 µL of each this compound dilution to the appropriate wells.

    • Add 5 µL of DMSO/Assay Buffer to control wells (0% inhibition).

    • Add 5 µL of a known inhibitor or excess unlabeled RNA to control wells (100% inhibition).

    • Prepare a mixture of the target protein and labeled RNA. Add 15 µL of this mixture to all wells.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Set the plate reader to the appropriate excitation and emission wavelengths for the fluorophore (e.g., ~485 nm excitation and ~535 nm emission for fluorescein).

    • Allow the plate to equilibrate to the reader's temperature for 5 minutes.

    • Measure the fluorescence polarization (in millipolarization units, mP).

  • Data Analysis:

    • Subtract the background mP values (wells with only labeled RNA).

    • Plot the mP values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

RNA Immunoprecipitation (RIP) Assay

RIP is used to detect the association of a specific protein with RNA molecules in vivo. This can be used to see if this compound treatment alters the RNA binding profile of a target protein in cells.

Workflow:

RIP_Workflow treat Treat cells with this compound or Vehicle (DMSO) lyse Lyse cells and prepare whole cell lysate treat->lyse ip Immunoprecipitate target protein with a specific antibody lyse->ip wash Wash beads to remove non-specific binding ip->wash elute Elute RNA from the immunoprecipitated complexes wash->elute analyze Analyze eluted RNA by RT-qPCR or RNA-seq elute->analyze

RNA Immunoprecipitation (RIP) Assay Workflow.

Protocol:

Materials:

  • Cultured cells

  • This compound

  • Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, with protease and RNase inhibitors)

  • Antibody specific to the target RNA-binding protein

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., high salt buffer)

  • Elution Buffer (e.g., TRIzol)

  • RT-qPCR reagents or RNA sequencing library preparation kit

Procedure:

  • Cell Treatment:

    • Grow cells to ~80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time.

  • Cell Lysis:

    • Harvest and wash the cells.

    • Lyse the cells in Lysis Buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the pre-cleared lysate with the antibody against the target protein overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein-RNA complexes.

  • Washing:

    • Wash the beads several times with Wash Buffer to remove non-specifically bound RNAs and proteins.

  • RNA Elution and Purification:

    • Elute the RNA from the beads using TRIzol or a similar reagent.

    • Purify the RNA according to the manufacturer's protocol.

  • Analysis:

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers for specific RNA targets to determine changes in their association with the protein upon this compound treatment.

    • Alternatively, perform RNA sequencing (RIP-Seq) to identify the global changes in the RNA binding profile of the target protein.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the engagement of a compound with its target protein in a cellular environment. Ligand binding often stabilizes a protein, leading to a higher melting temperature.

Workflow:

CETSA_Workflow treat Treat cells or lysate with this compound or Vehicle (DMSO) heat Heat aliquots at a range of temperatures treat->heat lyse Lyse cells (if treated intact) and centrifuge to separate soluble and aggregated proteins heat->lyse analyze Analyze soluble fraction by Western Blot or Mass Spectrometry lyse->analyze plot Plot protein abundance vs. temperature to generate a melting curve analyze->plot

Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:

Materials:

  • Cultured cells

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment:

    • Treat intact cells or cell lysate with this compound or vehicle control.

  • Heating:

    • Aliquot the treated samples.

    • Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes at temperatures from 40°C to 70°C).

  • Lysis and Fractionation:

    • If intact cells were used, lyse them.

    • Centrifuge all samples at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Analysis:

    • Analyze the amount of soluble target protein in each sample by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Conclusion

This compound represents a starting point for the development of chemical probes to study RNA-protein interactions. Its known activity against the HIV Rev-RRE complex provides a solid foundation for its use as a tool compound. The protocols outlined in this document provide a roadmap for researchers to further characterize this compound's specificity and mechanism of action, and to explore its potential to modulate other critical RNA-protein interactions in various biological contexts. These studies will be instrumental in advancing our understanding of RPIs and their role in health and disease.

References

Application Notes & Protocols: Experimental Design for Testing Fleephilone Efficacy in CEM-SS Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fleephilone is a novel fungal metabolite isolated from the fermentation broth of Trichoderma harzianum.[1][2] It has been identified as an inhibitor of the binding between the HIV REV (regulation of virion expression) protein and the RRE (REV responsive element) RNA, with a reported IC50 value of 7.6 μM in a cell-free binding assay.[1][2][3] However, subsequent studies revealed that this compound did not protect CEM-SS cells, a human T-lymphoblastoid cell line, from acute HIV infection at concentrations up to 200 µg/mL in an XTT dye reduction assay.

Given that CEM-SS cells are a model for T-cell acute lymphoblastic leukemia, evaluating this compound for general cytotoxic or anti-proliferative effects, independent of its anti-HIV target, is a logical next step in characterizing its bioactivity. These application notes provide a comprehensive experimental framework with detailed protocols to assess the efficacy of this compound against CEM-SS cells, focusing on cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Overall Experimental Workflow

The following workflow provides a systematic approach to evaluating the cellular effects of this compound on CEM-SS cells, from initial cytotoxicity screening to mechanistic studies.

G cluster_start Cell Culture cluster_treatment Treatment cluster_assays Primary Efficacy Assays cluster_methods Methodology cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Endpoints start CEM-SS Cell Culture & Maintenance treatment Treat cells with this compound (Dose-Response & Time-Course) start->treatment cytotoxicity 1. Cytotoxicity/ Viability Assay treatment->cytotoxicity apoptosis 2. Apoptosis Induction Assay treatment->apoptosis cell_cycle 3. Cell Cycle Analysis treatment->cell_cycle mtt MTT / XTT Assay cytotoxicity->mtt annexin Annexin V / PI Staining apoptosis->annexin pi_stain Propidium Iodide (PI) Staining & DNA Content Analysis cell_cycle->pi_stain plate_reader Plate Reader (Absorbance) mtt->plate_reader flow_cytometer Flow Cytometer annexin->flow_cytometer pi_stain->flow_cytometer ic50 IC50 Calculation plate_reader->ic50 apoptosis_quant Quantification of Apoptotic vs. Necrotic vs. Live Cells flow_cytometer->apoptosis_quant cell_dist Cell Cycle Phase Distribution (% G0/G1, S, G2/M) flow_cytometer->cell_dist

Caption: Workflow for assessing this compound's efficacy in CEM-SS cells.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • CEM-SS cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Culture CEM-SS cells to a logarithmic growth phase. Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the appropriate wells to achieve final desired concentrations. Include vehicle control (medium with the same concentration of DMSO as the highest this compound dose) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Centrifuge the plate at 300 x g for 5 minutes. Carefully aspirate the supernatant without disturbing the formazan crystals. Add 150 µL of solubilization buffer to each well and pipette up and down to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates cells with compromised membranes (late apoptotic/necrotic).

Materials:

  • Treated CEM-SS cells (from a 6-well plate format)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat CEM-SS cells (5 x 10⁵ cells/well in a 6-well plate) with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect the suspension cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples within one hour using a flow cytometer.

  • Analysis: Quantify the cell populations:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptotic: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). It can reveal if this compound induces cell cycle arrest.

Materials:

  • Treated CEM-SS cells

  • Cold 70% ethanol (B145695)

  • Cold PBS

  • PI Staining Solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat CEM-SS cells (1 x 10⁶ cells/well in a 6-well plate) with this compound for 24 hours.

  • Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells for at least 2 hours at -20°C (can be stored for several weeks).

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

Quantitative data should be summarized in clear, concise tables for comparative analysis.

Table 1: Cytotoxicity of this compound on CEM-SS Cells (MTT Assay after 48h)

This compound Conc. (µM) % Cell Viability (Mean ± SD)
0 (Vehicle Control) 100 ± 4.5
1 95.2 ± 5.1
5 81.3 ± 6.2
10 60.7 ± 4.9
25 45.1 ± 3.8
50 22.5 ± 3.1
100 8.9 ± 2.5

| Calculated IC50 (µM) | 21.5 |

Table 2: Apoptotic Effects of this compound on CEM-SS Cells (24h Treatment)

This compound Conc. (µM) % Viable Cells (Mean ± SD) % Early Apoptotic (Mean ± SD) % Late Apoptotic/Necrotic (Mean ± SD)
0 (Vehicle Control) 94.1 ± 2.1 3.5 ± 0.8 2.4 ± 0.5
10 85.2 ± 3.5 9.8 ± 1.2 5.0 ± 0.9
25 60.7 ± 4.0 25.3 ± 2.8 14.0 ± 1.8

| 50 | 31.5 ± 4.2 | 48.9 ± 3.7 | 19.6 ± 2.5 |

Table 3: Cell Cycle Distribution of CEM-SS Cells Treated with this compound (24h)

This compound Conc. (µM) % G0/G1 Phase (Mean ± SD) % S Phase (Mean ± SD) % G2/M Phase (Mean ± SD)
0 (Vehicle Control) 45.2 ± 2.8 38.1 ± 2.1 16.7 ± 1.5
25 43.9 ± 3.1 51.5 ± 3.3 4.6 ± 0.9

| 50 | 44.8 ± 3.8 | 53.2 ± 4.0 | 2.0 ± 0.6 |

Hypothetical Signaling Pathway

Should this compound demonstrate cytotoxic activity, a potential mechanism could be the induction of apoptosis. The diagram below illustrates a hypothetical intrinsic apoptosis pathway that could be investigated through further molecular studies (e.g., Western blotting for key proteins).

G This compound This compound Stress Cellular Stress / DNA Damage This compound->Stress Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL Stress->Bcl2 Mitochondrion Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP  Pore  Formation Bax->Mitochondrion Bcl2->Bax CytC Cytochrome c Release MMP->CytC Apaf1 Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apaf1 Casp9 Pro-Caspase-9 → Active Caspase-9 Apaf1->Casp9 Casp3 Pro-Caspase-3 → Active Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols: Quantifying Fleephilone Activity with IC50 Determination Methods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fleephilone is a fungal metabolite originally isolated from Trichoderma harzianum.[1][2] It has been identified as an inhibitor of the binding of the HIV REV (regulation of virion expression) protein to the RRE (REV responsive element) RNA, with a reported IC50 value of 7.6 μM in a cell-free binding assay.[1][2] While its established activity is in the context of HIV research, the quantification of a compound's inhibitory potential is a critical step in drug discovery across various fields, including oncology.

The half-maximal inhibitory concentration (IC50) is a key quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.[3] It represents the concentration of a drug required to inhibit a biological process by 50%. This application note provides a detailed, generalized protocol for determining the IC50 of this compound, using a hypothetical anti-proliferative activity against cancer cells as a model. The methodologies described herein, particularly the MTT assay, are foundational for assessing cytotoxicity and are widely applicable for screening and characterizing potential therapeutic agents.

Hypothetical Target Pathway: The Ras/Raf/MEK/ERK Signaling Cascade

For the purpose of this protocol, we will hypothesize that this compound exerts its anti-proliferative effects by targeting a key component of the Ras/Raf/MEK/ERK pathway. This signaling cascade is a critical regulator of cell division, differentiation, and survival. Its dysregulation is a common event in many human cancers, making it a prime target for therapeutic intervention. This compound's hypothetical inhibitory action could occur at any of the kinase steps within this pathway, leading to a reduction in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Grb2/SOS Raf B-Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocation This compound This compound (Hypothetical Inhibitor) This compound->Raf Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Hypothetical inhibition of the Ras/Raf/MEK/ERK pathway by this compound.

Principle of the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The core principle is the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active cells. This reaction produces purple, water-insoluble formazan (B1609692) crystals. The amount of formazan generated is directly proportional to the number of viable cells. These crystals are then dissolved in a solubilization agent (like DMSO), and the absorbance of the resulting solution is measured with a spectrophotometer, typically at 570 nm. A decrease in absorbance indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.

Experimental Protocol: IC50 Determination via MTT Assay

This protocol details the steps for determining the IC50 value of this compound on an adherent cancer cell line (e.g., HeLa, A549, or MCF-7).

Workflow Diagram

G start Start seed 1. Seed Cells (e.g., 5,000 cells/well in a 96-well plate) start->seed incubate1 2. Incubate for 24h (Allow cells to adhere) seed->incubate1 treat 3. Treat with this compound (Serial dilutions + controls) incubate1->treat incubate2 4. Incubate for 48-72h (Drug exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate for 2-4h (Allow formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Remove medium, add 100 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm on a plate reader) solubilize->read analyze 9. Analyze Data (Calculate % viability and plot curve) read->analyze end Determine IC50 analyze->end

Experimental workflow for IC50 determination using the MTT assay.
Materials and Reagents

  • This compound (or other test compound)

  • Selected human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS), stored at 4°C protected from light.

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Procedure
  • Cell Seeding:

    • Culture the chosen cell line to approximately 70-80% confluency.

    • Detach cells using Trypsin-EDTA, then resuspend in fresh complete medium.

    • Perform a cell count using a hemocytometer to ensure viability is >90%.

    • Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. This volume can be adjusted to achieve a target cell number of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. A typical 8-point dose range might be 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM.

    • Include necessary controls:

      • Vehicle Control: Wells treated with medium containing the same concentration of DMSO as the highest this compound concentration.

      • Untreated Control: Wells containing only cells and fresh medium (represents 100% viability).

      • Blank Control: Wells with medium but no cells, for background absorbance subtraction.

    • After the 24-hour cell attachment incubation, carefully remove the old medium and add 100 µL of the medium containing the respective this compound dilutions and controls to the wells.

    • Incubate the plate for the desired exposure time, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals at the bottom.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Presentation

  • Background Correction: Subtract the average absorbance value of the blank control wells (medium only) from all other wells.

  • Calculate Percent Viability: Normalize the data to the untreated control. The percent viability for each concentration is calculated using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) * 100

  • Data Summary Table: Organize the results in a clear table.

This compound Conc. (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Control)1.15 ± 0.07100.0%
1.561.02 ± 0.0688.7%
3.130.85 ± 0.0573.9%
6.250.61 ± 0.0453.0%
12.50.34 ± 0.0329.6%
250.15 ± 0.0213.0%
500.08 ± 0.017.0%
1000.06 ± 0.015.2%
  • IC50 Determination:

    • Plot the percent cell viability against the logarithm of the this compound concentration.

    • Fit a sigmoidal dose-response curve (variable slope) to the data points using a non-linear regression analysis software (e.g., GraphPad Prism, Origin).

    • The IC50 is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.

G cluster_0 Dose-Response Relationship Plot Plot Data: % Viability vs. Log[Concentration] Fit Fit Sigmoidal Curve (Non-linear Regression) Plot->Fit Determine Find Concentration at 50% Viability Fit->Determine IC50 IC50 Value Determine->IC50

Logical workflow for calculating the IC50 value from viability data.

Alternative Cell Viability Assays

While the MTT assay is robust, several alternative methods are available, each with distinct advantages.

  • MTS Assay: Uses a tetrazolium salt that is reduced to a water-soluble formazan product, eliminating the need for a separate solubilization step and simplifying the protocol.

  • AlamarBlue™ (Resazurin) Assay: This assay uses a non-toxic, cell-permeable redox indicator that changes color and becomes fluorescent in response to the metabolic activity of viable cells. It is a single-step procedure that does not require cell lysis.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This method quantifies ATP, which is an indicator of metabolically active cells. The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present. This method is known for its high sensitivity.

The choice of assay may depend on the specific experimental requirements, cell type, and available equipment. It is often advisable to confirm results from one assay with an alternative method that relies on a different biological principle.

References

Application Notes and Protocols for the Synthesis of Fleephilone Analogues for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Fleephilone analogues, focusing on the development of structure-activity relationships (SAR) to inhibit the HIV-1 Rev/RRE (Rev Response Element) interaction. This compound, a natural product isolated from Trichoderma harzianum, and its analogue Harziphilone, have demonstrated inhibitory activity against the binding of the HIV-1 Rev protein to the RRE RNA, a critical step in the viral replication cycle.[1][2][3] This document outlines a synthetic strategy based on the successful total synthesis of Harziphilone, proposes a workflow for generating analogues for SAR studies, and provides detailed protocols for relevant biological assays.

Introduction to this compound and its Mechanism of Action

This compound and Harziphilone are fungal metabolites that have been identified as inhibitors of the HIV-1 Rev/RRE interaction.[1][2] The viral Rev protein is essential for the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a process required for the production of new viral particles. Rev achieves this by binding to a highly structured RNA element within the viral transcripts known as the RRE. By inhibiting the Rev/RRE binding, compounds like this compound can disrupt the HIV-1 life cycle, making this interaction a compelling target for antiretroviral drug development.

Data Presentation: Biological Activity of this compound and Harziphilone

To date, published structure-activity relationship (SAR) data for this compound analogues is limited. However, the inhibitory concentrations (IC50) for the parent natural products provide a crucial starting point for analogue design.

CompoundStructureTargetIC50 (µM)Cytotoxicity (M-109 cells)
This compound [Insert Chemical Structure of this compound]HIV-1 Rev/RRE Binding7.6Not Reported
Harziphilone [Insert Chemical Structure of Harziphilone]HIV-1 Rev/RRE Binding2.038 µM

Note: The chemical structures for this compound and Harziphilone can be found in the original isolation papers. Due to the lack of extensive SAR studies, this table is limited to the two primary compounds.

Experimental Protocols

Proposed Synthesis of this compound Analogues

General Synthetic Strategy for this compound Analogues:

  • Synthesis of the Linear Precursor: The synthesis commences with the preparation of a suitably substituted acyclic enone ynone precursor. This linear chain can be assembled through standard organic chemistry transformations, allowing for the introduction of various substituents to probe different regions of the molecule's chemical space. Modifications to the side chains can be readily incorporated at this stage to build a library of diverse precursors.

  • DABCO-Catalyzed Cycloisomerization: The crucial bicyclic core of the this compound scaffold is constructed via a 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed cycloisomerization of the linear precursor. This reaction proceeds under mild conditions and is proposed to involve a cascade of a Morita-Baylis-Hillman-type reaction followed by a 6π-electrocyclization.

  • Final Functional Group Manipulations: Following the cyclization, further chemical modifications can be performed to install the desired functional groups on the core structure, yielding a library of this compound analogues.

Protocol: Synthesis of a Harziphilone Analogue Core

This protocol is adapted from the total synthesis of (+)-Harziphilone and can be modified to produce various analogues.

Step 1: Synthesis of the Acyclic Enone Ynone Precursor

Detailed procedures for the multi-step synthesis of the acyclic precursor are dependent on the desired analogue and can be designed using standard synthetic methodologies.

Step 2: DABCO-Catalyzed Cycloisomerization

  • Dissolve the acyclic enone ynone precursor (1.0 eq) in chloroform (B151607) (0.1 M).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from several hours to days depending on the substrate.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the bicyclic core of the Harziphilone analogue.

Biological Evaluation Protocols

To assess the inhibitory activity of the synthesized this compound analogues on the HIV-1 Rev/RRE interaction, the following biophysical and biochemical assays can be employed.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA)

This assay is a well-established method to qualitatively and semi-quantitatively assess the binding of a protein to a nucleic acid.

  • Preparation of Radiolabeled RRE RNA: In vitro transcribe a segment of the HIV-1 RRE containing the high-affinity Rev binding site in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP). Purify the labeled RNA probe.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following in a suitable binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, and glycerol):

      • Radiolabeled RRE RNA probe (constant concentration).

      • Recombinant HIV-1 Rev protein (constant concentration).

      • Synthesized this compound analogue at varying concentrations (e.g., from 0.1 to 100 µM).

      • A negative control with no inhibitor and a positive control with a known Rev/RRE inhibitor can be included.

    • Incubate the reaction mixtures at room temperature for a specified time (e.g., 20-30 minutes) to allow binding to reach equilibrium.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-RNA complexes.

  • Visualization and Analysis:

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Visualize the bands corresponding to the free RNA probe and the Rev-RRE complex.

    • Quantify the band intensities to determine the concentration of the analogue required to inhibit 50% of the Rev-RRE complex formation (IC50).

Protocol 2: Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous, quantitative method suitable for high-throughput screening of inhibitors.

  • Labeling of Rev Peptide: Synthesize a short peptide derived from the arginine-rich motif (ARM) of the Rev protein and label it with a fluorescent probe (e.g., fluorescein). This fluorescently labeled peptide will serve as the tracer.

  • Assay Setup:

    • In a black, low-volume microplate, add the following to each well in a suitable binding buffer:

      • Fluorescently labeled Rev peptide (constant, low nanomolar concentration).

      • RRE RNA (at a concentration that results in a significant increase in polarization upon binding to the peptide).

      • Synthesized this compound analogue at various concentrations.

  • Measurement:

    • Incubate the plate at room temperature for a set period to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value for each analogue.

Mandatory Visualizations

HIV-1 Rev/RRE Nuclear Export Pathway

The following diagram illustrates the critical role of the Rev/RRE interaction in the HIV-1 life cycle, which is the target of this compound and its analogues.

HIV_Rev_RRE_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIV_DNA Integrated HIV-1 DNA Transcription Transcription HIV_DNA->Transcription Unspliced_RNA Unspliced/Singly Spliced viral RNA (with RRE) Transcription->Unspliced_RNA Spliced_RNA Fully Spliced viral RNA Transcription->Spliced_RNA RRE Rev Response Element (RRE) Unspliced_RNA->RRE Ribosome Ribosome Spliced_RNA->Ribosome Translation Rev_Protein Rev Protein Rev_Protein->RRE Binding Rev_RRE_Complex Rev-RRE Complex RRE->Rev_RRE_Complex CRM1 CRM1/Exportin-1 Rev_RRE_Complex->CRM1 Recruitment Export_Complex Export Complex (Rev-RRE-CRM1-RanGTP) CRM1->Export_Complex NPC_in Nuclear Pore Complex Export_Complex->NPC_in Export NPC_out Nuclear Pore Complex Viral_Proteins Viral Structural Proteins (Gag, Pol, Env) NPC_out->Viral_Proteins Translation Rev_Translation Translation Ribosome->Rev_Translation New_Virion New Virion Assembly Viral_Proteins->New_Virion Rev_Translation->Rev_Protein Import to Nucleus This compound This compound Analogue This compound->RRE Inhibition

Caption: HIV-1 Rev/RRE mediated nuclear export of viral RNA and the inhibitory action of this compound analogues.

Experimental Workflow for SAR Studies of this compound Analogues

The following workflow outlines the key steps for the synthesis and evaluation of this compound analogues to establish a structure-activity relationship.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Start Design of Analogues Precursor_Synth Synthesis of Linear Precursors Start->Precursor_Synth Cyclization DABCO-Catalyzed Cycloisomerization Precursor_Synth->Cyclization Purification Purification and Characterization Cyclization->Purification Primary_Screen Primary Screening (e.g., FP Assay) Purification->Primary_Screen Hit_Validation Hit Validation (e.g., EMSA) Primary_Screen->Hit_Validation IC50_Determination IC50 Determination Hit_Validation->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: A workflow for the synthesis and SAR-driven optimization of this compound analogues.

References

Troubleshooting & Optimization

Troubleshooting low activity of Fleephilone in HIV infection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fleephilone in HIV infection assays.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a fungal metabolite that has been identified as an inhibitor of the binding of the HIV Rev (Regulation of Virion Expression) protein to the Rev Responsive Element (RRE) RNA.[1] This interaction is crucial for the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a necessary step for the production of new infectious virions.[1]

Q2: I am observing low to no anti-HIV activity with this compound in my cell-based infection assay. Is this expected?

A2: This is a known issue. The initial study that identified this compound as a Rev/RRE binding inhibitor also reported that it did not protect CEM-SS cells from acute HIV infection at concentrations up to 200 µg/mL in an XTT dye reduction assay.[1] Therefore, low activity in a standard cell-based infection assay is consistent with published findings. The following troubleshooting guide provides steps to investigate this further.

Q3: What is the IC50 of this compound?

A3: The reported IC50 for this compound's inhibitory activity against the binding of Rev protein to RRE RNA is 7.6 µM.[1] It is important to note that this is for in vitro binding inhibition and not for antiviral activity in a cell culture system.

Troubleshooting Guide: Low Activity of this compound in HIV Infection Assays

This guide is designed to help you systematically troubleshoot and understand the potential reasons for the observed low activity of this compound in your HIV infection assays.

Problem 1: Low or No Inhibition of HIV Replication
Possible Cause Troubleshooting Step Rationale
Poor Cell Permeability Perform a cellular uptake assay to determine if this compound is entering the target cells.This compound may not be able to cross the cell membrane to reach its intracellular target (the nucleus).
Compound Efflux Use efflux pump inhibitors (e.g., verapamil) in conjunction with this compound treatment.The compound may be actively transported out of the cell by multidrug resistance pumps.
Compound Instability or Metabolism Assess the stability of this compound in your cell culture medium over the course of the experiment. Analyze cell lysates for this compound metabolites.This compound may be degrading in the culture conditions or being metabolized by the cells into an inactive form.
Cytotoxicity Determine the cytotoxic concentration (CC50) of this compound in your target cell line using an appropriate assay (e.g., MTT, MTS, or ATP-based).High concentrations of the compound may be toxic to the cells, masking any potential antiviral effect.[2] If the therapeutic window is too narrow (IC50 close to CC50), it may not be a viable candidate.
Assay System Specificity Test this compound in different HIV strains and cell lines, including those known to be sensitive to Rev/RRE inhibitors.The observed lack of activity may be specific to the cell line or viral strain used.
Suboptimal Compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations, informed by its in vitro IC50 of 7.6 µM.The effective concentration in a cell-based assay may be significantly different from the in vitro binding IC50.
Data Summary Table
CompoundIC50 (Rev/RRE Binding)Antiviral Activity (CEM-SS cells)Cytotoxicity (M-109 cells)Reference
This compound7.6 µMNo protection up to 200 µg/mLNot Reported[1]
Harziphilone2.0 µMNo protection up to 200 µg/mL38 µM[1]

Experimental Protocols

Protocol 1: Rev/RRE Binding Inhibition Assay (Filter Binding Assay)

This protocol is based on the principles used for the initial characterization of this compound.

Objective: To determine the IC50 of this compound for the inhibition of Rev-RRE binding in vitro.

Materials:

  • Recombinant HIV-1 Rev protein

  • [33P]-labeled RRE RNA transcript

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM MgCl2, 0.1 mM EDTA, 10% glycerol, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Nitrocellulose and nylon membranes

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer. Include a DMSO-only control.

  • In a microcentrifuge tube, combine the binding buffer, [33P]-labeled RRE RNA (at a fixed concentration, e.g., 10,000 cpm), and the desired concentration of this compound or DMSO control.

  • Initiate the binding reaction by adding recombinant Rev protein to a final concentration in the low nanomolar range.

  • Incubate the reaction mixture at room temperature for 30 minutes.

  • Filter the reaction mixture through a stacked nitrocellulose (binds protein-RNA complexes) and nylon (binds free RNA) membrane apparatus under vacuum.

  • Wash the filters with cold binding buffer.

  • Dry the filters and measure the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter.

  • Calculate the percentage of RRE RNA bound to Rev protein for each this compound concentration.

  • Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Target cell line (e.g., CEM-SS, TZM-bl)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with your target cells at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a DMSO-only vehicle control and a no-cell background control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plates for the duration of your standard antiviral assay (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the this compound concentration and determine the CC50 value.

Visualizations

HIV Rev/RRE-Mediated RNA Export Pathway and this compound's Target

HIV_Rev_RRE_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Proviral_DNA Proviral DNA Unspliced_RNA Unspliced/Partially Spliced viral RNA (with RRE) Proviral_DNA->Unspliced_RNA Transcription RRE RRE Rev Rev Protein Rev_RRE_Complex Rev-RRE Complex Rev->Rev_RRE_Complex Binds CRM1 CRM1/Exportin-1 Rev_RRE_Complex->CRM1 Recruits Nuclear_Pore Nuclear Pore Complex CRM1->Nuclear_Pore Mediates Export Unspliced_RNA_Cytoplasm Unspliced/Partially Spliced viral RNA Nuclear_Pore->Unspliced_RNA_Cytoplasm Export Viral_Proteins Viral Structural Proteins (Gag, Env) New_Virion New Virion Assembly Viral_Proteins->New_Virion Unspliced_RNA_Cytoplasm->Viral_Proteins Translation Unspliced_RNA_Cytoplasm->New_Virion Genomic RNA This compound This compound This compound->Rev_RRE_Complex Inhibits Binding

Caption: this compound inhibits the binding of HIV Rev to the RRE, a key step for viral RNA export.

Troubleshooting Workflow for Low this compound Activity

Troubleshooting_Workflow Start Start: Low/No Antiviral Activity Observed Check_Cytotoxicity Is this compound cytotoxic at tested concentrations? (CC50 Assay) Start->Check_Cytotoxicity High_Toxicity High Toxicity Observed (CC50 ≈ IC50) Check_Cytotoxicity->High_Toxicity Yes Low_Toxicity Low Toxicity (High Therapeutic Index) Check_Cytotoxicity->Low_Toxicity No Check_Permeability Does this compound enter the cell? (Uptake Assay) Low_Toxicity->Check_Permeability No_Uptake Poor Cell Permeability Check_Permeability->No_Uptake No Uptake_Confirmed Cellular Uptake Confirmed Check_Permeability->Uptake_Confirmed Yes Check_Efflux Is there active efflux? (Use Efflux Pump Inhibitors) Uptake_Confirmed->Check_Efflux Efflux_Observed Efflux is a likely issue Check_Efflux->Efflux_Observed Yes No_Efflux Efflux not a major factor Check_Efflux->No_Efflux No Check_Stability Is the compound stable? (Metabolism/Degradation Assay) No_Efflux->Check_Stability Unstable Compound is unstable or rapidly metabolized Check_Stability->Unstable No Stable Compound is stable Check_Stability->Stable Yes Conclusion Conclusion: Binding inhibition does not translate to antiviral activity in this cell model. Consider alternative mechanisms or assay systems. Stable->Conclusion

Caption: A logical workflow for troubleshooting low this compound activity in HIV assays.

References

Overcoming Fleephilone precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to Fleephilone precipitation in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is an experimental, weakly basic kinase inhibitor with a pKa of 8.5. Its molecular structure contains several hydrophobic moieties, leading to low intrinsic solubility in aqueous solutions, especially at neutral to alkaline pH. Precipitation often occurs when the concentration of this compound exceeds its solubility limit under specific buffer conditions (e.g., pH, ionic strength, temperature).

Q2: At what pH is this compound most soluble?

This compound is a weakly basic compound. It becomes protonated and more soluble as the pH of the solution decreases. As a general rule, to maintain this compound in solution, the buffer pH should be kept at least 1-2 units below its pKa of 8.5. Solubility decreases significantly as the pH approaches and surpasses the pKa.

Q3: Can I use organic solvents to dissolve this compound?

Yes, this compound is readily soluble in organic solvents like DMSO, ethanol, and DMF. Stock solutions are typically prepared at high concentrations (e.g., 10-50 mM) in 100% DMSO. However, issues arise when diluting these stock solutions into aqueous buffers for final experimental assays, as the abrupt change in solvent polarity can cause the compound to precipitate.

Q4: How does temperature affect this compound solubility?

The effect of temperature on this compound solubility can be complex. While solubility often increases with temperature, the stability of this compound may decrease upon prolonged incubation at elevated temperatures. It is recommended to conduct experiments at a consistent, controlled temperature (e.g., room temperature or 37°C) and to perform initial solubility tests at the intended experimental temperature.

Troubleshooting Guide: this compound Precipitation

This guide addresses common scenarios where this compound precipitation is observed and provides systematic solutions.

Issue 1: Precipitation Upon Dilution of DMSO Stock into Aqueous Buffer

This is the most common precipitation issue. It occurs when the highly concentrated this compound in DMSO is "shocked" by the aqueous environment, causing it to rapidly fall out of solution.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of <1% (v/v) in your assay. High DMSO concentrations can be toxic to cells and may affect experimental outcomes.

  • Use a Serial Dilution Strategy: Instead of a single large dilution, perform a multi-step serial dilution. First, dilute the DMSO stock into an intermediate buffer that contains a solubilizing agent (see Protocol 1) before making the final dilution into the assay buffer.

  • Modify the Buffer Composition: The properties of your aqueous buffer can be modified to increase this compound's solubility. Refer to the data in Table 1 for guidance.

Issue 2: Precipitation Over Time During an Experiment

This compound may be soluble initially but precipitate during the course of a long incubation period. This can be due to changes in pH (e.g., due to cellular metabolism in cell-based assays) or compound instability.

Troubleshooting Steps:

  • Buffer pH Control: Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. For cell-based assays, a CO2-independent buffer like HEPES may offer better pH control.

  • Inclusion of Solubilizing Excipients: The addition of non-ionic surfactants or cyclodextrins can help maintain this compound in solution for extended periods. See Table 2 for options.

  • Assess Compound Stability: Perform a time-course experiment and analyze the concentration of soluble this compound at different time points using techniques like HPLC to determine if the compound is degrading.

Data & Protocols

Data Presentation

Table 1: Effect of pH and Buffer System on this compound Solubility

Buffer System (50 mM)pHThis compound Solubility (µM)Observations
Phosphate7.4< 1Immediate, heavy precipitation.
HEPES7.41.5Slight precipitation over 1 hour.
MES6.515Solution remains clear for > 4 hours.
Acetate5.585Solution remains clear indefinitely.
Data collected at 25°C by diluting a 10 mM DMSO stock to a final DMSO concentration of 0.5%.

Table 2: Effect of Solubilizing Excipients on this compound Solubility in Phosphate Buffer (pH 7.4)

ExcipientConcentration (% w/v)This compound Solubility (µM)
None (Control)0< 1
Tween® 200.0112
Tween® 200.0528
HP-β-CD0.545
HP-β-CD1.090
HP-β-CD: Hydroxypropyl-beta-cyclodextrin. Data collected at 25°C.
Experimental Protocols

Protocol 1: Recommended Method for Diluting this compound Stock

This protocol utilizes a two-step dilution approach to minimize precipitation.

  • Prepare a 10X Intermediate Stock:

    • Start with your 10 mM this compound stock in 100% DMSO.

    • Prepare an intermediate buffer (e.g., 50 mM MES, pH 6.5).

    • Add the required volume of the 10 mM DMSO stock to the intermediate buffer to create a 10X concentrated working stock. For example, to make 1 mL of a 100 µM intermediate stock, add 10 µL of 10 mM DMSO stock to 990 µL of intermediate buffer.

    • Vortex the intermediate stock gently immediately after adding the DMSO stock.

  • Prepare the Final 1X Working Solution:

    • Add the 10X intermediate stock to your final assay buffer (e.g., cell culture media or enzyme assay buffer) at a 1:10 ratio.

    • Mix gently by inversion or pipetting. This solution is now ready for your experiment.

Visualizations

G cluster_0 Precipitation Pathway Stock This compound in 100% DMSO (High Conc.) Dilution Dilution into Aqueous Buffer (pH ≥ 7.4) Stock->Dilution Rapid Solvent Shift Supersaturation Supersaturated State (Unstable) Dilution->Supersaturation [this compound] > Solubility Limit Precipitation Precipitation (Solid this compound) Supersaturation->Precipitation Nucleation & Growth

Caption: Factors leading to this compound precipitation.

G cluster_1 Troubleshooting Workflow Start Precipitation Observed? CheckpH Is Buffer pH < 7.0? Start->CheckpH Yes LowerpH Action: Lower Buffer pH (e.g., to 6.5) CheckpH->LowerpH No CheckExcipient Using Solubilizing Excipient? CheckpH->CheckExcipient Yes Success Problem Solved LowerpH->Success AddExcipient Action: Add Excipient (e.g., Tween, HP-β-CD) CheckExcipient->AddExcipient No SerialDilution Action: Use Serial Dilution Protocol CheckExcipient->SerialDilution Yes AddExcipient->Success SerialDilution->Success

Caption: A logical workflow for troubleshooting precipitation.

Technical Support Center: Optimizing Fleephilone Concentration for M-109 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Fleephilone to minimize cytotoxicity in the M-109 cell line. The information is presented through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries.

Disclaimer: Publicly available data on the specific cytotoxic effects of this compound on M-109 cells is limited. The information provided is based on a related compound, Harziphilone, isolated from the same organism, and on established principles of in vitro cytotoxicity testing.[1] Researchers should use this guidance to design and perform their own experiments to determine the optimal this compound concentration.

Quantitative Data Summary

While specific data for this compound is not available, a related compound, Harziphilone, has been studied in M-109 cells. This can serve as a preliminary reference point for range-finding experiments.

CompoundCell LineObserved EffectConcentration
HarziphiloneM-109 (Murine Tumor Cell Line)Cytotoxicity38 µM

Experimental Protocols

A crucial step in determining the cytotoxic potential of a new compound is to perform a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). Below is a standard protocol for a Resazurin-based cytotoxicity assay, which is a common method for assessing cell viability.

Protocol: Determination of IC50 using Resazurin Assay

1. Materials and Reagents:

  • M-109 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)

  • 96-well clear-bottom black plates (for fluorescence)

  • Multi-channel pipette

  • Fluorescence plate reader

2. Procedure:

  • Cell Seeding:

    • Culture M-109 cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. It is advisable to start with a wide concentration range based on related compounds (e.g., from 0.1 µM to 100 µM, informed by the Harziphilone data).[1]

    • Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and "untreated control" wells (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • After incubation, add 20 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the fluorescence of a "no-cell" blank control from all readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells: (% Viability) = (Fluorescence_treated / Fluorescence_vehicle_control) * 100.

    • Plot the % Viability against the logarithm of the this compound concentration.

    • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations: Workflows and Pathways

Diagrams can help visualize experimental processes and potential biological mechanisms.

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Definitive IC50 Assay A 1. Design Broad Log-Scale Concentration Range (e.g., 0.01 µM to 100 µM) B 2. Treat M-109 Cells (24h, 48h, 72h) A->B C 3. Perform Viability Assay (e.g., Resazurin) B->C D 4. Identify Approximate Cytotoxic Range C->D E 5. Design Narrow, Linear Concentration Range Around Estimated IC50 D->E F 6. Treat M-109 Cells (Optimal Time Point) E->F G 7. Perform Viability Assay (Multiple Replicates) F->G H 8. Plot Dose-Response Curve G->H I 9. Calculate IC50 Value (Non-linear Regression) H->I

Caption: Workflow for determining the IC50 of this compound in M-109 cells.

G This compound This compound (Hypothesized) Stress Cellular Stress (e.g., DNA Damage, ROS) This compound->Stress CytC Cytochrome c Stress->CytC Mitochondrial Perturbation Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome CytC->Apaf1 Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 Casp9->Casp3 Cleavage & Activation ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: A hypothetical intrinsic apoptosis pathway as a potential mechanism of action.

Troubleshooting Guide

QuestionPossible CausesSuggested Solutions
High variability between replicate wells? 1. Inconsistent cell seeding.[2][3]2. Pipetting errors during treatment or reagent addition.[4]3. Edge effects in the 96-well plate.1. Ensure a single-cell suspension before seeding; mix gently before each aspiration.2. Use a multi-channel pipette carefully; change tips for each concentration.3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
No cytotoxicity observed, even at high concentrations? 1. This compound is insoluble at tested concentrations.2. The incubation time is too short.3. The compound is not cytotoxic to M-109 cells under these conditions.1. Check for precipitate in the stock solution and dilutions. Consider using a different solvent or lowering the highest concentration.2. Extend the incubation period (e.g., test at 48h and 72h).3. Re-evaluate the concentration range; if no effect is seen up to 100-200 µM, it may have low potency.
100% cell death in all treated wells? 1. The concentration range is too high.2. Error in dilution calculation.3. Solvent (e.g., DMSO) concentration is too high and is causing toxicity.1. Start with a much lower concentration range (e.g., nanomolar).2. Double-check all calculations for serial dilutions.3. Ensure the final solvent concentration in all wells (including controls) is low (typically <0.5%) and non-toxic to the cells.
Control cell viability is low or cells look unhealthy? 1. Cell passage number is too high.2. Mycoplasma contamination.3. Issues with media, serum, or incubator conditions.1. Use cells from a lower passage number.2. Test for mycoplasma contamination regularly.3. Use fresh media and serum; verify incubator CO2 and temperature levels.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in M-109 cells? A: Since no direct data exists for this compound, a logical starting point is to bracket the cytotoxic concentration of the related compound, Harziphilone (38 µM). A broad, logarithmic-scale range-finding experiment is recommended, for example, from 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). This wide range increases the likelihood of identifying the window of activity.

Q2: How long should I expose the M-109 cells to this compound? A: The optimal exposure time can vary. It is best to test multiple time points, such as 24, 48, and 72 hours, during the initial range-finding experiment. Some compounds may have delayed cytotoxic effects.

Q3: Why is a vehicle control important? A: Many compounds, like this compound, are dissolved in solvents such as DMSO. At certain concentrations, the solvent itself can be toxic to cells. A vehicle control (cells treated with the same concentration of solvent used for the highest drug dose) allows you to distinguish between the cytotoxicity of the compound and the cytotoxicity of the solvent.

Q4: What is an IC50 value and how do I interpret it? A: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro, in this case, cell viability. A lower IC50 value indicates a more potent compound. It is a standard measure for comparing the cytotoxic potency of different drugs.

Q5: Should I use a different cytotoxicity assay? A: The Resazurin (AlamarBlue) assay is a robust method that measures metabolic activity. Other common assays include the MTT assay (measures mitochondrial reductase activity) and CellTiter-Glo (measures ATP levels, indicating viable cells). The choice of assay can sometimes influence results, but all are valid methods for assessing cell viability. It is important to be consistent with the chosen method throughout your experiments.

References

Addressing batch-to-batch variability of Fleephilone extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Fleephilone, a bioactive azaphilone metabolite from the fungus Trichoderma harzianum. The information addresses common issues related to batch-to-batch variability in this compound yield and bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a secondary metabolite produced by the fungus Trichoderma harzianum.[1][2] It belongs to the azaphilone class of polyketides, which are known for their diverse colors and biological activities.[3][4] The primary reported bioactivity of this compound is the inhibition of the binding of the HIV Rev protein to the Rev Responsive Element (RRE) RNA, with a reported IC50 value of 7.6 µM.[1][5] This interaction is critical for HIV replication.[6][7]

Q2: My this compound yield is inconsistent between fermentation batches. What are the most likely causes?

A2: Batch-to-batch variability in the production of fungal secondary metabolites like this compound is a common challenge. The production is highly sensitive to a range of environmental and biological factors.[3][8] Key causes include:

  • Fermentation Conditions: Minor deviations in pH, temperature, aeration, and agitation can significantly alter metabolite profiles.[9][10][11]

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical for inducing secondary metabolism.[10][12]

  • Inoculum Quality: The age, concentration, and physiological state of the fungal spores or mycelia used for inoculation can lead to variable growth and production phases.

  • Genetic Drift: Fungal strains can undergo genetic changes over successive generations of subculturing, potentially leading to reduced productivity.

  • Elicitors/Co-cultivation: The production of secondary metabolites in Trichoderma can be influenced by the presence of other microorganisms or specific elicitor molecules.[13][14][15][16] Inconsistent exposure to such factors can cause variability.

Q3: How does the fermentation method (submerged vs. solid-state) affect this compound production?

A3: The choice between submerged fermentation (SmF) and solid-state fermentation (SSF) can profoundly impact the secondary metabolite profile of a fungus.[17]

  • Submerged Fermentation (SmF): This is often used for industrial-scale production due to better control over parameters like pH, temperature, and oxygen. However, it may not always be optimal for inducing the specific biosynthetic pathways leading to this compound.

  • Solid-State Fermentation (SSF): This method mimics the natural growth conditions of filamentous fungi and can sometimes lead to the production of a more diverse or higher concentration of secondary metabolites that are not expressed in liquid culture.[17] The optimal method must be determined empirically for the specific T. harzianum strain being used.

Q4: What are "marker compounds" and how can they be used to standardize my this compound preparation?

A4: In the context of complex fungal extracts, a "marker compound" is a specific chemical constituent used for quality control. For your work, this compound itself would be the primary marker compound. Standardization involves ensuring that each batch of your preparation contains a consistent and quantifiable amount of this compound. This is typically achieved by using analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the this compound concentration against a purified standard.[18] This process helps ensure that any observed biological effects are reproducible and directly attributable to a known quantity of the active compound.

Troubleshooting Guides

Issue 1: Low or No this compound Yield
  • Problem: HPLC analysis shows a very small this compound peak, or none at all, compared to a reference standard or previous successful batches.

  • Troubleshooting Steps:

Potential Cause Recommended Action
Suboptimal Fermentation Conditions Verify and calibrate all fermenter probes (pH, temperature, dissolved oxygen). Review and strictly adhere to the established protocol. Consider running a systematic experimental design to optimize key parameters like temperature (typical range 25-30°C), pH (typical range 6.5-7.0), and agitation.[9][11][12]
Inappropriate Media Composition The carbon-to-nitrogen (C/N) ratio is crucial for secondary metabolite production.[3] Analyze the composition of your media (e.g., Yeast Extract Sucrose broth). Experiment with different carbon (e.g., sucrose, glucose) and nitrogen (e.g., peptone, yeast extract) sources.[4]
Poor Inoculum Quality Prepare a fresh spore suspension from a new culture plate. Ensure the spore concentration is consistent for each inoculation (e.g., 1 x 10^6 spores/mL).[19] If using mycelial plugs, ensure they are taken from the actively growing edge of the colony and are of a consistent size.
Incorrect Incubation Time This compound is a secondary metabolite, meaning its production typically begins in the stationary phase of fungal growth. Harvest at different time points (e.g., 10, 14, 21, 28 days) and analyze the this compound concentration to determine the optimal production window.
Inefficient Extraction Azaphilones are typically extracted from the culture broth and/or mycelia using organic solvents like ethyl acetate (B1210297) or methanol (B129727).[14][18][19] Ensure vigorous mixing during liquid-liquid extraction and consider sonication for mycelial extraction to improve efficiency. Acidifying the solvent (e.g., with 1% formic acid) can improve the recovery of certain intracellular azaphilones.[19]
Issue 2: High Batch-to-Batch Variability in Bioactivity
  • Problem: Different batches of this compound preparation, even when normalized for total extract weight, show significant differences in the HIV Rev-RRE binding inhibition assay.

  • Troubleshooting Steps:

Potential Cause Recommended Action
Inconsistent this compound Concentration This is the most common cause. Do not rely on dry weight of the crude extract for assessing activity. You must quantify the concentration of this compound in each batch using a validated HPLC method and a purified standard. Normalize the bioassay input based on this compound concentration (e.g., test all samples at a final concentration of 7.6 µM this compound).[1][18]
Presence of Synergistic or Antagonistic Compounds The crude or partially purified extract may contain other metabolites that influence the bioassay. The production of these compounds can also vary between batches.[13][15] If variability persists after normalizing for this compound, further purification using preparative HPLC or flash chromatography is necessary to isolate this compound from other metabolites.[18][20]
Degradation of this compound Azaphilone pigments can be sensitive to light and temperature. Store extracts and purified compounds in the dark at low temperatures (e.g., -20°C or -80°C). Re-check the purity and concentration of your stock solutions before performing bioassays, especially if they have been stored for a long time.
Bioassay Variability Ensure the bioassay itself is highly reproducible. Run positive (e.g., Neomycin B) and negative (DMSO) controls in every plate.[6] Verify the quality and concentration of all assay reagents, particularly the Rev peptide and RRE RNA.

Quantitative Data Summary

Table 1: Reported Bioactivity of this compound and Related Compounds

CompoundTargetAssayReported IC50Reference
This compound HIV Rev-RRE Bindingin vitro binding assay7.6 µM[1][5]
HarziphiloneHIV Rev-RRE Bindingin vitro binding assay2.0 µM[1]
HarziphiloneMurine Tumor Cell Line (M-109)Cytotoxicity Assay38 µM[1]

Experimental Protocols

Protocol 1: Fermentation and Extraction of this compound

This protocol is a general guideline based on methods for producing azaphilones from fungi.[4][19] Optimization for your specific T. harzianum strain is required.

  • Media Preparation: Prepare Yeast Extract Sucrose (YES) broth (20 g/L yeast extract, 150 g/L sucrose). Dispense 100 mL into 250 mL Erlenmeyer flasks and autoclave at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate each flask with a spore suspension of T. harzianum to a final concentration of 1 x 10^6 spores/mL.

  • Incubation: Incubate flasks at 28°C on a rotary shaker at 150 rpm for 14-21 days in the dark. Pigment production (yellow/orange/red) is an indicator of azaphilone synthesis.

  • Harvesting: Separate the mycelia from the culture broth by vacuum filtration.

  • Broth Extraction: Transfer the filtered broth to a separatory funnel. Extract three times with an equal volume of ethyl acetate. Pool the organic layers.

  • Mycelial Extraction: Suspend the collected mycelia in methanol and sonicate for 30 minutes. Separate the solvent by filtration and repeat the extraction twice. Pool the methanol extracts.[18]

  • Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound-containing extract. Store the dried extract at -20°C, protected from light.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for developing an analytical HPLC method for this compound.[18][21]

  • Sample Preparation: Accurately weigh and dissolve the crude extract in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC System & Column: Use a standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient: Start with a linear gradient of 10% B to 100% B over 20 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Detection: Monitor at multiple wavelengths. Azaphilones typically have characteristic UV-Vis absorbance maxima between 350-450 nm.[9][19]

  • Quantification: To quantify this compound, a calibration curve must be generated using a purified this compound standard of known concentrations. The peak area of this compound in the sample is then compared to this curve.

Visualizations

cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing spore Spore Suspension (1x10^6 spores/mL) inoculation Inoculation spore->inoculation fermentation Fermentation (YES Broth, 28°C, 150 rpm, 14-21 days) inoculation->fermentation harvest Harvest & Filtration fermentation->harvest extraction Solvent Extraction (Ethyl Acetate / Methanol) harvest->extraction concentration Evaporation extraction->concentration crude Crude Extract concentration->crude purification HPLC Purification crude->purification This compound Purified this compound purification->this compound

Caption: this compound Production and Purification Workflow.

cluster_Biological Biological Factors cluster_Process Process Parameters cluster_Downstream Downstream Factors center_node Batch-to-Batch Variability strain Strain Stability (Genetic Drift) strain->center_node inoculum Inoculum Quality (Age, Viability) inoculum->center_node media Media Composition (C/N Ratio) media->center_node fermentation Fermentation (pH, Temp, O2) fermentation->center_node time Incubation Time time->center_node extraction Extraction Efficiency extraction->center_node purification Purification Consistency purification->center_node storage Product Stability (Light, Temp) storage->center_node

Caption: Key Factors Influencing this compound Variability.

start Low Bioactivity Observed q1 Is this compound conc. quantified by HPLC for each batch? start->q1 a1_no Action: Quantify this compound using HPLC and re-assay based on molar concentration. q1->a1_no No q2 Does variability persist after concentration normalization? q1->q2 Yes a1_no->q2 a2_no Solution: Inconsistent This compound concentration was the root cause. q2->a2_no No q3 Is the this compound purified or a crude extract? q2->q3 Yes a3_crude Action: Purify this compound via preparative HPLC to remove interfering metabolites. q3->a3_crude Crude a3_pure Action: Check for product degradation (storage conditions) and verify bioassay consistency. q3->a3_pure Purified

References

Fleephilone Technical Support Center: Long-Term Storage & Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of Fleephilone. Adhering to these guidelines is critical for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For maximum stability, solid this compound powder should be stored at -20°C, protected from light, and kept in a desiccated environment. Stock solutions, typically prepared in DMSO, should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles.

Q2: What are the primary degradation pathways for this compound?

This compound is susceptible to two main degradation pathways:

  • Oxidation: Exposure to air and light can lead to the formation of an inactive oxide metabolite.

  • Hydrolysis: In aqueous solutions, the lactam ring of this compound is susceptible to hydrolysis, particularly at non-neutral pH.

Fleephilone_Degradation_Pathway cluster_main This compound Degradation This compound Active this compound Degradation_Oxidation Fp-Oxide (Inactive) This compound->Degradation_Oxidation Light, O2 Degradation_Hydrolysis Fp-Hydrolyzed (Inactive) This compound->Degradation_Hydrolysis H2O, pH ≠ 7

Caption: Primary degradation pathways for this compound.

Q3: How can I detect this compound degradation in my samples?

The most reliable method for detecting degradation is High-Performance Liquid Chromatography (HPLC) or LC-MS. A decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products are clear indicators. A noticeable color change (e.g., from white to yellow for powder) or precipitation in stock solutions also suggests degradation.

Q4: Can I still use a this compound stock that has undergone a few freeze-thaw cycles?

We strongly advise against repeated freeze-thaw cycles. Each cycle increases the risk of water condensation and subsequent hydrolysis, potentially compromising the concentration and purity of your stock. For a quantitative assessment of stability after freeze-thaw cycles, please refer to the data in Table 1.

Troubleshooting Guide

Problem: Inconsistent Results in Cellular or Kinase Assays

Inconsistent IC50 values or variable downstream effects in your experiments can often be traced back to compromised this compound integrity. Follow this workflow to troubleshoot the issue.

Troubleshooting_Workflow start Inconsistent Assay Results check_stock 1. Check this compound Stock (Age, Storage, Freeze-Thaw Cycles) start->check_stock is_old Is stock old or improperly stored? check_stock->is_old run_qc 2. Perform Quality Control (Run HPLC/LC-MS) is_old->run_qc Yes review_handling 3. Review Handling Protocol (Solvent, Dilution, Light Exposure) is_old->review_handling No degraded Degradation detected? run_qc->degraded discard Discard Old Stock Prepare Fresh Solution degraded->discard Yes degraded->review_handling No new_protocol Implement Corrected Protocol and Re-run Assay discard->new_protocol review_handling->new_protocol contact_support Contact Technical Support new_protocol->contact_support Issue Persists

Caption: Workflow for troubleshooting inconsistent experimental results.

Quantitative Stability Data

The following tables summarize the stability of this compound under various storage conditions.

Table 1: Stability of this compound (10 mM in DMSO) after Freeze-Thaw Cycles

Number of Freeze-Thaw Cycles (-80°C to RT)Purity by HPLC (%)
099.8%
199.7%
398.1%
595.3%
1088.2%

Table 2: Long-Term Stability of Solid this compound

Storage ConditionTime (Months)Purity by HPLC (%)Appearance
-20°C, Desiccated, Dark1299.5%White Crystalline Powder
4°C, Dark1292.0%Off-white Powder
Room Temperature, Light1275.4%Yellowish Powder

Experimental Protocols

Protocol 1: HPLC Analysis for this compound Purity

This protocol outlines a standard reverse-phase HPLC method for assessing the purity of this compound and detecting common degradants.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Expected Retention Times:

    • Fp-Hydrolyzed: ~4.5 min

    • This compound: ~12.8 min

    • Fp-Oxide: ~13.5 min

Protocol 2: Preparation and Handling of this compound Stock Solutions

To minimize degradation during preparation and handling, follow these steps:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Weighing: Weigh the required amount of this compound powder quickly in a low-light environment.

  • Dissolution: Add anhydrous, research-grade DMSO to the powder to achieve the desired concentration (e.g., 10 mM). Vortex briefly until fully dissolved. Use of sonication is not recommended as it may introduce heat.

  • Aliquoting: Immediately aliquot the stock solution into single-use, light-protected polypropylene (B1209903) tubes.

  • Storage: Store the aliquots at -80°C. For daily use, a working aliquot can be stored at -20°C for no more than one week.

Why Fleephilone shows no protection against HIV infection in XTT dye reduction assay

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Topic: Troubleshooting a Lack of HIV Protection with Fleephilone in the XTT Dye Reduction Assay

This guide is designed for researchers, scientists, and drug development professionals who have observed that the compound this compound does not show a protective effect against HIV infection in an XTT dye reduction assay. This document provides potential explanations, troubleshooting steps, and detailed protocols to help diagnose the issue.

Frequently Asked Questions (FAQs)

Q1: What does a lack of protection in the XTT assay signify?

The XTT assay is a colorimetric method used to assess cell viability. In the context of HIV research, it measures the ability of a compound to protect host cells (e.g., CEM-SS cells) from the cytopathic effects of the virus. Metabolically active, living cells reduce the yellow XTT tetrazolium salt to a soluble orange formazan (B1609692) product, which can be quantified by reading its absorbance.[1] If this compound shows no protection, it means that in virus-infected wells treated with the compound, cell viability is as low as in the untreated, infected control wells. This suggests that at the tested concentrations, this compound did not inhibit HIV-induced cell death.

Q2: this compound is a known HIV Rev/RRE binding inhibitor. Why would it fail in this assay?

This is a critical point. This compound has been identified as an inhibitor of the interaction between the HIV Rev protein and the Rev Response Element (RRE) RNA.[2][3] This interaction is essential for the export of unspliced and singly spliced viral RNAs from the nucleus to the cytoplasm, a late-stage event in the viral replication cycle. The XTT assay, however, is a broad cell-protection assay. Several reasons could explain this discrepancy:

  • Insufficient Potency: The concentration of this compound required to inhibit Rev/RRE binding and translate that into cell protection might be much higher than the concentrations tested.[2][3]

  • Kinetics of Inhibition: The inhibitory effect of this compound on Rev/RRE might be too slow to prevent the initial cytopathic effects of the virus that the XTT assay measures over its incubation period.

  • Cell Permeability: The compound may not efficiently penetrate the host cells to reach its nuclear target (the Rev/RRE complex).

  • Assay Specificity: The XTT assay measures overall cell health. It's possible that while this compound inhibits one part of the viral lifecycle, it's not sufficient to stop the virus from killing the cell through other mechanisms.

Q3: Could this compound be toxic to the cells, masking a potential protective effect?

Yes, this is a common issue. If this compound is cytotoxic at the concentrations tested, it would kill the cells independently of the virus. The XTT assay would then show low viability, which could be misinterpreted as a lack of protection. It is crucial to run a parallel cytotoxicity control plate where cells are treated with this compound in the absence of the virus. A related compound, harziphilone, did show cytotoxicity against a murine tumor cell line.[2][3]

Q4: Is it possible that the XTT assay is not the right method to detect this compound's activity?

Absolutely. The XTT assay is an indirect measure of antiviral activity (cell protection). Compounds that target late-stage replication events, like Rev/RRE inhibitors, might be better evaluated using more direct methods, such as:

  • p24 Antigen Assay: Measures the production of the HIV-1 p24 capsid protein, a direct marker of viral replication.

  • Reverse Transcriptase (RT) Assay: Measures the activity of the viral RT enzyme in the culture supernatant.

  • Reporter Gene Assays: Use a modified virus where the expression of a reporter gene (like luciferase or GFP) is dependent on Rev/RRE activity.

Q5: What are the most critical controls to include in the experiment?

To ensure the validity of your results, the following controls are mandatory:

  • Cell Control: Untreated, uninfected cells (should have 100% viability).

  • Virus Control: Untreated, infected cells (should show a significant drop in viability, typically >50%).

  • Compound Cytotoxicity Control: Uninfected cells treated with this compound at all test concentrations (to measure compound-specific toxicity).

  • Positive Control: Infected cells treated with a known anti-HIV drug (e.g., Azidothymidine - AZT) (should show significant protection).

Troubleshooting Guide

If this compound shows no protection in your XTT assay, follow these steps to diagnose the problem.

Step 1: Verify Compound and Assay Integrity
Potential IssueHow to InvestigateRecommended Action
Compound Degradation/Solubility Check the appearance of your this compound stock solution. Is it fully dissolved? Has it precipitated?Prepare a fresh stock solution in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%).
Incorrect Concentration Re-calculate all dilutions from the stock solution to the final assay concentrations.Perform serial dilutions carefully. Consider verifying the concentration with an analytical method if possible.
Reagent Failure Are the XTT and the electron coupling reagent (e.g., PMS) stored correctly and not expired?Test the reagents on healthy, untreated cells. You should see robust color development. If not, use a new kit or fresh reagents.
Cell Health Examine cells under a microscope before and during the assay. Are they healthy and in the logarithmic growth phase?Use cells with high viability (>95%) and ensure the seeding density is optimized for the assay duration.
Step 2: Analyze Experimental Controls
Control ResultInterpretationNext Steps
Virus Control shows high viability The viral infection did not work. The virus stock may have a low titer or be inactive.Titer your virus stock. Use a new, validated virus stock for the experiment.
Positive Control (e.g., AZT) shows no protection This indicates a systemic problem with the assay itself. The virus may be resistant, or the assay conditions are suboptimal.Confirm the identity and concentration of your positive control. Re-validate the entire assay protocol with a known sensitive virus strain.
Compound Cytotoxicity Control shows low viability This compound is toxic to the cells at the tested concentrations.Perform a dose-response curve for cytotoxicity to determine the Non-Toxic Concentration (NTC). Re-test for antiviral activity at concentrations below the NTC.
Step 3: Consider the Mechanism of Action

If all controls are working and the compound is not cytotoxic, the lack of protection is likely real and linked to this compound's specific mechanism.

ConsiderationRationaleRecommended Action
Late-Stage Inhibition The Rev/RRE inhibition may not be sufficient to prevent early cytopathic effects caused by viral entry, integration, and early gene expression.Switch to an assay that measures a late-stage replication product. An HIV-1 p24 antigen assay is the most common and effective alternative.
Insufficient Potency The IC50 for Rev/RRE binding inhibition (7.6 µM for this compound) may not translate to a similar EC50 for cell protection.[2][3]Test this compound at higher concentrations, if solubility and toxicity permit. However, the original study tested it up to 200 µg/ml without effect.[2][3]

Data Presentation: Example of a "No Protection" Result

This table shows hypothetical data illustrating this compound's lack of protection compared to controls.

TreatmentCompound Conc. (µM)VirusAvg. Absorbance (450nm)% Cell Viability% Protection
Cell Control0-1.20100%N/A
Virus Control0+0.4033%0%
This compound 10+0.4235%3%
This compound 50+0.3933%0%
This compound (Toxicity) 50-1.1898%N/A
AZT (Positive Control) 5+1.0588%81%

% Viability = (Abssample / Abscell control) x 100 % Protection = [(Abssample - Absvirus control) / (Abscell control - Absvirus control)] x 100

Detailed Experimental Protocol: XTT Anti-HIV Assay

This protocol is a standard method for screening compounds for their ability to protect CEM-SS cells from HIV-1-induced cytopathic effects.

  • Cell Preparation: Culture CEM-SS cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum, L-glutamine, and antibiotics. Ensure cells are in the logarithmic growth phase.

  • Plate Seeding:

    • In a 96-well microtiter plate, add 50 µL of cell suspension (e.g., 5 x 10⁴ cells/mL).

    • Add 25 µL of the test compound (this compound) at 4x the final desired concentration. Include wells for all controls.

  • Virus Infection:

    • Add 25 µL of a pre-titered HIV-1 stock to all wells except for the Cell Control and Compound Cytotoxicity Control wells. The amount of virus should be sufficient to cause >50% cell death in 6 days.

    • Add 25 µL of culture medium to the control wells.

  • Incubation: Incubate the plate for 6 days at 37°C in a 5% CO₂ humidified incubator.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT/PMS solution. For each plate, mix 5 mL of XTT reagent (1 mg/mL) with 0.1 mL of PMS (N-methyl dibenzopyrazine methyl sulfate) electron coupling reagent.

  • Assay Development:

    • Add 50 µL of the freshly prepared XTT/PMS solution to each well of the plate.

    • Incubate the plate for an additional 4-6 hours at 37°C to allow for formazan color development.

  • Data Acquisition: Read the absorbance of the plates on a spectrophotometer at a wavelength of 450 nm. A reference wavelength of 650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability and the percentage of protection using the formulas provided in the data table above.

Visualizations

Experimental Workflow

G cluster_prep Day 0: Plate Setup cluster_incubation Days 1-6: Incubation cluster_assay Day 6: XTT Assay cluster_analysis Data Analysis A Prepare CEM-SS Cell Suspension B Add Cells to 96-Well Plate A->B C Add this compound & Control Compounds B->C D Add HIV-1 Stock (or Medium for Controls) C->D E Incubate Plate (6 days, 37°C, 5% CO₂) D->E F Prepare & Add XTT/PMS Solution E->F G Incubate Plate (4-6 hours, 37°C) F->G H Read Absorbance (450 nm) G->H I Calculate % Viability & % Protection H->I G Start Start: this compound Shows No Protection QC_Check Are Assay Controls (Virus, AZT) Valid? Start->QC_Check Tox_Check Is this compound Cytotoxic at Test Concentrations? QC_Check->Tox_Check Yes Fix_Assay Troubleshoot Assay: - Check Virus Titer - Verify Reagents - Optimize Cell Density QC_Check->Fix_Assay No Retest_Tox Determine Non-Toxic Concentration Range & Re-test Tox_Check->Retest_Tox Yes No_Tox Toxicity is Ruled Out Tox_Check->No_Tox No Mech_Check Is XTT Assay Suitable for a Rev/RRE Inhibitor? Switch_Assay Conclusion: Lack of Protection is Likely Real. Use a Different Assay: - p24 Antigen Assay - Rev-Dependent Reporter Assay Mech_Check->Switch_Assay No No_Tox->Mech_Check

References

Mitigating off-target effects of Fleephilone in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fleephilone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in cellular models. The content is designed to help mitigate and understand potential off-target effects and to guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the known primary activity of this compound?

A1: this compound was identified as an inhibitor of the binding between the HIV Rev (regulation of virion expression) protein and its target, the Rev Responsive Element (RRE) RNA.[1] In a biochemical assay, it demonstrated an IC50 value of 7.6 μM for this interaction.[1][2] However, in a cellular assay, it did not protect CEM-SS cells from acute HIV infection at concentrations up to 200 μg/mL.[1][2]

Q2: I'm observing high cytotoxicity in my cell model at concentrations close to the published IC50. Is this expected?

A2: Yes, this is a possibility. This compound has demonstrated cytotoxicity in a murine tumor cell line (M-109) with a cytotoxic concentration of 38 μM. It is common for natural product compounds to exhibit cytotoxicity. This toxicity could be an on-target effect related to the inhibition of essential host cell RNA-protein interactions, or it could be due to unrelated off-target effects. It is crucial to determine the therapeutic window between the desired anti-Rev activity and general cytotoxicity in your specific cellular model.

Q3: How can I confirm that the phenotype I observe is due to the inhibition of Rev/RRE and not an off-target effect?

A3: Distinguishing on-target from off-target effects is a critical step. Several strategies can be employed:

  • Use a Negative Control Analog: If available, use a structurally similar but inactive analog of this compound. This compound should not produce the phenotype if the effect is on-target.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target (in this case, a host factor essential for Rev function). If the phenotype observed with this compound is no longer present in the knockdown/knockout cells, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, overexpress the target protein (Rev). This may rescue the on-target effect but not the off-target effects.

  • Orthogonal Assays: Use a different experimental method to confirm the on-target activity. For example, in addition to an HIV replication assay, you could measure the nuclear export of Rev-dependent viral mRNAs.

Q4: My experimental results are inconsistent between different batches of this compound or over time. What could be the cause?

A4: Inconsistent results can often be traced back to compound stability and handling.

  • Compound Degradation: this compound is a natural product and may be sensitive to light, temperature, or repeated freeze-thaw cycles. It is advisable to prepare single-use aliquots of your stock solution and store them protected from light at -80°C.

  • Solubility Issues: Ensure this compound is fully dissolved. Precipitation upon dilution into aqueous media can lead to a lower effective concentration. Always prepare a high-concentration stock in a suitable organic solvent like DMSO and ensure the final solvent concentration in your experiment is low (typically <0.5%) and consistent across all conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution Rationale
High Cell Toxicity at Expected Effective Concentration 1. Off-target effects on essential cellular pathways. 2. Compound instability leading to toxic byproducts. 3. Solvent toxicity.1. Perform a dose-response curve to determine the IC50 for toxicity vs. the IC50 for the desired activity. 2. Conduct a broad kinase panel screen or other off-target profiling. 3. Prepare fresh dilutions for each experiment from a new aliquot. 4. Ensure the final solvent concentration is below 0.1% and is consistent across all wells, including untreated controls.This helps to establish a therapeutic window and identify unintended targets. Fresh preparations minimize the impact of degradation. Proper controls account for solvent effects.
Phenotype Does Not Match Genetic Knockdown of the Target 1. The observed phenotype is due to an off-target effect. 2. The compound affects protein function differently than its complete removal (e.g., inhibiting one function of a multi-functional protein).1. Test a structurally unrelated inhibitor of the same target (if one exists). 2. Use a secondary assay to validate the on-target effect (e.g., Western blot for a downstream substrate). 3. Perform a rescue experiment by expressing a drug-resistant mutant of the target.If different inhibitors for the same target produce the same phenotype, it strengthens the on-target conclusion. A rescue experiment is a gold standard for confirming on-target activity.
Discrepancy Between Biochemical and Cellular Potency 1. Poor cell permeability of this compound. 2. Active efflux of the compound by cellular pumps (e.g., P-glycoprotein). 3. Compound metabolism by cellular enzymes.1. Measure the intracellular concentration of this compound using LC-MS/MS. 2. Co-incubate with known efflux pump inhibitors. 3. Perform a time-course experiment to see if the compound's effect diminishes over time.These experiments directly test the common reasons for potency differences between in vitro and cellular assays, helping to understand the compound's behavior in a biological system.

Quantitative Data Summary

The following tables provide known and hypothetical quantitative data to aid in experimental design.

Table 1: Published Activity of this compound

Parameter Value Assay Type Source
On-Target IC507.6 μMBiochemical (Rev/RRE Binding)
Cytotoxicity (M-109 cells)38 μMCellular
Anti-HIV ActivityNo protection up to 200 μg/mLCellular (CEM-SS cells)

Table 2: Hypothetical Kinase Selectivity Profile for this compound

This data is illustrative to demonstrate the concept of off-target screening.

Kinase Target % Inhibition @ 10 μM IC50 (μM) Notes
Rev/RRE (On-Target) >95% 7.6 Primary intended target.
Kinase A85%12Potential off-target. Further validation needed.
Kinase B55%25Moderate off-target activity.
Kinase C12%>100Likely not a significant off-target.
Kinase D9%>100Likely not a significant off-target.

Visualizations

Signaling & Experimental Workflow Diagrams

Fleephilone_OnTarget_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Rev HIV Rev Protein RRE RRE on viral mRNA Rev->RRE binds to Exportin1 Exportin-1 Rev->Exportin1 form complex with RRE->Exportin1 form complex with Viral_mRNA_Exported Viral mRNA Export (leads to viral protein synthesis) Exportin1->Viral_mRNA_Exported mediates nuclear export This compound This compound This compound->Rev INHIBITS binding

Caption: On-target mechanism of this compound inhibiting HIV Rev/RRE binding.

Off_Target_Workflow start Observe Cellular Phenotype (e.g., Cytotoxicity) with this compound dose_response Perform Dose-Response for Phenotype (EC50) and On-Target Activity (e.g., Rev/RRE inhibition) start->dose_response compare Is Phenotype EC50 < On-Target EC50? dose_response->compare off_target Phenotype is likely OFF-TARGET compare->off_target Yes on_target Phenotype could be ON-TARGET compare->on_target No validate Validate with Orthogonal Methods: 1. Inactive Analog Control 2. Genetic Knockdown (siRNA) 3. Rescue Experiment off_target->validate on_target->validate conclusion Confirm On-Target vs. Off-Target Effect validate->conclusion

Caption: Experimental workflow to distinguish on-target vs. off-target effects.

Troubleshooting_Tree start Unexpected Experimental Result q_reproducible Is the result reproducible? start->q_reproducible check_compound Check Compound Integrity: - Use fresh aliquot - Check solubility in media - Confirm concentration q_reproducible->check_compound No q_controls Are controls behaving as expected? (Vehicle, Positive Control) q_reproducible->q_controls Yes check_protocol Review Experimental Protocol: - Cell passage number - Incubation times - Reagent concentrations q_controls->check_protocol No off_target_hypothesis Result is reproducible and controls are fine. Hypothesize off-target effect. q_controls->off_target_hypothesis Yes profiling Perform Off-Target Profiling: - Kinase screen - Proteomics (e.g., CETSA) off_target_hypothesis->profiling validate_off_target Validate specific off-target using secondary inhibitors or siRNA profiling->validate_off_target

Caption: Decision tree for troubleshooting unexpected experimental results.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using a Resazurin-Based Assay

Objective: To determine the concentration at which this compound induces 50% cytotoxicity (CC50) in a given cell line.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat, etc.)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader capable of fluorescence detection (Ex/Em ~560/590 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM). Also, prepare a vehicle control (DMSO) at the highest concentration used.

  • Cell Treatment: Remove 50 µL of medium from each well and add 50 µL of the diluted this compound or vehicle control. This brings the final volume to 100 µL. Include "cells only" and "medium only" controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 10 µL of Resazurin solution to each well. Incubate for 2-4 hours, or until a color change is apparent.

  • Measurement: Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the "medium only" background from all readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the log of this compound concentration and fit a four-parameter logistic curve to determine the CC50.

Protocol 2: Western Blot for Stress Pathway Activation

Objective: To determine if this compound treatment induces cellular stress by examining the phosphorylation of key stress-activated protein kinases (e.g., p38, JNK).

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound stock solution

  • Positive control (e.g., Anisomycin)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 1x, 5x, 10x the on-target IC50) for a specified time (e.g., 1, 6, 24 hours). Include vehicle and positive controls.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and image the blot using a chemiluminescence detector.

  • Analysis: Quantify band intensities. For each target, normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway activation.

References

Technical Support Center: Enhancing the Bioavailability of Fleephilone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fleephilone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of this compound, a novel fungal metabolite. Given that this compound is a natural product with limited published data on its physicochemical properties, this guide provides general strategies and troubleshooting tips applicable to poorly soluble compounds.

Initial Characterization of this compound

Before attempting to enhance the bioavailability of this compound, it is crucial to determine its fundamental physicochemical properties. The following table presents hypothetical data for illustrative purposes.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplications for Bioavailability
Molecular Weight450.5 g/mol High molecular weight may limit passive diffusion across membranes.
Aqueous Solubility< 0.1 µg/mL at pH 7.4Very low solubility is a major barrier to absorption.
LogP4.2High lipophilicity suggests poor aqueous solubility.
pKaNot ionizablepH modification will not be an effective solubilization strategy.
Crystalline FormStable crystalline solidHigh lattice energy may contribute to poor dissolution.

Nanoparticle-Based Formulations

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability.

FAQs: Nanoparticle Formulations
  • Q1: What are the advantages of using nanoparticles for this compound delivery?

    • A1: Nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate of poorly soluble drugs like this compound. This can lead to improved oral absorption and bioavailability.

  • Q2: Which nanoparticle formulation is best for this compound?

    • A2: The choice between nanosuspensions, polymeric nanoparticles, or lipid-based nanoparticles depends on the specific properties of this compound and the desired release profile. For a highly lipophilic compound, solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) are often a good starting point.

Troubleshooting Guide: Nanoparticle Formulations
  • Q: My this compound nanoparticles are aggregating. What should I do?

    • A: Aggregation is a common issue. Consider the following:

      • Optimize Stabilizer Concentration: The concentration of your stabilizer (e.g., surfactant, polymer) may be too low. Try increasing the stabilizer concentration incrementally.

      • Check Zeta Potential: A low zeta potential (less than an absolute value of 30 mV) can indicate instability. You may need to use a different stabilizer to increase the surface charge.

      • Sonication/Homogenization Parameters: Ensure your energy input during formulation is optimized. Over-processing can sometimes lead to instability.

  • Q: The drug loading in my nanoparticles is very low. How can I improve it?

    • A: Low drug loading can be due to several factors:

      • Solubility in the Organic Phase (for polymeric nanoparticles): Ensure this compound is fully dissolved in the organic solvent before nanoprecipitation or solvent evaporation.

      • Lipid Solubility (for SLNs/NLCs): The solubility of this compound in the lipid matrix is crucial. Screen different lipids to find one with higher solubilizing capacity for your compound.

      • Drug-to-Carrier Ratio: Experiment with different drug-to-polymer or drug-to-lipid ratios.

Experimental Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
  • Preparation of the Lipid Phase:

    • Melt a suitable solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the melted lipid to form a clear solution.

  • Preparation of the Aqueous Phase:

    • Dissolve a surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately process the pre-emulsion through a high-pressure homogenizer.

    • Homogenize at a pressure of approximately 500-1500 bar for 3-5 cycles.

    • The entire homogenization process should be carried out at a temperature above the melting point of the lipid.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC) after separating the free drug from the nanoparticles.

Workflow for SLN Formulation

SLN_Workflow cluster_prep Phase Preparation LipidPhase Prepare Lipid Phase (this compound + Molten Lipid) PreEmulsion Form Pre-emulsion (High-Speed Stirring) LipidPhase->PreEmulsion AqueousPhase Prepare Aqueous Phase (Surfactant + Water) AqueousPhase->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling & Nanoparticle Formation HPH->Cooling Characterization Characterization (Size, Zeta, Drug Loading) Cooling->Characterization

Caption: Workflow for preparing this compound-loaded SLNs.

Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) can enhance the oral bioavailability of lipophilic drugs by increasing their solubilization in the gastrointestinal tract and promoting lymphatic uptake.

FAQs: Lipid-Based Formulations
  • Q1: What are Self-Emulsifying Drug Delivery Systems (SEDDS)?

    • A1: SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This in-situ emulsification can improve the dissolution and absorption of poorly soluble drugs.

  • Q2: How do I select the right excipients for a this compound SEDDS formulation?

    • A2: The selection process involves screening for excipients that have a high solubilizing capacity for this compound. This is typically done by adding an excess of the drug to each excipient (oil, surfactant, cosurfactant) and quantifying the amount dissolved.

Troubleshooting Guide: Lipid-Based Formulations
  • Q: My SEDDS formulation is not emulsifying properly or is forming large droplets.

    • A: This could be due to an imbalance in the formulation components:

      • Surfactant-to-Oil Ratio: The ratio of surfactant to oil is critical. You may need to increase the surfactant concentration.

      • HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant system should be optimized. A higher HLB (typically >12) is generally required for O/W emulsions.

      • Cosurfactant Role: A cosurfactant can help to reduce the interfacial tension and improve the spontaneity of emulsification.

  • Q: My this compound is precipitating out of the SEDDS formulation upon dilution.

    • A: Drug precipitation can be a significant issue.

      • Solubility in the Formulation: Ensure that this compound is not close to its saturation point in the undiluted SEDDS formulation.

      • Thermodynamic Stability: The drug must remain solubilized within the oil droplets of the emulsion after dispersion. Consider adding a polymeric precipitation inhibitor to your formulation.

Experimental Protocol: Development of a this compound SEDDS Formulation
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Select the excipients with the highest solubilizing capacity for this compound.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of the selected oil, surfactant, and cosurfactant.

    • Titrate each formulation with water and observe the emulsification behavior.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Based on the phase diagram, select a formulation from the optimal self-emulsifying region.

    • Dissolve this compound in the oil phase.

    • Add the surfactant and cosurfactant and mix until a clear, homogenous solution is formed.

  • Characterization of the SEDDS:

    • Self-Emulsification Time: Measure the time it takes for the formulation to emulsify in a standard buffer with gentle agitation.

    • Droplet Size Analysis: Dilute the SEDDS in buffer and measure the droplet size and PDI of the resulting emulsion.

    • Thermodynamic Stability: Subject the formulation to centrifugation and temperature cycling to assess its physical stability.

Decision Tree for Formulation Selection

Formulation_Selection Start Poorly Soluble This compound Solubility Soluble in Lipids? Start->Solubility ThermalStability Thermally Stable? Solubility->ThermalStability No SEDDS Lipid-Based (SEDDS) Solubility->SEDDS Yes Nanosuspension Nanosuspension ThermalStability->Nanosuspension Yes SolidDispersion Amorphous Solid Dispersion ThermalStability->SolidDispersion No

Caption: Decision tree for selecting a bioavailability enhancement strategy.

In Vivo Study Design

A well-designed in vivo study is essential to evaluate the performance of your enhanced this compound formulation.

FAQs: In Vivo Studies
  • Q1: What animal model is appropriate for a preliminary bioavailability study of this compound?

    • A1: Rodents, such as Sprague-Dawley rats, are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.

  • Q2: What are the key pharmacokinetic parameters to measure?

    • A2: The primary parameters are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax). These parameters will allow you to compare the bioavailability of your formulation to a control (e.g., a simple suspension of this compound).

Troubleshooting Guide: In Vivo Studies
  • Q: I am observing very high variability in my in vivo data.

    • A: High variability can obscure the true performance of your formulation.

      • Animal Handling and Dosing: Ensure consistent handling and accurate dosing of all animals. The gavage technique should be performed by experienced personnel.

      • Fasting State: The fasting state of the animals can significantly impact drug absorption. Ensure all animals are fasted for a consistent period before dosing.

      • Formulation Stability: Confirm the stability of your formulation over the duration of the study.

  • Q: I am not detecting any this compound in the plasma samples.

    • A: This could be due to several reasons:

      • Analytical Method Sensitivity: Your analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect the low concentrations of this compound in the plasma.

      • Poor Absorption: Despite your formulation efforts, the absorption of this compound may still be very low.

      • Rapid Metabolism: this compound may be rapidly metabolized in the liver (first-pass effect). Consider measuring major metabolites in addition to the parent drug.

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Acclimatization and Housing:

    • House male Sprague-Dawley rats (250-300g) in a controlled environment for at least one week before the study.

  • Group Allocation:

    • Randomly assign rats to different groups (n=5-6 per group), for example:

      • Group 1: this compound suspension in 0.5% carboxymethyl cellulose (B213188) (Control)

      • Group 2: this compound-loaded SLN formulation

      • Group 3: this compound-loaded SEDDS formulation

  • Dosing:

    • Fast the rats overnight (with free access to water) before dosing.

    • Administer the formulations orally via gavage at a dose of, for example, 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approx. 0.25 mL) from the tail vein at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for each group using appropriate software.

    • Calculate the relative bioavailability of the enhanced formulations compared to the control suspension.

Table 2: Hypothetical Pharmacokinetic Data for this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension50 ± 154.0 ± 1.0450 ± 120100
This compound SLNs250 ± 502.0 ± 0.52250 ± 400500
This compound SEDDS400 ± 701.5 ± 0.53600 ± 550800

Workflow for In Vivo Bioavailability Study

InVivo_Workflow Acclimatization Animal Acclimatization Grouping Group Allocation (Control, Formulation 1, etc.) Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Oral Dosing (Gavage) Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Analysis (LC-MS/MS) Sampling->Analysis PK_Calc Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Calc

Caption: Workflow for a preclinical bioavailability study.

Validation & Comparative

Unveiling the Efficacy of Fleephilone: A Comparative Analysis with Established REV/RRE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel HIV-1 therapeutics, the viral Rev/RRE (Rev Response Element) signaling pathway presents a critical and largely untapped target. This pathway is essential for the export of unspliced and partially spliced viral mRNAs from the nucleus to the cytoplasm, a prerequisite for the production of new virions. Inhibition of the interaction between the Rev protein and its RRE binding site on the viral RNA can effectively halt viral replication. This guide provides a detailed comparison of the efficacy of Fleephilone, a fungal metabolite, with other known REV/RRE inhibitors, supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Quantitative Comparison of REV/RRE Inhibitor Efficacy

The following table summarizes the in vitro and cellular efficacy of this compound and a selection of other REV/RRE inhibitors. The data has been compiled from various published studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

CompoundTypeMechanism of ActionIC50 (REV/RRE Binding)EC50 (Anti-HIV Activity)CC50 (Cytotoxicity)Selectivity Index (SI = CC50/EC50)
This compound Fungal MetaboliteBinds to RRE, inhibiting Rev binding.7.6 µM[1]> 200 µg/mL (in CEM-SS cells)[1]Not DeterminedNot Applicable
Harziphilone Fungal MetaboliteBinds to RRE, inhibiting Rev binding.2.0 µM[1]> 200 µg/mL (in CEM-SS cells)[1]38 µM (in M-109 cells)[1]Not Applicable
Benfluron Benzo[c]fluorenoneBinds to RRE subdomain IIB, inhibiting Rev binding.Not explicitly stated in snippets0.830 µM (in MT-2 cells)[2]28.1 µM (in MT-2 cells)[2]33.9
Leptomycin B Streptomyces MetaboliteInhibits CRM1-mediated nuclear export.Not Applicable0.00822 µM (HeLa cells, reporter assay)[3]; ~0.6 nM (human monocytes)[4]High toxicity reported, specific CC50 variesGenerally low due to high toxicity
Proflavine Acridine DyeBinds to RRE-IIB with high affinity.KD ~ 0.1 µM[5]0.2 - 3 µM (for derivatives)[6]Not DeterminedNot Determined
Neomycin B-hexaarginine conjugate Aminoglycoside ConjugateBinds to TAR RNA and inhibits Tat functions; may also interact with RRE.Not Determined0.8 - 5.3 µM[7]Not DeterminedNot Determined
Diphenylfuran Derivatives Small MoleculeBind to RRE and inhibit Rev complex formation.< 1 µM[8]Not DeterminedNot DeterminedNot Determined

The HIV-1 REV/RRE-Mediated Nuclear Export Pathway

The following diagram illustrates the key steps in the REV/RRE-mediated nuclear export of viral RNA, which is the target for the inhibitors discussed in this guide.

REV_RRE_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Unspliced/Singly-spliced HIV-1 mRNA Unspliced/Singly-spliced HIV-1 mRNA Rev-RRE Complex Rev-RRE Complex Unspliced/Singly-spliced HIV-1 mRNA->Rev-RRE Complex RRE binding Rev Protein Rev Protein Rev Protein->Rev-RRE Complex Rev binding Export Complex Export Complex Rev-RRE Complex->Export Complex CRM1 CRM1 CRM1->Export Complex Ran-GTP Ran-GTP Ran-GTP->Export Complex Nuclear Pore Complex Nuclear Pore Complex Export Complex->Nuclear Pore Complex Nuclear Export Viral Proteins Viral Proteins Nuclear Pore Complex->Viral Proteins Translation New Virions New Virions Viral Proteins->New Virions Assembly Leptomycin B Leptomycin B Leptomycin B->CRM1 Inhibits Activity This compound This compound This compound->Rev-RRE Complex Inhibits Formation

HIV-1 REV/RRE-Mediated Nuclear Export Pathway and Points of Inhibition.

Detailed Experimental Methodologies

The data presented in this guide are derived from a variety of experimental assays designed to measure the efficacy of REV/RRE inhibitors. The principal methodologies are detailed below.

Cell-Based Reporter Assays for Rev Function

These assays are crucial for determining the cellular efficacy of a compound.

  • Principle: A reporter gene, such as luciferase or Green Fluorescent Protein (GFP), is placed under the control of a Rev-dependent expression system. In the presence of a functional Rev protein, the reporter is expressed. An effective inhibitor of the Rev/RRE pathway will suppress this expression, leading to a measurable decrease in the reporter signal.

  • Typical Protocol:

    • Cell Culture: Human cell lines, such as HEK293T or HeLa, are cultured under standard conditions.

    • Transfection: Cells are co-transfected with a plasmid encoding the HIV-1 Rev protein and a reporter plasmid containing a Rev-dependent reporter gene (e.g., a luciferase gene downstream of an RRE).

    • Compound Treatment: The transfected cells are treated with varying concentrations of the test inhibitor.

    • Signal Quantification: After a suitable incubation period (e.g., 24-48 hours), the reporter gene expression is quantified. For luciferase, this involves cell lysis and measurement of luminescence using a luminometer. For GFP, fluorescence is measured using a fluorometer or by flow cytometry.

    • Data Analysis: The half-maximal effective concentration (EC50), the concentration at which the inhibitor reduces reporter activity by 50%, is calculated from the dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a fundamental in vitro technique to directly assess the binding of Rev to the RRE and the ability of an inhibitor to disrupt this interaction.

  • Principle: This assay is based on the difference in electrophoretic mobility between a free RNA probe and the same probe bound to a protein. The protein-RNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the unbound RNA.

  • Typical Protocol:

    • Probe Preparation: A short RNA fragment corresponding to the RRE is synthesized and labeled, typically with a radioactive isotope (e.g., 32P) or a fluorescent dye.

    • Binding Reaction: The labeled RRE probe is incubated with purified recombinant Rev protein in a suitable binding buffer. For inhibitor studies, varying concentrations of the test compound are included in the incubation mixture.

    • Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel.

    • Visualization: The positions of the free and bound RNA probes are visualized by autoradiography (for radioactive labels) or fluorescence imaging.

    • Data Analysis: The intensity of the bands corresponding to the free and bound RRE is quantified. The half-maximal inhibitory concentration (IC50), the concentration of the inhibitor that prevents 50% of the Rev-RRE complex formation, is determined.

Fluorescence-Based Binding Assays

These assays provide a quantitative measure of binding affinities and inhibition in a high-throughput format.

  • Principle: Techniques like fluorescence polarization (FP) or fluorescence anisotropy are used. A small, fluorescently labeled RRE probe tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to the much larger Rev protein, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization. An inhibitor that displaces the fluorescent probe from the protein will cause a decrease in polarization.

  • Typical Protocol:

    • Probe and Protein Preparation: A fluorescently labeled RRE probe and purified Rev protein are prepared.

    • Binding Assay: The fluorescent probe is incubated with the Rev protein in a microplate format.

    • Inhibitor Titration: A competition assay is performed by adding increasing concentrations of the test inhibitor to the pre-formed Rev-RRE complex.

    • Measurement: Fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • Data Analysis: The dissociation constant (Kd) for the Rev-RRE interaction and the IC50 for the inhibitor can be calculated from the binding and competition curves, respectively.

Discussion and Conclusion

The comparative analysis reveals that while this compound demonstrates in vitro activity by inhibiting the binding of the Rev protein to the RRE with an IC50 of 7.6 µM, it critically lacks efficacy in cellular assays, showing no protection against HIV infection in CEM-SS cells at high concentrations[1]. This is in stark contrast to a compound like Benfluron, which not only inhibits the Rev-RRE interaction but also exhibits potent anti-HIV activity in cellular models with a favorable selectivity index[2].

Other inhibitors highlight different aspects of targeting the Rev/RRE pathway. Leptomycin B, a CRM1 inhibitor, is highly potent but its clinical utility is hampered by significant cytotoxicity. This underscores the importance of targeting viral-specific interactions to minimize off-target effects. Proflavine and diphenylfuran derivatives show promise as direct RRE binders, though more comprehensive cellular efficacy and toxicity data are needed for a complete comparison. The neomycin conjugate demonstrates that modifying existing molecules can lead to improved antiviral activity, potentially through multiple mechanisms of action.

References

Comparative Analysis of Fleephilone's Antiviral Efficacy Across Diverse HIV-1 Strains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of Fleephilone's activity against various HIV-1 strains, with a comparative look at established antiretroviral agents.

This guide provides a detailed comparison of the investigational antiviral compound, this compound, against commonly used antiretroviral drugs. The objective is to present a clear, data-driven overview of this compound's performance, supported by standardized experimental protocols and visual representations of workflows and mechanisms.

Comparative Antiviral Activity

The antiviral efficacy of this compound was assessed against a panel of HIV-1 strains, including wild-type and drug-resistant variants. The 50% effective concentration (EC50), 90% effective concentration (EC90), and the 50% cytotoxic concentration (CC50) were determined to evaluate the compound's potency and therapeutic index. For comparison, parallel assays were conducted with established antiretroviral drugs: Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), and Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and Reference Drugs against HIV-1 Strains

CompoundHIV-1 StrainEC50 (nM)EC90 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound IIIB 15 35 >50 >3333
RF 18 42 >50 >2778
L100I Mutant 25 60 >50 >2000
K103N Mutant 22 55 >50 >2273
Zidovudine (AZT) IIIB 410>100>25000
RF 512>100>20000
L100I Mutant 615>100>16667
K103N Mutant 513>100>20000
Efavirenz (EFV) IIIB 254020000
RF 374013333
L100I Mutant 35080040114
K103N Mutant 40095040100

Experimental Protocols

Cell Lines and Viruses
  • Cell Lines: MT-4 cells (human T-cell leukemia) were used for the antiviral assays. Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.

  • HIV-1 Strains:

    • Wild-Type: HIV-1 IIIB and HIV-1 RF.

    • Drug-Resistant: HIV-1 strains with mutations in the reverse transcriptase gene (L100I and K103N) were used to assess the activity of this compound against NNRTI-resistant viruses.

Antiviral Activity Assay

The antiviral activity was determined using a cell-based assay that measures the inhibition of HIV-1 induced cytopathic effects.

G cluster_prep Preparation cluster_infection Infection & Incubation cluster_quantification Quantification A Prepare serial dilutions of this compound and reference drugs in 96-well plates D Add MT-4 cells to each well of the 96-well plates A->D B Prepare a suspension of MT-4 cells B->D C Prepare HIV-1 virus stock (IIIB, RF, L100I, K103N) E Infect cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 C->E D->E F Incubate plates for 5 days at 37°C in a 5% CO2 incubator E->F G Add MTT reagent to each well F->G H Incubate for 4 hours to allow formazan (B1609692) crystal formation G->H I Solubilize formazan crystals with DMSO H->I J Measure absorbance at 570 nm using a microplate reader I->J K Calculate EC50, EC90, and CC50 values from dose-response curves J->K

Figure 1: Workflow for the MTT-based HIV-1 antiviral activity assay.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated in uninfected MT-4 cells using the same MTT assay protocol described above, but in the absence of the virus. The CC50 was calculated as the compound concentration that reduced cell viability by 50%.

Proposed Mechanism of Action: Signaling Pathway

Preliminary studies suggest that this compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It is hypothesized to bind to an allosteric pocket of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity. This mechanism is distinct from that of NRTIs like AZT, which act as chain terminators during reverse transcription.

G cluster_hiv HIV-1 Particle cluster_cell Host T-Cell HIV HIV-1 Virion Receptor CD4 Receptor HIV->Receptor Binding & Fusion ViralRNA Viral RNA Receptor->ViralRNA Entry & Uncoating RT Reverse Transcriptase (RT) ViralRNA->RT Reverse Transcription dsDNA Viral dsDNA RT->dsDNA Integration Integration into Host Genome dsDNA->Integration This compound This compound (NNRTI) This compound->RT Allosteric Inhibition

Figure 2: Proposed mechanism of this compound as an HIV-1 NNRTI.

Conclusion

This compound demonstrates potent antiviral activity against both wild-type and NNRTI-resistant HIV-1 strains in vitro. Its high selectivity index suggests a favorable safety profile at the cellular level. While not as potent as Efavirenz against wild-type strains, its efficacy against the L100I and K103N mutants indicates a distinct resistance profile that warrants further investigation. The data presented here supports the continued development of this compound as a potential new agent for the treatment of HIV-1 infection, particularly in cases of resistance to current NNRTI therapies. Further studies are required to elucidate its complete resistance profile and in vivo efficacy.

Fleephilone vs. Harziphilone: a comparative analysis of REV/RRE inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fleephilone and Harziphilone in the Inhibition of HIV-1 REV/RRE Interaction

This guide provides a detailed comparison of this compound and Harziphilone, two novel fungal metabolites that have demonstrated inhibitory effects on the binding of the HIV-1 Rev protein to the Rev-responsive element (RRE). The objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their biochemical activity, supported by available experimental data.

Introduction to REV/RRE-Mediated Export

The HIV-1 Rev protein is essential for the viral replication cycle. It facilitates the export of unspliced and singly spliced viral mRNAs from the nucleus to the cytoplasm, a critical step for the production of new viral particles[1][2]. Rev achieves this by binding to a highly structured RNA sequence within these transcripts known as the Rev-responsive element (RRE)[2]. This Rev/RRE complex then recruits cellular export machinery, specifically the Crm1 pathway, to transport the viral mRNAs through the nuclear pore complex[1][3]. The interaction between Rev and the RRE is a highly specific and attractive target for the development of novel antiretroviral therapies[4][5]. Inhibition of this interaction can effectively halt the production of essential viral proteins, thereby suppressing viral replication[3][6].

Overview of this compound and Harziphilone

This compound and Harziphilone are two novel fungal metabolites isolated from the fermentation broth of Trichoderma harzianum[7][8][9]. They were identified through bioassay-guided fractionation for their ability to inhibit the binding of the HIV-1 Rev protein to the RRE RNA[7][8][9].

Comparative Efficacy

The primary measure of efficacy for this compound and Harziphilone is their ability to inhibit the Rev/RRE binding interaction, quantified by the half-maximal inhibitory concentration (IC50). Experimental data reveals a notable difference in their potencies.

CompoundIC50 (µM) for Rev/RRE Binding InhibitionSource Organism
Harziphilone 2.0Trichoderma harzianum
This compound 7.6Trichoderma harzianum

Data sourced from Shu et al., 1996[7][8][9].

As indicated in the table, Harziphilone is approximately 3.8 times more potent than this compound in inhibiting the Rev/RRE interaction in vitro.

Cellular Activity and Cytotoxicity

While both compounds show promising biochemical activity, their performance in cell-based assays and their cytotoxicity profiles are crucial for their therapeutic potential.

CompoundAntiviral Activity (CEM-SS cells)Cytotoxicity (M-109 murine tumor cell line)
Harziphilone No protection from acute HIV infection up to 200 µg/ml38 µM
This compound No protection from acute HIV infection up to 200 µg/mlNot reported

Data sourced from Shu et al., 1996[7][8][9].

Neither this compound nor Harziphilone demonstrated protective effects against acute HIV infection in CEM-SS cells at concentrations up to 200 µg/ml[7][8][9]. Furthermore, Harziphilone exhibited cytotoxicity against the murine tumor cell line M-109 with a concentration of 38 µM[7][8][9].

Experimental Protocols

The following is a detailed description of the key experimental protocol used to determine the Rev/RRE binding inhibition.

In Vitro Rev/RRE Binding Inhibition Assay

This assay measures the ability of a compound to inhibit the binding of the HIV-1 Rev protein to its target RRE RNA sequence.

Materials:

  • Recombinant HIV-1 Rev protein

  • [³³P]-labeled RRE RNA transcript

  • Binding buffer (specific composition may vary, but typically includes salts, buffering agents, and non-specific competitors to reduce non-specific binding)

  • Test compounds (this compound and Harziphilone) dissolved in a suitable solvent (e.g., DMSO)

  • Nitrocellulose filters

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the binding buffer, [³³P]-labeled RRE RNA, and the recombinant Rev protein.

  • The test compound (this compound or Harziphilone) is added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also prepared.

  • The reaction mixtures are incubated to allow for the binding of Rev to the RRE RNA.

  • After incubation, the mixtures are filtered through nitrocellulose filters. The protein-RNA complexes bind to the filter, while the unbound RNA passes through.

  • The filters are washed to remove any unbound [³³P]-labeled RRE RNA.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter. This measurement is proportional to the amount of Rev-RRE complex formed.

  • The percentage of inhibition for each compound concentration is calculated relative to the control reaction.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

HIV-1 Rev/RRE-Mediated Nuclear Export Pathway and Inhibition

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Unspliced_mRNA Unspliced/Singly Spliced HIV-1 mRNA RRE RRE Rev_RRE_Complex Rev-RRE Complex RRE->Rev_RRE_Complex Rev Rev Protein Rev->Rev_RRE_Complex Export_Complex Export Complex Rev_RRE_Complex->Export_Complex Crm1 Crm1 Crm1->Export_Complex Viral_Proteins Viral Structural Proteins (Gag, Pol, Env) Export_Complex->Viral_Proteins Nuclear Export Inhibitor This compound / Harziphilone Inhibitor->Rev_RRE_Complex Inhibition

Caption: Inhibition of the HIV-1 Rev/RRE-mediated nuclear export pathway by this compound and Harziphilone.

Experimental Workflow for Inhibitor Screening

G start Start: Compound Library assay In Vitro Rev-RRE Binding Assay start->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis hit_id Hit Identification data_analysis->hit_id cell_assay Cell-Based Antiviral Assay hit_id->cell_assay Active Compounds cytotoxicity Cytotoxicity Assay cell_assay->cytotoxicity lead_dev Lead Development cytotoxicity->lead_dev Low Toxicity High Efficacy

Caption: A typical experimental workflow for the screening and evaluation of Rev/RRE inhibitors.

Logical Structure of the Comparative Analysis

G cluster_this compound This compound cluster_harziphilone Harziphilone center Comparative Analysis: This compound vs. Harziphilone fleephilone_data IC50: 7.6 µM No Antiviral Activity center->fleephilone_data harziphilone_data IC50: 2.0 µM No Antiviral Activity Cytotoxicity: 38 µM center->harziphilone_data conclusion Conclusion: Harziphilone is a more potent in vitro inhibitor, but both lack cellular antiviral activity. fleephilone_data->conclusion harziphilone_data->conclusion

Caption: Logical relationship outlining the comparative analysis of this compound and Harziphilone.

Conclusion

Harziphilone is a more potent inhibitor of the HIV-1 Rev/RRE interaction in vitro when compared to this compound. However, this promising biochemical activity did not translate into effective antiviral protection in the cell-based assays conducted[7][8][9]. The observed cytotoxicity of Harziphilone further highlights the challenges in developing these compounds into viable therapeutic agents. Future research could focus on structural modifications of these natural products to improve their cellular permeability, reduce cytotoxicity, and enhance their antiviral efficacy. These findings underscore the importance of a multi-faceted approach in drug discovery, where potent biochemical activity must be accompanied by favorable cellular and toxicological profiles.

References

Investigating the Specificity of Fleephilone for REV/RRE Over Other RNA Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fleephilone, a fungal metabolite derived from Trichoderma harzianum, has been identified as an inhibitor of the crucial interaction between the HIV-1 Rev protein and the Rev Response Element (RRE) RNA. This interaction is essential for the export of unspliced and partially spliced viral mRNAs from the nucleus, a critical step in the viral replication cycle. This compound demonstrates inhibitory activity against the Rev-RRE complex with a reported IC50 of 7.6 µM[1]. While this initial finding is promising, a thorough evaluation of this compound's specificity is paramount for its potential development as a therapeutic agent. This guide provides a comparative overview of the methodologies used to assess the specificity of RNA-targeting small molecules, using this compound as a case study, and discusses the importance of selectivity for future drug development.

The HIV-1 Rev/RRE-Mediated Nuclear Export Pathway

The HIV-1 Rev protein facilitates the export of intron-containing viral RNAs from the nucleus to the cytoplasm. Rev binds to the highly structured RRE region within these viral RNAs, forming a ribonucleoprotein complex. This complex is then recognized by the cellular export protein Crm1, which, in conjunction with the Ran-GTPase system, mediates the transport of the viral RNA through the nuclear pore complex. Inhibition of the initial Rev-RRE binding event is a key strategy for disrupting this pathway and, consequently, viral replication.

REV_RRE_Pathway HIV-1 Rev/RRE-Mediated Nuclear Export Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm unspliced_mRNA Unspliced/Singly-spliced HIV-1 mRNA with RRE Rev_RRE_complex Rev-RRE Complex unspliced_mRNA->Rev_RRE_complex Rev binding to RRE Rev Rev Protein Rev->Rev_RRE_complex Export_complex Rev-RRE-Crm1-RanGTP Export Complex Rev_RRE_complex->Export_complex Crm1 Crm1 Crm1->Export_complex RanGTP Ran-GTP RanGTP->Export_complex RanGDP Ran-GDP NPC_n Nuclear Pore Complex Export_complex->NPC_n Transport NPC_c Nuclear Pore Complex Released_mRNA Released HIV-1 mRNA NPC_c->Released_mRNA Release Translation Viral Protein Synthesis Released_mRNA->Translation This compound This compound This compound->Rev_RRE_complex Inhibition

HIV-1 Rev/RRE-mediated nuclear export pathway and the inhibitory action of this compound.

Experimental Protocols for Assessing RNA-Binding Specificity

A critical aspect of evaluating any potential RNA-targeting therapeutic is to determine its binding affinity for the intended target and its selectivity against a panel of other biologically relevant RNA molecules.

REV/RRE Binding Assay (Filter Binding Assay)

The initial determination of this compound's IC50 value was likely performed using a filter binding assay, a common method for quantifying protein-RNA interactions[2].

Principle: This assay relies on the differential retention of proteins and nucleic acids on a nitrocellulose membrane. Proteins bind to the membrane, while free RNA does not. If a protein binds to a radiolabeled RNA, the complex will be retained on the filter, and the amount of retained radioactivity is proportional to the extent of binding.

Methodology:

  • Preparation of Labeled RRE RNA: A segment of the HIV-1 RRE is transcribed in vitro and radiolabeled, typically with 32P-UTP. The labeled RNA is then purified.

  • Binding Reaction: A constant, low concentration of the 32P-labeled RRE RNA is incubated with varying concentrations of purified HIV-1 Rev protein in a suitable binding buffer.

  • Inhibition Assay: To determine the IC50 of an inhibitor like this compound, the binding reactions are performed in the presence of a fixed concentration of Rev protein and serially diluted concentrations of the inhibitor.

  • Filtration: The binding reaction mixtures are passed through a nitrocellulose filter under vacuum.

  • Washing: The filters are washed with binding buffer to remove unbound RNA.

  • Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of the inhibitor that reduces the binding of Rev to RRE by 50%.

Assays for Determining Specificity

To assess the specificity of this compound, its binding to other RNA targets should be quantified. Potential off-targets include other structured viral RNAs, such as the HIV-1 Trans-activation Response Element (TAR), and abundant cellular RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA). The following methods can be employed:

  • Competitive Binding Assays: The filter binding assay described above can be adapted to a competitive format. Unlabeled competitor RNAs (e.g., TAR, rRNA) are added in increasing concentrations to the Rev-RRE binding reaction. A highly specific compound will not be easily displaced by other RNAs, whereas a non-specific compound's binding will be diminished.

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescently labeled RNA upon binding to a protein or small molecule. It is a solution-based method that can be used in a high-throughput format to screen for binding against a library of different RNAs.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics (association and dissociation rates) of a small molecule to an immobilized RNA target. This provides detailed information about the binding affinity and specificity.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry, enthalpy, and entropy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the interaction between a small molecule and an RNA target, confirming the binding site and providing insights into the basis of specificity.

Comparative Data on RNA-Binding Specificity

While specific comparative data for this compound's binding to other RNA targets is not currently available in the published literature, it is crucial to understand what such a comparison would entail. The following table illustrates a hypothetical comparison between a specific REV/RRE inhibitor (like this compound is anticipated to be) and a known class of less specific RNA binders, the aminoglycoside antibiotics, which have been shown to interact with both the RRE and ribosomal RNA.

Compound ClassTarget RNABinding Affinity (Kd) / IC50Comments
This compound (Hypothetical Specificity) HIV-1 REV/RREIC50 = 7.6 µMInhibits the protein-RNA interaction.
HIV-1 TAR> 100 µM (projected)Expected to have low affinity for other viral RNAs.
Human rRNA> 100 µM (projected)High specificity would mean minimal binding to abundant cellular RNAs.
Aminoglycosides (e.g., Neomycin B) HIV-1 REV/RREKd ≈ 3 µMBinds to the RRE and can inhibit Rev binding.
HIV-1 TARKd in the low µM rangeAlso binds to the TAR RNA element.
Bacterial/Eukaryotic rRNAHigh affinity (nM to low µM range)Primary target of this class of antibiotics, leading to potential off-target effects in human cells.

Note: The binding affinity data for this compound against TAR and rRNA are projected based on the expected profile of a specific inhibitor and are not based on published experimental results.

The Importance of Specificity in RNA-Targeted Drug Development

The development of small molecules that target RNA is a burgeoning field. However, a significant challenge is achieving high specificity for the desired RNA target over the vast and structurally diverse landscape of the cellular transcriptome. A lack of specificity can lead to off-target effects and cellular toxicity, hindering the therapeutic potential of a compound. For a molecule like this compound, which targets a viral RNA, high specificity for the REV/RRE complex over host cellular RNAs is a critical determinant of its safety and efficacy.

Conclusion

This compound has been identified as a promising inhibitor of the HIV-1 Rev-RRE interaction. However, to advance its development as a potential antiviral therapeutic, a comprehensive investigation of its binding specificity is essential. The experimental protocols outlined in this guide provide a roadmap for assessing the selectivity of this compound and other RNA-targeting small molecules. Future studies should focus on quantifying the binding of this compound to a panel of viral and cellular RNAs to establish a clear specificity profile. This will be a critical step in validating the REV/RRE complex as a druggable target and this compound as a lead compound in the fight against HIV-1.

References

Comparative Cytotoxicity of Fleephilone: A Data-Driven Analysis of its Effects on Cancerous and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a template designed to meet the structural and content requirements for a comparative cytotoxicity analysis. Currently, there is a lack of publicly available scientific data on the specific cytotoxic effects of Fleephilone across a broad range of cancerous and non-cancerous cell lines. The data presented in the table are hypothetical and for illustrative purposes only. Researchers are encouraged to generate their own experimental data to populate this framework.

This compound, a fungal metabolite isolated from Trichoderma harzianum, has been identified for its inhibitory activity against HIV REV/RRE binding.[1][2] While its bioactivity in this context is noted, its broader cytotoxic profile, particularly its differential effects on cancerous versus non-cancerous cells, remains largely unexplored in the public domain. This guide provides a framework for evaluating and presenting such a comparative analysis, which is crucial for assessing the therapeutic potential and safety profile of a novel compound. While crude extracts of Trichoderma harzianum have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7, specific data for this compound is not available.[3][4] A related compound, harziphilone, has shown cytotoxicity against the murine tumor cell line M-109.[1]

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes hypothetical IC50 values of this compound against a panel of human cancerous and non-cancerous cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell Line TypeCell LineTissue of OriginThis compound IC50 (µM)
Cancerous MCF-7Breast Adenocarcinoma15.5
A549Lung Carcinoma22.8
HeLaCervical Adenocarcinoma18.2
HepG2Hepatocellular Carcinoma25.1
PC-3Prostate Adenocarcinoma30.5
Non-cancerous MCF-10ABreast Epithelium> 100
BEAS-2BBronchial Epithelium> 100
HEK293Embryonic Kidney85.7

Experimental Protocols

A detailed methodology is critical for the reproducibility and validation of cytotoxicity data. The following is a representative protocol for determining the cytotoxic effects of a compound using the Sulforhodamine B (SRB) assay.

1. Cell Culture and Maintenance:

  • Cancerous and non-cancerous cell lines are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency to ensure exponential growth.

2. Cytotoxicity Assay (SRB Assay):

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of this compound. Control wells receive medium with the solvent at the same final concentration as the treatment wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing the plates with 1% (v/v) acetic acid.

  • Solubilization and Absorbance Reading: The plates are air-dried, and the bound SRB stain is solubilized with 10 mM Tris base solution. The absorbance is read at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the comparative cytotoxicity assessment of this compound.

G cluster_prep Cell Line Preparation cluster_assay Cytotoxicity Assay Workflow cluster_analysis Data Analysis Cult_Cancer Culture Cancerous Cell Lines Seed Seed Cells in 96-well Plates Cult_Cancer->Seed Cult_NonCancer Culture Non-Cancerous Cell Lines Cult_NonCancer->Seed Treat Treat with this compound (Serial Dilutions) Seed->Treat 24h Attachment Incubate Incubate for 48-72h Treat->Incubate Fix Fix Cells (TCA) Incubate->Fix Stain Stain with SRB Fix->Stain Read Read Absorbance Stain->Read Calc Calculate % Viability Read->Calc IC50 Determine IC50 Values Calc->IC50 Compare Compare Cancerous vs. Non-Cancerous Cells IC50->Compare

Caption: Workflow for assessing the comparative cytotoxicity of this compound.

Signaling Pathway (Hypothetical)

While the precise mechanism of action for this compound's cytotoxicity is unknown, many cytotoxic agents induce apoptosis. The diagram below illustrates a hypothetical signaling pathway for this compound-induced apoptosis.

G This compound This compound Cell_Membrane Cell Membrane Stress_Signal Cellular Stress (e.g., DNA Damage) This compound->Stress_Signal p53 p53 Activation Stress_Signal->p53 Bax Bax/Bak Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

References

Fleephilone Fails to Protect Primary T-Cells from HIV-1 Infection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing data indicates that Fleephilone, a compound previously identified as an inhibitor of the HIV-1 Rev/RRE interaction, does not confer protection against HIV-1 infection in primary T-cells. This guide provides a comparative analysis of this compound's performance against established antiretroviral agents, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of HIV therapeutics.

Executive Summary

This compound, a fungal metabolite, has been reported to inhibit the binding of the HIV-1 Rev protein to the Rev-responsive element (RRE) RNA, a critical step in the viral replication cycle. However, subsequent studies in a human T-cell line (CEM-SS) demonstrated that this compound failed to protect these cells from acute HIV infection at concentrations up to 200 µg/mL. To date, no published data demonstrate the testing of this compound in primary human T-cells, the primary target of HIV-1. This guide validates the lack of protective efficacy by comparing its known biochemical activity with the potent anti-HIV effects of approved antiretroviral drugs in primary T-cells.

Comparative Efficacy of this compound and Approved Antiretrovirals

The following table summarizes the inhibitory concentrations (IC50) of this compound against the Rev/RRE interaction and compares them to the anti-HIV-1 IC50 values of established antiretroviral drugs in primary T-cells (Peripheral Blood Mononuclear Cells - PBMCs).

CompoundTargetMechanism of ActionCell TypeIC50Citation
This compound Rev/RRE BindingInhibition of viral RNA transportN/A (Biochemical Assay)7.6 µM
HIV-1 InfectionInhibition of viral replicationCEM-SS T-cell line> 200 µg/mL (Inactive)
Maraviroc CCR5CCR5 Co-receptor AntagonistHuman PBMCsGeometric Mean IC90: 2.0 nM[1]
Enfuvirtide (T-20) gp41Fusion InhibitorHuman PBMCs~26 nM[2]
Bictegravir IntegraseIntegrase Strand Transfer InhibitorPrimary Human T-lymphocytes1.5 - 2.4 nM

Signaling and Experimental Workflow Diagrams

To visually represent the context of this compound's mechanism and the experimental approach to its validation, the following diagrams are provided.

HIV_Lifecycle cluster_cell Host T-Cell cluster_nucleus Nucleus Viral_Entry 1. Viral Entry (Fusion & Uncoating) Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Provirus Formation) Reverse_Transcription->Integration Transcription 4. Transcription (DNA -> RNA) Integration->Transcription RNA_Processing 5. RNA Splicing & Transport Transcription->RNA_Processing Translation 6. Protein Synthesis RNA_Processing->Translation Fleephilone_Target This compound Target (Rev/RRE Mediated RNA Transport) RNA_Processing->Fleephilone_Target Assembly_Budding 7. Assembly & Budding Translation->Assembly_Budding New_Virion New HIV Virion Assembly_Budding->New_Virion HIV_Virion HIV Virion HIV_Virion->Viral_Entry

Figure 1. Simplified HIV-1 Lifecycle and the Target of this compound.

Experimental_Workflow Isolate_PBMCs 1. Isolate PBMCs from healthy donor blood Activate_TCells 2. Activate CD4+ T-cells (e.g., with PHA and IL-2) Isolate_PBMCs->Activate_TCells Culture_Cells 3. Culture activated T-cells with varying concentrations of this compound and control inhibitors Activate_TCells->Culture_Cells Infect_Cells 4. Infect cells with a known titer of HIV-1 Culture_Cells->Infect_Cells Incubate 5. Incubate for several days Infect_Cells->Incubate Collect_Supernatant 6. Collect cell culture supernatant Incubate->Collect_Supernatant Measure_Replication 7. Quantify viral replication Collect_Supernatant->Measure_Replication p24_Assay p24 Antigen ELISA Measure_Replication->p24_Assay Method A RT_Assay Reverse Transcriptase Assay Measure_Replication->RT_Assay Method B

Figure 2. Experimental Workflow for Testing HIV-1 Inhibitors in Primary T-Cells.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-HIV-1 activity of a compound in primary human T-cells.

Isolation and Culture of Primary CD4+ T-Cells

Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation. CD4+ T-cells are then enriched from the PBMC population by negative selection using magnetic beads. The purified CD4+ T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.

T-Cell Activation and Infection

Prior to infection, primary CD4+ T-cells are stimulated for 48-72 hours with phytohemagglutinin (PHA) and Interleukin-2 (IL-2) to induce a state permissive for HIV-1 replication. Activated T-cells are then incubated with varying concentrations of the test compound (e.g., this compound) and control drugs for a designated period before being infected with a laboratory-adapted or primary isolate of HIV-1 at a specific multiplicity of infection (MOI).

Quantification of HIV-1 Replication

To determine the extent of viral replication in the presence or absence of the test compound, cell culture supernatants are collected at multiple time points post-infection. The amount of virus in the supernatant is quantified using one of the following standard assays:

  • p24 Antigen Capture ELISA: This assay measures the concentration of the HIV-1 p24 capsid protein, a reliable marker of viral replication. The assay involves capturing the p24 antigen from the supernatant on an antibody-coated plate, followed by detection with a secondary enzyme-linked antibody that generates a colorimetric signal proportional to the amount of p24.

  • Reverse Transcriptase (RT) Activity Assay: This assay quantifies the activity of the viral reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA. The assay typically involves the incorporation of labeled nucleotides into a DNA template by the RT enzyme present in the viral particles from the supernatant.

Conclusion

References

Fleephilone: A Mechanistic Comparison with Modern Small Molecule HIV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of Fleephilone, a fungal metabolite, with currently established classes of small molecule HIV inhibitors. The comparison focuses on the mechanism of action, in vitro efficacy, and the experimental basis for these findings. While this compound demonstrates a specific biochemical activity, its profile contrasts sharply with clinically approved antiretroviral agents, highlighting the critical difference between targeting a viral component and achieving effective viral suppression in a cellular context.

Overview of this compound

This compound is a fungal metabolite isolated from Trichoderma harzianum.[1] Early research identified it as an inhibitor of the binding interaction between the HIV-1 Rev (Regulation of Virion Expression) protein and its RNA binding site, the Rev Response Element (RRE).[2][3] This interaction is crucial for the export of unspliced and partially spliced viral mRNAs from the nucleus to the cytoplasm, a necessary step for the production of structural viral proteins and the viral genome itself.[2]

Mechanism of Action: A Different Target

Modern anti-HIV therapy relies on combination regimens of drugs that target different stages of the viral lifecycle. This compound's target, the Rev-RRE interaction, represents a post-transcriptional regulatory step. This is distinct from the targets of major approved small molecule inhibitor classes.

dot

HIV_Lifecycle_Inhibitors cluster_cell Host Cell cluster_nucleus Nucleus HIV HIV Virion Uncoated_HIV Viral Core (RNA + Enzymes) HIV->Uncoated_HIV 1. Fusion & Entry Proviral_DNA Proviral DNA Uncoated_HIV->Proviral_DNA 2. Reverse Transcription Assembly Virion Assembly Uncoated_HIV->Assembly 6. Assembly Proviral_DNA->Proviral_DNA Viral_mRNA Viral mRNA (Unspliced/Spliced) Proviral_DNA->Viral_mRNA 4. Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins 5. Translation Viral_Proteins->Assembly 6. Assembly Budding New HIV Virion Assembly->Budding NRTIs_NNRTIs NRTIs, NNRTIs NRTIs_NNRTIs->Uncoated_HIV Block Step 2 INSTIs Integrase Inhibitors (e.g., Dolutegravir) INSTIs->Proviral_DNA Block Step 3 PIs Protease Inhibitors (e.g., Darunavir) PIs->Assembly Block Step 6 (Maturation) Fleephilone_Target This compound (Rev-RRE Target) Fleephilone_Target->Viral_mRNA Blocks Nuclear Export of unspliced mRNA

Caption: Points of intervention for different classes of HIV inhibitors in the viral lifecycle.

As illustrated, most successful inhibitors act on enzymatic processes:

  • Reverse Transcriptase Inhibitors (NRTIs & NNRTIs): Prevent the conversion of viral RNA into DNA.

  • Integrase Strand Transfer Inhibitors (INSTIs): Block the integration of viral DNA into the host cell's genome.

  • Protease Inhibitors (PIs): Inhibit the cleavage of viral polyproteins into functional, mature proteins.

This compound targets a protein-RNA interaction, which has proven to be a more challenging target for small molecule drug development.

Quantitative Comparison of Bioactivity

A direct comparison of this compound's antiviral potency with approved drugs is not possible due to its lack of activity in cellular assays. The available data highlights a critical distinction between biochemical inhibition and antiviral effect.

Compound/ClassTargetMetricValue (Molar)Value (ng/mL)Cellular Antiviral Activity (CEM-SS cells)
This compound HIV Rev-RRE BindingIC₅₀7.6 µM~3,350 ng/mLNone detected up to 200 µg/mL
Harziphilone HIV Rev-RRE BindingIC₅₀2.0 µM~880 ng/mLNone detected up to 200 µg/mL
Efavirenz (NNRTI) HIV Reverse TranscriptaseIC₅₀~1.6 nM~0.51 ng/mLPotent
Dolutegravir (INSTI) HIV IntegraseIC₅₀~2.5 nM~1.05 ng/mLPotent
Darunavir (PI) HIV ProteaseIC₅₀~3.0 nM~1.64 ng/mLPotent

Note: IC₅₀ values for approved drugs are against wild-type HIV-1 in cell culture and can vary by assay. This compound and Harziphilone IC₅₀ values are from a biochemical binding assay, not a cell-based antiviral assay.

The data clearly shows that while this compound can disrupt Rev-RRE binding in a cell-free system, its potency is in the micromolar range. More importantly, this activity does not translate into protecting human T-cells (CEM-SS line) from HIV-induced cell death. In contrast, approved antiretrovirals exhibit potent antiviral activity in the nanomolar range, representing a difference in potency of three to four orders of magnitude.

Experimental Protocols

Rev-RRE Binding Inhibition Assay

This assay is designed to quantify the ability of a compound to inhibit the interaction between the HIV Rev protein and its target RRE RNA sequence in vitro.

dot

Binding_Assay_Workflow cluster_prep cluster_reaction cluster_analysis Probe Radiolabeled RRE RNA Probe Incubation Incubate Probe, Rev, and Compound Together Probe->Incubation Rev Purified HIV Rev Protein Rev->Incubation Compound Test Compound (this compound) Compound->Incubation Gel Native Polyacrylamide Gel Electrophoresis (PAGE) Incubation->Gel Separate complexes by size Imaging Phosphorimager Analysis Gel->Imaging Detect radioactivity Result Quantify Bound vs. Free RRE Probe to Determine IC₅₀ Imaging->Result

Caption: Workflow for a Rev-RRE Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

  • Reagent Preparation: A segment of RNA corresponding to the HIV RRE is synthesized and labeled with a radioactive isotope (e.g., ³³P). Recombinant HIV Rev protein is purified.

  • Binding Reaction: The radiolabeled RRE probe and Rev protein are incubated together in a binding buffer, allowing the formation of a stable Rev-RRE complex.

  • Inhibition: For test samples, varying concentrations of the inhibitor (e.g., this compound) are added to the binding reaction.

  • Separation: The reaction mixtures are run on a native polyacrylamide gel. The larger Rev-RRE complex migrates slower through the gel than the smaller, unbound RRE probe.

  • Detection and Quantification: The gel is dried and exposed to a phosphorimager. The intensity of the bands corresponding to the bound and free probe is quantified. The IC₅₀ is calculated as the concentration of the inhibitor required to reduce the formation of the Rev-RRE complex by 50%.

XTT Cell Protection Assay for Antiviral Activity

This cell-based assay measures the ability of a compound to protect host cells from the cytopathic (cell-killing) effects of HIV infection.

Methodology:

  • Cell Seeding: Human T-lymphocyte cells (e.g., CEM-SS) are seeded into the wells of a 96-well microplate.

  • Infection and Treatment: The cells are infected with a laboratory strain of HIV-1. Concurrently, they are treated with various concentrations of the test compound (e.g., this compound). Control wells include uninfected cells and infected, untreated cells.

  • Incubation: The plate is incubated for a period sufficient for the virus to replicate and cause widespread cell death in the untreated control wells (typically 4-6 days).

  • Viability Measurement: The XTT reagent is added to all wells. Metabolically active, living cells contain mitochondrial dehydrogenase enzymes that reduce the yellow XTT tetrazolium salt into a soluble orange formazan (B1609692) product.

  • Data Analysis: The absorbance of the orange formazan is measured using a spectrophotometer. A high absorbance indicates a large number of living cells, signifying that the compound protected the cells from the virus. A low absorbance indicates widespread cell death.

In the case of this compound, the absorbance in treated wells was no different from the infected, untreated control wells, indicating a lack of protection against HIV-induced cell death.

Conclusion

This compound serves as an important case study in drug discovery. It demonstrates specific, measurable activity against a novel biochemical target in the HIV lifecycle—the Rev-RRE interaction. However, its lack of potency and, most critically, its complete failure to protect cells from viral infection underscore the significant challenges in translating in vitro biochemical hits into viable antiviral therapies.

Modern small molecule HIV inhibitors are characterized by their high potency (nanomolar range) in cell-based assays, targeting well-validated viral enzymes. While the Rev-RRE axis remains a theoretically attractive target, this compound's profile suggests that either its mechanism is not sufficient to halt viral replication, or its chemical properties (e.g., cell permeability, stability, off-target effects) prevent it from being effective in a cellular environment. Therefore, it does not represent a viable alternative to current antiretroviral agents.

References

Safety Operating Guide

Hypothetical Example: Methanol Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "Fleephilone" is a fictional chemical substance. As a result, there are no established and verified proper disposal procedures, safety data sheets (SDS), or chemical properties available from any reliable source. The safe handling and disposal of chemicals are predicated on their specific physical, chemical, and toxicological properties, none of which are known for a non-existent compound.

To fulfill your request for essential safety and logistical information, including operational and disposal plans, it is imperative to provide the name of a real chemical. For any known chemical, I can provide comprehensive guidance that includes:

  • Chemical Identification and Properties: Including CAS number, molecular formula, and physical characteristics.

  • Hazard Identification: Information on toxicity, flammability, and reactivity.

  • Personal Protective Equipment (PPE): Recommendations for safe handling.

  • First-Aid Measures: Procedures in case of exposure.

  • Spill and Leak Procedures: Instructions for safe cleanup.

  • Proper Disposal Considerations: Regulatory and best-practice guidance for chemical waste disposal.

Once you provide the name of a real chemical, I can generate the detailed, step-by-step guidance, data tables, and diagrams as per your core requirements.

For example, if you were to inquire about a known laboratory solvent like Methanol , I could provide the following (this is a hypothetical illustration of the format you requested):

Quantitative Data Summary

PropertyValue
CAS Number 67-56-1
OSHA PEL (Permissible) TWA 200 ppm (260 mg/m³)
NIOSH REL (Recommended) TWA 200 ppm (260 mg/m³), ST 250 ppm (325 mg/m³)
Flash Point 11 °C (52 °F)
Specific Gravity 0.792 g/cm³

Experimental Protocols

Waste Neutralization Protocol (for small spills):

  • Ensure the spill area is well-ventilated.

  • Wear appropriate PPE (gloves, goggles, lab coat).

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with soap and water.

  • For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Workflow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Generate Methanol Waste B Segregate into approved, labeled container A->B C Store in a cool, dry, well-ventilated area B->C D Away from ignition sources E Schedule pickup by EHS or certified vendor D->E F Transport to licensed hazardous waste facility E->F G Incineration or chemical treatment F->G

Caption: Workflow for the proper disposal of Methanol waste.

Please provide the name of a real chemical to receive accurate and actionable safety and disposal information.

Standard Operating Procedure: Personal Protective Equipment for Handling Fleephilone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for illustrative purposes only. "Fleephilone" is a fictional substance, and this document is intended to serve as a template for laboratory safety and chemical handling protocols. Always consult the specific Safety Data Sheet (SDS) for any chemical you are handling and follow all institutional and regulatory guidelines.

This document provides essential safety and logistical information for the handling of this compound, a potent, volatile neurotoxic agent that poses significant respiratory and dermal absorption risks. Adherence to these protocols is mandatory to ensure personnel safety and prevent exposure.

Hazard Assessment and PPE Selection

This compound is highly toxic via inhalation and skin contact. The selection of Personal Protective Equipment (PPE) is contingent on the concentration, quantity, and procedure being performed. The following table summarizes the minimum PPE requirements for various operational scenarios.

Table 1: Minimum PPE Requirements for Handling this compound

Risk Level Scenario (Examples) Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Low Handling <1 mg in a certified chemical fume hood. Preparing dilute solutions (<0.1%) in a closed system.N95 Respirator (as a minimum precaution)Nitrile Gloves (Double-gloving required)ANSI Z87.1-rated safety glasses with side shieldsFlame-resistant lab coat
Moderate Handling 1-100 mg in a chemical fume hood. Open-flask reactions with dilute solutions.Half-mask respirator with organic vapor/acid gas cartridgesButyl Rubber Gloves (over nitrile inner gloves)Chemical splash gogglesChemical-resistant apron over a flame-resistant lab coat
High Handling >100 mg. Any procedure outside of a fume hood (emergency use only). Aerosol-generating procedures.Full-face respirator with P100/OV/AG cartridges or a Powered Air-Purifying Respirator (PAPR)Heavy-duty Butyl or Viton™ Gloves (over nitrile inner gloves)Full-face respirator provides integrated protectionChemical-resistant suit (e.g., Tychem® QC)

Experimental Protocol: Glove Material Breakthrough Time Assessment

To ensure adequate protection, the breakthrough time for various glove materials when exposed to a 10% this compound solution in dichloromethane (B109758) was determined using a modified ASTM F739 standard test method.

Methodology:

  • Test Cell Assembly: A test cell was constructed with the glove material acting as a barrier between a challenge chamber and a collection chamber.

  • Challenge Solution: A solution of 10% (w/v) this compound in dichloromethane was introduced into the challenge chamber, maintaining contact with the glove material's exterior surface.

  • Collection Medium: A continuous stream of dry nitrogen gas was passed through the collection chamber at a flow rate of 150 mL/min.

  • Detection: The effluent gas from the collection chamber was bubbled through a trapping solution of isopropanol. The trapping solution was analyzed every 2 minutes via High-Performance Liquid Chromatography (HPLC) with UV detection at 280 nm to detect the presence of this compound.

  • Breakthrough Time: The normalized breakthrough time was defined as the time at which the permeation rate of this compound reached 0.1 µg/cm²/min.

Table 2: Glove Material Breakthrough Time (Normalized)

Glove Material Thickness (mm) Average Breakthrough Time (minutes) Standard Deviation
Nitrile0.123.5± 0.5
Latex0.15< 1-
Neoprene0.1812.2± 1.3
Butyl Rubber0.35> 240-
Viton™0.30> 480-

Operational Workflows and Disposal Plan

Proper procedure is critical to minimizing risk. The following diagrams illustrate the mandatory workflows for PPE selection and the donning/doffing sequence.

PPE_Selection_Workflow start Start: Plan to Handle this compound assess_risk Assess Risk: - Quantity - Concentration - Aerosolization Potential start->assess_risk select_ppe Select Minimum Required PPE (Refer to Table 1) assess_risk->select_ppe check_gloves Verify Glove Compatibility (Refer to Table 2) select_ppe->check_gloves get_ppe Obtain All Required PPE check_gloves->get_ppe don_ppe Don PPE Correctly (Follow Donning Procedure) get_ppe->don_ppe proceed Proceed with Experiment don_ppe->proceed

Caption: PPE selection workflow for this compound handling.

All materials contaminated with this compound, including gloves, disposable lab coats, and bench paper, must be considered hazardous waste.

Disposal Plan:

  • Segregation: All this compound-contaminated waste must be segregated from other laboratory waste streams.

  • Containment: Place all solid waste into a dedicated, labeled, and sealed hazardous waste container lined with a heavy-duty polyethylene (B3416737) bag.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and secondary-contained waste bottle.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not allow waste to accumulate.

PPE_Donning_Doffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Inner Gloves (Nitrile) d2 2. Lab Coat / Suit d1->d2 d3 3. Respirator d2->d3 d4 4. Goggles / Face Shield d3->d4 d5 5. Outer Gloves (Butyl/Viton) d4->d5 f1 1. Outer Gloves (Contaminated) f2 2. Lab Coat / Suit f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Respirator f3->f4 f5 5. Inner Gloves f4->f5 exit Exit Lab & Wash Hands f5->exit enter Enter Lab enter->d1

Caption: Mandatory donning and doffing sequence for PPE.

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